Gluconic acid
Description
D-gluconic acid is a gluconic acid having D-configuration. It has a role as a chelator and a Penicillium metabolite. It is a conjugate acid of a D-gluconate. It is an enantiomer of a L-gluconic acid.
Commonly found in salts with sodium and calcium. This compound or gluconate is used to maintain the cation-anion balance on electrolyte solutions.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Ascochyta medicaginicola, Tricholoma robustum, and other organisms with data available.
This compound is the carboxylic acid formed by the oxidation of the first carbon of glucose with antiseptic and chelating properties. This compound, found abundantly in plant, honey and wine, can be prepared by fungal fermentation process commercially. This agent and its derivatives can used in formulation of pharmaceuticals, cosmetics and food products as additive or buffer salts. Aqueous this compound solution contains cyclic ester glucono delta lactone structure, which chelates metal ions and forms very stable complexes. In alkaline solution, this agent exhibits strong chelating activities towards anions, i.e. calcium, iron, aluminium, copper, and other heavy metals.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |
|---|---|---|
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InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1 | |
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InChI Key |
RGHNJXZEOKUKBD-SQOUGZDYSA-N | |
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Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O | |
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Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |
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Molecular Formula |
C6H12O7 | |
| Record name | GLUCONIC ACID | |
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Related CAS |
124423-64-9, Array | |
| Record name | D-Gluconic acid, homopolymer | |
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DSSTOX Substance ID |
DTXSID8027169, DTXSID8042000 | |
| Record name | D-Gluconic acid | |
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Molecular Weight |
196.16 g/mol | |
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Physical Description |
Liquid; NKRA, Colourless to light yellow, clear syrupy liquid, Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER. | |
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| Record name | GLUCONIC ACID | |
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Solubility |
FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS, 316 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 100 (good) | |
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Density |
1.24 @ 25 °C/4 °C, 1.23 g/cm³ | |
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Color/Form |
NEEDLES FROM ETHANOL & ETHER, CRYSTALS | |
CAS No. |
526-95-4, 133-42-6 | |
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Melting Point |
131 °C, 113 - 118 °C | |
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Foundational & Exploratory
a comprehensive overview of gluconic acid's chemical properties
An In-Depth Technical Guide to the Chemical Properties of Gluconic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₆H₁₂O₇) is a mild, non-toxic, and non-corrosive organic acid derived from the oxidation of glucose.[1] Found naturally in fruits, honey, and wine, it is a versatile polyhydroxycarboxylic acid with significant applications across the pharmaceutical, food, and chemical industries.[2][3] In the pharmaceutical sector, its excellent chelating power, high water solubility, and low toxicity make it and its salts (gluconates) ideal for mineral supplements, drug formulation, and as counter-ions for injectable drugs.[4][5] For drug development professionals, a thorough understanding of its chemical properties is paramount for optimizing formulation stability, bioavailability, and therapeutic efficacy.
This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their characterization, and visual representations of key chemical processes.
Chemical Structure and Nomenclature
This compound's structure consists of a six-carbon chain with five hydroxyl (-OH) groups, terminating in a carboxylic acid (-COOH) group.[6] It is one of 16 stereoisomers of 2,3,4,5,6-pentahydroxyhexanoic acid.[6] The physiologically common form is D-gluconic acid, which corresponds to the structure of D-glucose. In aqueous solutions, this compound exists in a dynamic equilibrium with its cyclic esters, the gamma (γ) and delta (δ) gluconolactones.[7]
-
IUPAC Name: (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid
-
Common Names: D-Gluconic acid, Dextronic acid
-
Molecular Formula: C₆H₁₂O₇
-
Condensed Formula: HOCH₂(CHOH)₄COOH
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[2] It is odorless with a mild acidic taste.[8] Its non-volatile and non-corrosive nature enhances its utility in various applications.[1]
| Property | Value | References |
| Molar Mass | 196.155 g/mol | [2][6] |
| Appearance | Colorless to white crystals or syrupy liquid | [2][8][9] |
| Melting Point | 131 °C (268 °F; 404 K) | [2][6] |
| Density | 1.23 - 1.24 g/cm³ at 25 °C | [2][10] |
| Specific Rotation [α]D²⁰ | -6.7° (c=1 in water) | [11] |
Acidity and Aqueous Behavior
This compound is a weak organic acid.[12] Its acidity stems from the single carboxylic acid group. The dissociation constant (pKa) is a critical parameter for drug formulation, influencing solubility, stability, and interaction with active pharmaceutical ingredients (APIs). In aqueous solution, the acid partially transforms into an equilibrium mixture with its γ- and δ-lactones.[11]
| Acidity Parameter | Value | Conditions | References |
| pKa | 3.86 | Standard conditions (25 °C, 100 kPa) | [2][6] |
| pKa | 3.60 | 25 °C | [11][13] |
| pKa | 3.62 | 25 °C | [10] |
| pKa | 3.74 ± 0.06 | Potentiometric titration | [9] |
Solubility Profile
This compound is highly soluble in water due to its multiple polar hydroxyl groups and carboxylic acid functionality, which readily form hydrogen bonds.[9][13] It is slightly soluble in alcohol and generally insoluble in nonpolar organic solvents like ether.[10][13] This high aqueous solubility is advantageous for creating concentrated solutions and for formulating liquid dosage forms.
| Solvent | Solubility | Temperature | References |
| Water | 316 g/L | Standard conditions | [2] |
| Water | Freely Soluble | 25 °C | [10][11] |
| Alcohol | Slightly Soluble | 25 °C | [10][11] |
| Ethanol | Insoluble | - | [13] |
| Ether & Other Organic Solvents | Insoluble | - | [10][11] |
Chelating Properties
A defining characteristic of this compound is the exceptional chelating ability of its conjugate base, the gluconate anion.[14] The carboxylate group and multiple hydroxyl groups act as ligands, forming stable, water-soluble complexes with di- and trivalent metal ions such as Calcium (Ca²⁺), Iron (Fe²⁺/Fe³⁺), Copper (Cu²⁺), and Aluminum (Al³⁺).[2][14] This property is particularly strong in alkaline solutions and surpasses that of other common chelating agents like EDTA and NTA in such conditions.[14] This makes gluconate an effective sequestrant, preventing precipitation of metal hydroxides and enhancing the bioavailability of mineral supplements.[4][5]
| Metal Ion | Log β (Stability Constant) | pH | Method | Reference |
| Ca²⁺ | 1.22 (as pK) | - | Literature | [15] |
| U(VI) | 19.9 ± 2 | 13.3 | Schubert (ion-exchange) | [16] |
| Co²⁺ | 13 to 20 | 13.3 | Schubert (ion-exchange) | [16] |
| Ce³⁺ | 43.9 (for M₂Gluc₁) | 13.3 | Schubert (ion-exchange) | [16] |
| Eu³⁺ | 24 to 38 (for M₁Gluc₁) | 13.3 | Schubert (ion-exchange) | [16] |
| Th(IV) | 1.04 ± 0.12 (for Th(GD₃)²⁺) | 2.0 - 4.6 | pD Titration / NMR |
Chemical Stability and Degradation
This compound exhibits excellent thermal and chemical stability. It is stable at the boiling point, even in concentrated alkaline solutions, which is a key advantage in industrial cleaning applications.[3][14] However, it is readily biodegradable, degrading by 98% after two days in standard wastewater treatment tests, making it an environmentally friendly compound.[3] Under certain conditions, such as in the presence of specific acids and heat, derivatives like caffeoylthis compound can undergo hydrolysis, breaking down into caffeic acid and this compound.
Key Processes and Workflows
Biochemical Production Pathway
This compound is commercially produced primarily through the aerobic fermentation of glucose by microorganisms like Aspergillus niger.[12] The key enzyme, glucose oxidase, catalyzes the oxidation of the aldehyde group of glucose to form glucono-δ-lactone, which then spontaneously or enzymatically hydrolyzes to this compound.[1]
Caption: Biochemical pathway of this compound production from glucose.
Metal Ion Chelation
The gluconate anion forms a stable chelate with a metal ion by coordinating through its carboxylate oxygen atoms and hydroxyl oxygen atoms. This sequesters the metal ion in a soluble complex.
Caption: Chelation of a metal ion by the gluconate anion.
Experimental Workflow: HPLC Quantification
Quantifying this compound in complex matrices like pharmaceutical formulations or biological samples often requires chromatographic separation. High-Performance Liquid Chromatography (HPLC) is a common and robust method.
Caption: Experimental workflow for this compound quantification by HPLC.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration, a high-precision technique.[6][9]
-
Objective: To determine the pKa of this compound by titrating a solution of the acid with a standard basic solution and monitoring the pH.
-
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free
-
0.1 M Hydrochloric Acid (HCl)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Class A burette (50 mL)
-
Volumetric flasks and pipettes
-
-
Methodology:
-
Solution Preparation: Prepare a ~1 mM solution of this compound in deionized water. For a 20 mL sample, this requires dissolving approximately 3.92 mg of this compound.[10]
-
Ionic Strength Adjustment: Add a sufficient amount of KCl to the this compound solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[10]
-
Initial Acidification: Adjust the initial pH of the sample solution to between 1.8 and 2.0 using 0.1 M HCl. This ensures the complete protonation of the carboxylic acid group before titration begins.[10]
-
Titration Setup: Place the beaker on a magnetic stirrer, immerse the calibrated pH electrode, and position the burette filled with 0.1 M NaOH.
-
Titration Procedure: Begin adding the NaOH titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the total volume of NaOH added and the corresponding pH.[16]
-
Endpoint Region: As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to obtain more data points in this critical region. Continue the titration until the pH reaches approximately 12.[10]
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (Vₑ/2).[16]
-
-
Replication: Perform the titration at least in triplicate to ensure reliability and calculate the average pKa and standard deviation.[10]
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the quantitative analysis of this compound in an aqueous sample using HPLC with Pulsed Amperometric Detection (PAD), a sensitive technique suitable for non-chromophoric compounds.[3]
-
Objective: To separate and quantify this compound from a sample matrix.
-
Instrumentation & Materials:
-
HPLC system with a pump, autosampler, and column oven
-
Pulsed Amperometric Detector (PAD) with a gold working electrode
-
Anion exchange column (e.g., Hamilton RCX-10, 250 x 4.6 mm)
-
This compound reference standard
-
Sodium Hydroxide (NaOH), reagent grade
-
0.45 µm syringe filters
-
-
Methodology:
-
Mobile Phase Preparation: Prepare a 0.1 M NaOH solution using ultrapure water. Degas the solution thoroughly before use to prevent bubble formation in the system.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in ultrapure water.
-
Create a series of working standards (e.g., 1, 10, 50, 100, 250, 500 mg/L) by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation: Dilute the sample with ultrapure water to ensure the this compound concentration falls within the linear range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.[3]
-
Chromatographic Conditions:
-
Column: Anion exchange column
-
Mobile Phase: 0.1 M NaOH (isocratic)
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 20 °C
-
-
Detector Settings (PAD): Set the pulse potentials and durations for the gold electrode (e.g., +200 mV, +700 mV, -900 mV for 300, 100, and 100 ms, respectively).
-
Analysis:
-
Inject the standard solutions in sequence from lowest to highest concentration to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standards.
-
-
Quantification: Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. Account for any dilution factors used during sample preparation.
-
Determination of Metal-Chelate Stability Constants by the Schubert Method
The Schubert ion-exchange method is a classic technique for determining the stability constants of metal-ligand complexes.[2][4]
-
Objective: To determine the conditional stability constant (K) for the complex formed between a metal ion and gluconate.
-
Principle: The method relies on the competitive equilibrium established between a metal ion (Mⁿ⁺), a complexing ligand (gluconate, L⁻), and a cation-exchange resin (R). By measuring the distribution of the metal ion between the solution and the resin in the presence and absence of the ligand, the stability of the M-L complex can be calculated.
-
Materials:
-
Cation-exchange resin (e.g., Dowex-50)
-
This compound (or sodium gluconate)
-
Salt of the metal ion of interest (e.g., CoCl₂, FeCl₃)
-
Buffer solutions to maintain constant pH
-
Appropriate analytical instrument to measure metal ion concentration (e.g., Atomic Absorption Spectroscopy, ICP-MS)
-
-
Methodology:
-
Resin Preparation: Convert the cation-exchange resin to the desired form (e.g., Na⁺ form) by washing it with a concentrated solution of the corresponding salt (e.g., NaCl) and then with deionized water until free of excess salt.
-
Determination of Distribution Coefficient (λ₀) without Ligand:
-
Prepare a series of solutions containing a known, low concentration of the metal ion at a constant pH and ionic strength.
-
Add a known mass of the prepared resin to each solution.
-
Agitate the mixtures until equilibrium is reached (e.g., 24 hours).
-
Separate the resin from the solution and measure the final concentration of the metal ion in the aqueous phase.
-
Calculate λ₀ as the ratio of metal concentration in the resin to the metal concentration in the solution.
-
-
Determination of Distribution Coefficient (λ) with Ligand:
-
Repeat the procedure from step 2, but add varying known concentrations of gluconate to each solution.
-
Measure the final metal ion concentration in the aqueous phase for each ligand concentration.
-
Calculate the distribution coefficient (λ) in the presence of the ligand for each sample.
-
-
Calculation of Stability Constant: The stability constant (K) for a 1:1 complex can be determined using the Schubert equation: (λ₀ / λ) - 1 = K * [L]
-
Where [L] is the concentration of the free ligand at equilibrium.
-
Plot (λ₀ / λ) - 1 versus [L]. The slope of the resulting straight line gives the stability constant, K.[4]
-
-
Controls: Ensure that the pH and ionic strength are kept constant throughout all experiments and that the resin does not absorb the ligand or the metal-ligand complex.[4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. amecj.com [amecj.com]
- 5. tandfonline.com [tandfonline.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. youtube.com [youtube.com]
- 8. A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. asdlib.org [asdlib.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
The Subtle Presence: A Technical Guide to the Natural Occurrence and Discovery of Gluconic Acid in Fruits
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gluconic acid, a mild organic acid derived from the oxidation of glucose, is a natural constituent of various food products, including fruits. While not typically a major organic acid in most healthy, ripe fruits, its presence and concentration can be indicative of physiological processes, such as ripening and microbial activity. This technical guide provides an in-depth exploration of the natural occurrence of this compound in fruits, its discovery, and the analytical methodologies employed for its detection and quantification. Detailed experimental protocols and data are presented to support researchers in the fields of food science, plant physiology, and drug development in understanding the role and measurement of this organic acid in fruit matrices.
Introduction
This compound (C₆H₁₂O₇) is a non-corrosive, non-toxic organic acid that occurs naturally in fruits, honey, and wine.[1][2] It is the product of the oxidation of the aldehyde group of glucose.[1] In the food industry, it is utilized as an acidity regulator (E574).[1] While citric and malic acids are often the predominant organic acids contributing to the flavor profile of most fruits, this compound's presence, even in trace amounts, can be significant.[3][4] Its concentration can fluctuate with fruit development, ripening, and post-harvest conditions, making it a potential indicator of fruit quality and physiological state.[5][6] This guide delves into the natural occurrence of this compound in various fruits and details the scientific methods used for its discovery and quantification.
Natural Occurrence of this compound in Fruits
This compound is a product of glucose oxidation, a fundamental process in plant metabolism.[7] Its accumulation in fruits can be attributed to both endogenous plant enzymes and the activity of microorganisms.
Endogenous Production
The enzymatic oxidation of glucose to this compound can occur within the fruit tissues. This process is generally considered a minor pathway in healthy fruit development compared to the primary metabolic routes of glucose, such as glycolysis. However, its levels can change during ripening. For instance, in strawberries, gluconate is among the most abundant organic acids, and its levels decline during the late stages of development, contributing to the final sweetness and flavor profile.[6]
Microbial Influence
The presence of microorganisms on the surface and within the tissues of fruits can significantly contribute to the concentration of this compound. Many bacteria and fungi possess the enzyme glucose oxidase, which catalyzes the oxidation of glucose to this compound.[7] For example, infections of grapes with Botrytis cinerea can lead to a significant increase in this compound levels in the must.[8] Similarly, the colonization of mangoes by the fungus Phomopsis mangiferae is accompanied by the accumulation of this compound at the infection site.[9]
Quantitative Data on this compound in Fruits
Quantitative data on this compound concentrations in a wide variety of fresh, healthy fruits is not extensively documented in scientific literature, as it is often present in lower concentrations compared to other major organic acids. However, available data from various studies are summarized in the table below. It is important to note that these values can vary significantly based on the fruit cultivar, ripeness stage, growing conditions, and analytical methods used.
| Fruit | Cultivar(s) | Concentration Range | Notes | Reference(s) |
| Grapes (Healthy) | Chardonnay, Sauvignon Blanc | Not Detected - 0.31 g/L | Levels can be an indicator of grape sanity. | [5] |
| Grapes (Infected with Botrytis cinerea) | Pinotage | Up to 3.4 g/L | Significantly higher levels indicate fungal infection. | [5] |
| Strawberry | Various | Present as a major organic acid | Concentration decreases during late ripening stages. | [6] |
| Mango (Decayed) | Keitt | Present | Accumulates at the site of fungal infection. | [9] |
Note: The scarcity of comprehensive quantitative data for a wider range of healthy, fresh fruits highlights a potential area for future research.
Discovery and Analytical Methodologies
The discovery and quantification of this compound in fruits rely on various analytical techniques, primarily chromatography and enzymatic assays.
Sample Preparation
Proper sample preparation is critical for the accurate quantification of this compound in complex fruit matrices. A general workflow involves:
-
Homogenization: Fruit tissue is homogenized to create a uniform sample.
-
Extraction: Organic acids are extracted from the homogenate, typically using an aqueous solvent.
-
Clarification: The extract is centrifuged and/or filtered to remove particulate matter.
-
Purification (Optional): Solid-phase extraction (SPE) may be employed to remove interfering compounds such as sugars and pigments. Anion exchange cartridges are commonly used for this purpose.
A visual representation of a typical sample preparation workflow is provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the separation and quantification of organic acids in fruit juices and extracts.
Experimental Protocol: HPLC Analysis of Organic Acids in Strawberries
-
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Reagents:
-
Mobile Phase A: Aqueous phosphate buffer (e.g., 20 mM KH₂PO₄), adjusted to a low pH (e.g., 2.5) with phosphoric acid.
-
Mobile Phase B: Methanol or acetonitrile.
-
Organic acid standards (including this compound).
-
-
Procedure:
-
Sample Preparation:
-
Homogenize 10 g of fresh strawberry tissue with 20 mL of deionized water.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
(Optional) For high-sugar matrices, perform solid-phase extraction using an anion exchange cartridge to remove sugars and other interferences.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Gradient Elution: A gradient program is typically used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the organic acids.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound at various concentrations.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
-
Enzymatic Assays
Enzymatic assays offer a highly specific and sensitive method for the determination of D-gluconic acid. Commercially available kits are widely used for this purpose.
Experimental Protocol: Enzymatic Determination of D-Gluconic Acid
-
Principle: This method is based on the phosphorylation of D-gluconic acid to D-gluconate-6-phosphate by gluconate kinase, followed by the oxidation of D-gluconate-6-phosphate by 6-phosphogluconate dehydrogenase in the presence of NADP⁺. The resulting NADPH is measured spectrophotometrically at 340 nm, and its amount is stoichiometric to the initial amount of D-gluconic acid.
-
Instrumentation:
-
Spectrophotometer capable of measuring absorbance at 340 nm.
-
-
Reagents (Typical components of a commercial kit):
-
Buffer solution.
-
NADP⁺/ATP solution.
-
Gluconate kinase.
-
6-phosphogluconate dehydrogenase.
-
D-gluconic acid standard solution.
-
-
Procedure:
-
Sample Preparation: Prepare the fruit extract as described in section 4.1. The final extract should be clear and have a pH between 7.5 and 8.0.
-
Assay:
-
Pipette the buffer solution, NADP⁺/ATP solution, and the sample (or standard/water for blank) into a cuvette.
-
Mix and read the initial absorbance (A1) at 340 nm after the reaction has stabilized.
-
Start the reaction by adding the gluconate kinase and 6-phosphogluconate dehydrogenase enzymes.
-
Mix and incubate for the time specified in the kit protocol (e.g., 5-10 minutes) at a controlled temperature (e.g., 25 °C).
-
Read the final absorbance (A2) at 340 nm.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = A2 - A1) for the sample and the blank.
-
Determine the concentration of this compound in the sample using the provided formula, which incorporates the molar extinction coefficient of NADPH.
-
-
The workflow for an enzymatic assay is depicted below.
Signaling Pathways and Physiological Role
While the direct role of this compound as a signaling molecule in fruit development and ripening is not well-established, its precursor, glucose, is a key signaling molecule in plants. Glucose signaling pathways are known to interact with various plant hormones, such as abscisic acid (ABA), to regulate developmental processes.[3]
The production of this compound is a direct consequence of glucose oxidation. This process can be part of a plant's response to both biotic and abiotic stresses.[4] The accumulation of this compound can lead to a localized decrease in pH, which may, in turn, influence the activity of various enzymes and the expression of stress-responsive genes. For example, in the interaction between mango fruit and the pathogen Phomopsis mangiferae, the accumulation of this compound contributes to the acidification of the host tissue, which enhances the activity of fungal enzymes involved in tissue degradation.[9]
The general pathway from glucose to this compound and its potential downstream effects are illustrated below.
Conclusion
This compound is a naturally occurring organic acid in fruits, primarily formed through the oxidation of glucose. While its concentration in healthy, ripe fruits is generally low compared to other organic acids, its levels can increase significantly due to microbial activity, making it a useful indicator of fruit quality and spoilage. The detection and quantification of this compound are reliably achieved through analytical techniques such as HPLC and enzymatic assays. Although a direct signaling role for this compound in fruit ripening has not been clearly elucidated, its production is linked to glucose metabolism and stress responses, suggesting an indirect role in fruit physiology. Further research is warranted to establish a more comprehensive quantitative database of this compound in a wider variety of fruits and to explore its potential signaling functions in more detail.
References
- 1. Role of this compound Production in the Regulation of Biocontrol Traits of Pseudomonas fluorescens CHA0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Glucose Signaling during Germination of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical signaling under abiotic stress environment in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giesco.org [giesco.org]
- 6. helvia.uco.es [helvia.uco.es]
- 7. Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enartis.com [enartis.com]
- 9. Dynamics of Sugars, Organic Acids, Hormones, and Antioxidants in Grape Varieties ‘Italia’ and ‘Bronx Seedless’ during Berry Development and Ripening | MDPI [mdpi.com]
A Technical Deep Dive into the Historical Evolution of Gluconic Acid Production
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive exploration of the historical development of gluconic acid production, tracing its evolution from early chemical synthesis to modern microbial fermentation. It offers an in-depth analysis of the core methodologies, quantitative performance, and the scientific advancements that have shaped its industrial-scale manufacturing.
Introduction: The Emergence of a Versatile Organic Acid
This compound, a mild organic acid derived from glucose, was first discovered in 1870 by Hlasiwetz and Habermann through the chemical oxidation of glucose.[1][2] Its non-corrosive, non-toxic, and chelating properties have since led to its widespread application in the food, pharmaceutical, and construction industries.[3] The journey of this compound production is a story of scientific innovation, transitioning from harsh chemical processes to highly efficient and specific biological methods. This guide delves into the three primary methods of its production—chemical synthesis, electrolytic oxidation, and microbial fermentation—examining their historical progression and the key scientific breakthroughs that defined each era.
Chemical Synthesis: The Genesis of this compound
The earliest methods for producing this compound relied on the chemical oxidation of glucose using various oxidizing agents. These initial processes, while foundational, were often characterized by low yields and the formation of numerous byproducts.
Early Experimental Protocols
Oxidation with Halogens: Initial laboratory-scale synthesis involved the oxidation of glucose with halogens, such as bromine or chlorine, in the presence of a buffer. While effective in demonstrating the chemical conversion, this method was not commercially viable due to the cost and hazardous nature of the reagents.
Oxidation with Hydrogen Peroxide: A significant advancement in chemical synthesis was the use of hydrogen peroxide as an oxidant. This method offered a cleaner reaction profile. A typical protocol involved the reaction of glucose with hydrogen peroxide in the presence of a catalyst.
Experimental Protocol: Chemical Oxidation with Hydrogen Peroxide
-
Reactants:
-
D-glucose
-
Hydrogen peroxide (H₂O₂)
-
Catalyst (e.g., iron salts)
-
-
Procedure:
-
A solution of D-glucose is prepared in water.
-
A catalytic amount of an iron salt is added to the solution.
-
Hydrogen peroxide is added dropwise to the glucose solution while maintaining a controlled temperature, typically between 40-60°C.
-
The reaction is monitored for glucose consumption and this compound formation.
-
Upon completion, the this compound is recovered from the reaction mixture, often through precipitation as a calcium salt followed by acidification.
-
Oxidation with Ferric Chloride: Another notable chemical method involves the use of ferric chloride (FeCl₃) as an oxidizing agent. This process can achieve high glucose conversion under controlled conditions.
Experimental Protocol: Chemical Oxidation with Ferric Chloride [4]
-
Reactants:
-
D-glucose
-
Ferric chloride (FeCl₃) solution (e.g., 40% w/w)
-
-
Procedure:
-
D-glucose is mixed with a concentrated solution of ferric chloride.
-
The mixture is heated to a specific temperature (e.g., 100-120°C) for a defined period (e.g., 1.5-4 hours).[4]
-
The reaction yields a mixture of this compound and other organic acids.
-
The resulting solution is then subjected to separation and purification processes, such as chromatography, to isolate the this compound.[4]
-
Electrolytic Oxidation: A Step Towards Controlled Production
The early 20th century saw the development of electrolytic methods for this compound production. This approach offered better control over the oxidation process compared to purely chemical methods. The electrolytic cell typically consisted of graphite or other suitable electrodes immersed in a glucose solution containing a bromide electrolyte.
Early 20th Century Experimental Protocol
An early and effective method for the electrolytic oxidation of glucose was developed by Isbell and Frush. Their process, which could be adapted for large-scale production, utilized a simple electrolytic cell with graphite electrodes and calcium carbonate to neutralize the formed acid.
Experimental Protocol: Electrolytic Oxidation of Glucose (Isbell and Frush Method) [5]
-
Apparatus:
-
A large beaker or flask to serve as the electrolytic cell.
-
Graphite rod electrodes.
-
A mechanical stirrer.
-
A direct current source.
-
-
Reagents:
-
D-glucose
-
Calcium bromide (CaBr₂)
-
Calcium carbonate (CaCO₃)
-
Water
-
-
Procedure:
-
A solution of glucose and a small amount of calcium bromide (acting as a catalyst) is prepared in water.
-
Calcium carbonate is added to the solution and kept in suspension by continuous stirring. This neutralizes the this compound as it is formed, precipitating it as calcium gluconate.
-
Graphite electrodes are immersed in the solution, and a direct current is passed through the cell. The typical current density is around 1 ampere per square decimeter of the anode surface.
-
The electrolysis is continued until most of the glucose is oxidized. The progress of the reaction can be monitored by measuring the consumption of calcium carbonate or by analyzing the remaining sugar content.
-
Upon completion, the solid calcium gluconate is separated by filtration. Pure this compound can then be obtained by treating the calcium gluconate with sulfuric acid to precipitate calcium sulfate, followed by filtration.
-
Microbial Fermentation: The Biological Revolution
The discovery that microorganisms could efficiently produce this compound marked a paradigm shift in its manufacturing. Fermentation processes offered high specificity, milder reaction conditions, and the potential for significantly higher yields compared to chemical and electrolytic methods.
Early Discoveries and Key Microorganisms
In 1880, Boutroux first observed the formation of an acid from glucose by a bacterium, which was later identified as a this compound-producing organism.[2] However, it was the work with fungi, particularly Aspergillus niger, that paved the way for industrial-scale fermentation. In 1922, Molliard reported the production of this compound by Sterigmatocystis nigra (now known as Aspergillus niger).[1] Another key group of bacteria utilized for this compound production belongs to the genus Gluconobacter, particularly Gluconobacter suboxydans.
Fermentation with Aspergillus niger
Aspergillus niger became the workhorse for industrial this compound production due to its high yields and robust nature. The process typically involves submerged fermentation, where the fungus is grown in a liquid medium containing glucose and other essential nutrients under aerobic conditions.
Experimental Protocol: Submerged Fermentation of this compound with Aspergillus niger [6]
-
Microorganism: Aspergillus niger
-
Medium Composition (per liter):
-
Glucose: 150-250 g
-
Corn steep liquor or other nitrogen source: 1-5 g
-
Magnesium sulfate (MgSO₄·7H₂O): 0.2-0.5 g
-
Potassium phosphate (KH₂PO₄): 0.2-0.5 g
-
Calcium carbonate (CaCO₃): 30-60 g (for pH control)
-
-
Fermentation Conditions:
-
Temperature: 30-35°C
-
pH: 5.5-6.5 (maintained by the addition of CaCO₃ or other neutralizing agents)
-
Aeration: Continuous supply of sterile air
-
Agitation: Mechanical stirring to ensure proper mixing and oxygen transfer
-
-
Procedure:
-
A sterile fermentation medium is prepared and inoculated with a spore suspension or a vegetative mycelium of Aspergillus niger.
-
The fermenter is maintained at the optimal temperature with constant aeration and agitation.
-
The pH is monitored and controlled throughout the fermentation process. The accumulation of this compound will lower the pH, which is neutralized by the calcium carbonate, forming calcium gluconate.
-
The fermentation is typically carried out for 24-48 hours, during which the glucose is converted to this compound.
-
After the fermentation is complete, the fungal biomass is separated by filtration.
-
This compound is recovered from the fermentation broth, usually by precipitation as calcium gluconate and subsequent acidification.
-
Fermentation with Gluconobacter suboxydans
Gluconobacter suboxydans is another important microorganism used for this compound production. It is known for its ability to rapidly and incompletely oxidize sugars in the periplasm.
Experimental Protocol: Fermentation of this compound with Gluconobacter suboxydans
-
Microorganism: Gluconobacter suboxydans
-
Medium Composition (per liter):
-
Glucose: 100-200 g
-
Yeast extract: 5-10 g
-
Potassium phosphate (KH₂PO₄): 1-2 g
-
-
Fermentation Conditions:
-
Temperature: 25-30°C
-
pH: 4.5-6.0
-
Aeration: High aeration is crucial for the oxidative process.
-
Agitation: Vigorous agitation to ensure high oxygen transfer rates.
-
-
Procedure:
-
A sterile fermentation medium is inoculated with an active culture of Gluconobacter suboxydans.
-
The fermentation is carried out under optimal temperature, pH, and aeration conditions.
-
The bacteria rapidly convert glucose to this compound in the periplasmic space.
-
The fermentation is typically faster than with Aspergillus niger.
-
Downstream processing for the recovery of this compound is similar to that of the fungal fermentation process.
-
Quantitative Comparison of Production Methods
The evolution of this compound production is best illustrated by comparing the quantitative performance of the different methods over time. The following tables summarize the available data on yields, production rates, and efficiencies.
| Method | Era | Oxidizing Agent/Microorganism | Typical Yield (%) | Key Observations |
| Chemical Synthesis | Late 19th Century | Halogens (e.g., Bromine) | Low | Lab-scale, expensive, hazardous |
| Chemical Synthesis | Early 20th Century | Hydrogen Peroxide | Moderate (up to 60-70%) | Cleaner process, but still issues with side reactions |
| Chemical Synthesis | Mid 20th Century | Ferric Chloride | Moderate to High (up to 90%) | Required specific conditions and purification |
| Electrolytic Oxidation | Early 20th Century | Bromide Electrolyte | High (up to 95%) | Good control, but energy-intensive |
| Fermentation | Early 20th Century | Aspergillus niger | 50-60% | Initial submerged cultures |
| Fermentation | Mid 20th Century | Aspergillus niger (improved strains) | >90% | Strain improvement and process optimization |
| Fermentation | Mid 20th Century | Gluconobacter suboxydans | 80-90% | Rapid conversion rates |
Table 1: Historical Comparison of this compound Production Yields
| Method | Era | Production Rate | Key Factors Influencing Rate |
| Chemical Synthesis | - | Variable, batch-dependent | Reaction temperature, catalyst concentration |
| Electrolytic Oxidation | Early 20th Century | Dependent on current density | Current, electrode surface area, temperature |
| Fermentation (A. niger) | Mid 20th Century | ~10-15 g/L/h | Aeration, agitation, pH control, nutrient availability |
| Fermentation (G. suboxydans) | Mid 20th Century | >20 g/L/h | High oxygen transfer rate, pH |
Table 2: Historical Comparison of this compound Production Rates
Signaling Pathways and Experimental Workflows
The biological production of this compound is governed by specific enzymatic pathways within the microorganisms. Understanding these pathways is crucial for optimizing fermentation processes.
Glucose Oxidation Pathway in Aspergillus niger
In Aspergillus niger, the key enzyme responsible for the conversion of glucose to this compound is glucose oxidase. This enzyme catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, which then spontaneously or enzymatically hydrolyzes to this compound.
Caption: Glucose oxidation pathway in Aspergillus niger.
Glucose Oxidation Pathway in Gluconobacter suboxydans
In Gluconobacter suboxydans, the oxidation of glucose occurs in the periplasm and is catalyzed by a membrane-bound glucose dehydrogenase. This enzyme also produces D-glucono-δ-lactone as an intermediate.
Caption: Periplasmic glucose oxidation in Gluconobacter suboxydans.
General Experimental Workflow for this compound Production
The following diagram illustrates a generalized workflow for the production and recovery of this compound, applicable to both fermentation and chemical synthesis methods with some variations.
Caption: General workflow for this compound production and recovery.
Conclusion: A Trajectory of Progress
The historical development of this compound production exemplifies the broader trends in industrial chemistry and biotechnology—a continuous drive towards greater efficiency, specificity, and sustainability. From the rudimentary chemical oxidations of the 19th century to the highly optimized and controlled microbial fermentations of the 20th century, each stage of development has built upon the last. The transition to fermentation-based methods not only dramatically improved yields and purity but also laid the groundwork for the broader application of industrial biotechnology. Future advancements will likely focus on the genetic engineering of production strains, the utilization of cheaper and more sustainable feedstocks, and the further optimization of fermentation and downstream processing to meet the growing global demand for this versatile organic acid.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105732363A - Method for preparing this compound by taking glucose as raw material under different working conditions - Google Patents [patents.google.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Production of this compound by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
the fundamental principles of gluconic acid synthesis from glucose
An In-depth Technical Guide to the Synthesis of Gluconic Acid from Glucose
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a mild organic acid, is a versatile platform chemical with extensive applications in the food, pharmaceutical, and construction industries.[1] Derived from the simple oxidation of glucose, its synthesis can be achieved through various biological, chemical, and electrochemical routes.[1][2] Microbial fermentation, particularly using fungi like Aspergillus niger and bacteria such as Gluconobacter oxydans, remains the preferred industrial method due to its high efficiency and specificity.[3][4] Enzymatic conversion using glucose oxidase and catalase offers a highly selective alternative, while chemical and electrochemical methods provide rapid synthesis pathways.[5][6] This guide provides a detailed technical overview of the fundamental principles governing these synthesis routes, complete with comparative data, experimental protocols, and process diagrams to support research and development efforts.
Biological Synthesis of this compound
Biological methods are the cornerstone of industrial this compound production, leveraging the catalytic prowess of whole microorganisms or isolated enzymes.[7] These processes are lauded for their high selectivity and operation under mild conditions.
Microbial Fermentation
Microbial fermentation utilizes strains of fungi and bacteria to convert glucose into this compound. The two most prominent microorganisms in industrial applications are Aspergillus niger and Gluconobacter oxydans.[1]
Fungal Fermentation with Aspergillus niger
A. niger is the most widely used fungus for this compound production.[3][4] The key enzyme in this process is glucose oxidase (GOD), an intracellular enzyme that catalyzes the oxidation of β-D-glucose.[3]
The biochemical pathway involves two main steps:
-
Oxidation of Glucose: Glucose oxidase facilitates the oxidation of the aldehyde group at the C-1 position of glucose to form D-glucono-δ-lactone and hydrogen peroxide (H₂O₂).[3][8]
-
Lactone Hydrolysis: The D-glucono-δ-lactone is subsequently hydrolyzed to this compound. This hydrolysis can occur spontaneously or be catalyzed by the enzyme lactonase.[1][8] The hydrogen peroxide byproduct is decomposed into water and oxygen by catalase, an enzyme also present in the fungus, which is crucial for protecting glucose oxidase from inactivation.[5][8]
Bacterial Fermentation with Gluconobacter oxydans
G. oxydans is an aerobic, gram-negative bacterium known for its rapid and incomplete oxidation of sugars.[9] Unlike fungi, the primary enzyme in bacteria is the membrane-bound glucose dehydrogenase (GDH).[1][3] This enzyme is located in the periplasmic space and facilitates the direct oxidation of glucose to glucono-δ-lactone, which is then hydrolyzed to this compound.[1] A key characteristic of G. oxydans is its "overflow metabolism"; it lacks a complete glycolysis pathway and tricarboxylic acid (TCA) cycle, leading to the accumulation of intermediate products like this compound rather than complete oxidation to CO₂ and H₂O.[1]
Table 1: Comparison of Fermentation Conditions for this compound Production
| Parameter | Aspergillus niger | Gluconobacter oxydans | Reference(s) |
| Optimal pH | 4.5 - 6.5 | 2.5 - 3.5 (limits further oxidation) | [1][10][11][12] |
| Optimal Temperature | 28°C - 30°C | 30°C - 32°C | [10][11][13] |
| Glucose Concentration | 120 - 150 g/L (12-15% w/v) | 100 - 150 g/L | [10][12][14] |
| Aeration | High, critical for GOD activity | High, strictly aerobic | [1][15] |
| Nitrogen Source | Peptone, Yeast Extract, (NH₄)₂HPO₄ | Yeast Extract | [1][10][16] |
| Yield | Up to 95.8% | Up to 96% | [9][12][14] |
| Productivity | ~1.24 g/L/h | >12 g/L/h | [13][15] |
| Final Product (g/L) | 58 - 99 g/L | 88 - 98.8 g/L | [9][10][12] |
Enzymatic Synthesis
This method uses isolated enzymes, primarily glucose oxidase (GOD) and catalase (CAT), to convert glucose to this compound.[5] This cell-free system avoids the complexities of microbial metabolism and can achieve near-quantitative yields.[17] The process mimics the fungal pathway but in a controlled reactor environment. Co-immobilization of GOD and CAT is a common strategy to improve efficiency and stability, as it reduces the distance between the enzymes and allows for the rapid decomposition of inhibitory hydrogen peroxide.[18][19]
Table 2: Performance of Enzymatic Synthesis
| Parameter | Value | Reference(s) |
| Enzyme System | Glucose Oxidase & Catalase | [5][18] |
| Glucose Concentration | >25% (w/w) | [17][20] |
| pH | 5.0 - 7.0 | [20] |
| Temperature | 35°C - 40°C | [19][20] |
| Conversion Yield | ~96% - 100% | [17][19][20] |
| Reaction Time | < 24 hours | [20] |
Chemical and Electrochemical Synthesis
While biological methods dominate, chemical and electrochemical routes offer alternative pathways for this compound production.
Catalytic Chemical Oxidation
This method involves the oxidation of glucose using molecular oxygen or other oxidants in the presence of a metal catalyst.[21] Supported noble metal catalysts, such as palladium (Pd) and gold (Au), are commonly used.[21][22] Bimetallic catalysts, like Pd-Bi on a carbon or alumina support, have shown high activity and selectivity.[23][24] The reaction is typically performed in an aqueous alkaline solution.[23]
Table 3: Conditions for Catalytic Chemical Oxidation
| Parameter | Value | Reference(s) |
| Catalyst | Pd-Bi/Al₂O₃, Au/Al₂O₃, Pt/Pd/Bi on Carbon | [21][23][24] |
| Oxidant | O₂ or Air | [22][23] |
| pH | 8.0 - 11.0 | [23] |
| Temperature | 20°C - 80°C | [23] |
| Selectivity | >90% | [22] |
| Conversion | 57% - 100% | [22][24] |
Electrochemical Synthesis
Electrochemical synthesis involves the direct oxidation of glucose at an anode.[6] This method can be paired with the reduction of glucose to sorbitol at the cathode, creating a "paired synthesis" process that produces two valuable chemicals simultaneously.[6] The process is influenced by electrode material, electrolyte composition, pH, temperature, and current density.[6]
Table 4: Conditions for Paired Electrochemical Synthesis
| Parameter | Anode (this compound) | Cathode (Sorbitol) | Reference(s) |
| Electrode | Dimensionally Stable Anode (DSA) | Lead (Pb) sheet | [6] |
| Electrolyte | 2% NaBr | 2.5% Na₂SO₄, 1.7-2.5% NaOH | [6] |
| Glucose Conc. | ~67% | ~67% | [6] |
| Temperature | 60°C | 60°C | [6] |
| Current Density | 50 mA/cm² | 50 mA/cm² | [6] |
| Yield | ~90% | ~90% | [6] |
| Current Efficiency | >80% | >80% | [6] |
Experimental Protocols
Protocol for this compound Production by A. niger Fermentation
This protocol is a representative methodology based on submerged fermentation techniques.
1. Microorganism and Inoculum Preparation:
-
Use a high-yielding strain of Aspergillus niger.
-
Prepare a spore suspension from a 4-7 day old culture grown on a suitable agar medium.
-
Inoculate a vegetative seed medium with the spore suspension (e.g., 10⁶ conidia/mL) and incubate at 30°C for 15-24 hours to obtain pellet-like mycelia.[1]
2. Fermentation Medium:
-
Prepare the fermentation medium with the following composition (g/L): Glucose, 140.0; Peptone, 10.0; KH₂PO₄, 0.5; MgSO₄·7H₂O, 0.25; KCl, 0.5.[10]
-
Adjust the initial pH to 6.0 using NaOH or CaCO₃.[10]
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
3. Fermentation Conditions:
-
Transfer the fermentation medium to a sterilized fermenter.
-
Inoculate the medium with the prepared seed culture (e.g., 2% v/v).[14]
-
Maintain the temperature at 30°C.[10]
-
Provide continuous aeration (e.g., 1 VVM - volume of air per volume of medium per minute) and agitation (e.g., 250 rpm) to ensure high dissolved oxygen levels.[15][20]
-
Control the pH between 5.5 and 6.5 during fermentation by the continuous addition of a neutralizer like NaOH or CaCO₃ slurry.[1][15]
4. Workflow Diagram:
References
- 1. Frontiers | Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 2. Use of Glucose Obtained from Biomass Waste for the Synthesis of Gluconic and Glucaric Acids: Their Production, Application, and Future Prospects [mdpi.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. ftb.com.hr [ftb.com.hr]
- 5. Enzyme production of d-gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. CCCC 1995, Volume 60, Issue 6, Abstracts pp. 928-934 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 7. This compound: strategies for microbial production using organic waste and applications [ouci.dntb.gov.ua]
- 8. Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequential Bioprocess with Gluconobacter oxydans and Candida tropicalis for this compound and Single-Cell Protein Production from Enzymatic Hydrolysate | MDPI [mdpi.com]
- 10. Production of this compound by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjarr.com [wjarr.com]
- 12. mdpi.com [mdpi.com]
- 13. The industrial versatility of Gluconobacter oxydans: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US5897995A - Enzymatic production of this compound or its salts - Google Patents [patents.google.com]
- 18. Genipin Cross-Linked Glucose Oxidase and Catalase Multi-enzyme for this compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. US6942997B2 - Process for the preparation of this compound and this compound produced thereby - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. EP0350741B1 - Process for preparing this compound by catalytic oxidation of glucose - Google Patents [patents.google.com]
- 24. Pd-Bi-Based Catalysts for Selective Oxidation of Glucose into this compound: The Role of Local Environment of Nanoparticles in Dependence of Their Composition [mdpi.com]
An Introductory Guide to the Various Industrial Applications of Gluconic Acid
An In-depth Technical Guide
This guide provides a comprehensive overview of gluconic acid, a versatile and biodegradable organic acid. Derived from the simple oxidation of glucose, its unique properties, particularly its exceptional ability to chelate metal ions, have led to its widespread use across diverse industrial sectors. This document details its applications in construction, agriculture, food and beverage, pharmaceuticals, and cleaning industries, presenting quantitative data, experimental protocols, and process visualizations for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (C₆H₁₂O₇) is a mild, non-corrosive, and non-toxic carboxylic acid.[1] It is found naturally in fruits, honey, and wine.[2] In aqueous solutions, this compound exists in equilibrium with its cyclic esters, glucono-delta-lactone and glucono-gamma-lactone.[1] Its salts, known as gluconates (e.g., sodium gluconate, calcium gluconate), are often used in industrial applications.[3]
The primary method for industrial production of this compound is through the microbial fermentation of glucose.[4][5] This process typically utilizes fungi, such as Aspergillus niger, or bacteria, like Gluconobacter oxydans, which possess enzymes that efficiently oxidize glucose to this compound.[4][6] The fermentation is an aerobic process where factors like pH, temperature, aeration, and glucose concentration are carefully controlled to maximize yield.[1][7]
Core Mechanism: Chelation
The most significant property of this compound and its salts is their excellent chelating power, especially in alkaline solutions.[7] A chelating agent can form multiple bonds with a single metal ion, effectively sequestering it and forming a stable, water-soluble complex.[8] The gluconate anion possesses a six-carbon chain with multiple hydroxyl (-OH) groups and a carboxylate (-COO⁻) group, which can donate electrons to form coordinate bonds with divalent and trivalent metal ions such as Calcium (Ca²⁺), Iron (Fe²⁺/Fe³⁺), Copper (Cu²⁺), and Aluminum (Al³⁺).[2] This action prevents the metal ions from precipitating or engaging in other undesirable chemical reactions.[9] This property surpasses that of many other chelating agents like EDTA and NTA in alkaline conditions.[7]
Industrial Applications
Construction Industry
In the construction sector, this compound and its salt, sodium gluconate, are widely used as high-performance concrete admixtures.[10] They function primarily as set retarders and water reducers (plasticizers).[11][12] By chelating calcium ions (Ca²⁺) in the cement paste, gluconate interferes with the nucleation and growth of hydration products, thereby delaying the setting time of the concrete.[13][14] This retardation is crucial for large-scale pours, long-distance transport, and construction in hot climates.[14][15] As a water reducer, it improves the workability (slump) of fresh concrete, allowing for a lower water-to-cement ratio, which in turn leads to higher compressive strength and enhanced durability in the hardened concrete.[10][12]
Data Presentation: Effect of this compound/Sodium Gluconate on Concrete Properties
| Admixture (% by weight of cement) | Effect on Setting Time | Effect on Workability (Slump) | Effect on 28-Day Compressive Strength | Reference |
| 0.03% - 0.08% Sodium Gluconate (SG) | Significant retardation | Increases initial slump and retention | Strength enhancement observed | [16] |
| 0.08% this compound (GA) | Prolongs workability up to 120 min | Slump retained for 120 min | 11% higher flexural strength than control | [14] |
| 0.1% GA | Prolongs workability up to 150 min | Slump retained for over 120 min | No negative effect on mechanical properties | [13][14] |
| 0.12% SG | Initial & final set times 5.0x & 4.5x longer | - | 90-day strength increased by 13% | [13][16] |
| 0.15% SG | Significant delay | - | - | [12] |
Agriculture
In agriculture, this compound serves as a highly effective and biodegradable chelating agent for delivering essential micronutrients to plants.[13][17] Micronutrients like zinc (Zn), iron (Fe), manganese (Mn), and copper (Cu) are often unavailable for plant uptake in certain soil conditions, such as high pH.[13] When chelated with gluconate, these metal ions are kept in a stable and soluble form, improving their mobility in the soil and availability at the root surface.[13][16] This leads to better absorption by the plant, correcting nutrient deficiencies and ultimately improving crop growth and yield.[8][16] Gluconate-based fertilizers are considered an environmentally friendly alternative to synthetic chelating agents like EDTA.[13]
Data Presentation: Effect of Gluconate Chelates on Crop Yield
| Crop | Treatment | Yield ( kg/ha ) | % Increase over Control | Key Finding | Reference |
| Bt-Cotton | Control | 1498.14 | - | - | [8] |
| Bt-Cotton | Zn Gluconate | 2709.67 | 80.8% | Highest yield, significantly superior to control | [8] |
| Bt-Cotton | Zn EDTA | 2515.95 | 67.9% | On par with Zn Gluconate | [8] |
| Bt-Cotton | Fe Gluconate | 2323.93 | 55.1% | Significant increase over control | [8] |
| Maize | 100% Recommended Dose of Fertilizer (RDF) | 7649.8 | - | Highest yield | [18] |
| Maize | 75% RDF + 25% Gluconate/Lactate Formulation | 7254.3 | - | Comparable yield to 100% RDF with reduced fertilizer | [18] |
Food and Beverage Industry
This compound (E574) and its derivatives are widely used in the food industry due to their GRAS (Generally Recognized as Safe) status.[6]
-
Acidity Regulator: It imparts a mild, refreshing tartness and is used to adjust the pH in beverages, dairy products, and desserts.[6][19]
-
Leavening Agent: In baking, glucono-delta-lactone (GDL) hydrolyzes to this compound, which then reacts with baking soda to produce carbon dioxide, causing dough to rise.[19]
-
Chelating Agent: It sequesters metal ions that can cause undesirable changes in color, flavor, and texture, thereby acting as a stabilizer and preservative.[6][19] In dairy products, it can prevent the formation of milkstone.[19]
-
Curing Agent: GDL is used as a curing and pickling agent for meats and sausages.[6]
Pharmaceutical Industry
In pharmaceuticals, gluconate is primarily used as a biologically neutral carrier for mineral supplements.[2] Salts like calcium gluconate, ferrous gluconate, and zinc gluconate are used to treat deficiencies of these essential minerals, as the gluconate form enhances their bioavailability.[17][20] Calcium gluconate is also used intravenously to treat hypocalcemia and as a gel to treat hydrofluoric acid burns.[2] Furthermore, its chelating properties are valuable for stabilizing drug formulations by sequestering metal ions that could catalyze the degradation of active pharmaceutical ingredients (APIs).[8][21]
Cleaning and Water Treatment
The strong chelating power of this compound and sodium gluconate makes them excellent components in industrial and household cleaning products.[7][22] They are particularly effective in alkaline solutions for dissolving mineral deposits, rust, and scale from metal surfaces and glass bottles.[2][6] In water treatment, gluconates are used to sequester hard water ions (Ca²⁺, Mg²⁺), preventing scale buildup in pipes, boilers, and cooling systems.[8][22] Their biodegradability makes them an environmentally friendly choice compared to phosphate-based agents.[3][8]
Experimental Protocols
Production of this compound by Submerged Fermentation
This protocol describes a typical lab-scale batch fermentation process for producing this compound using Aspergillus niger.
1. Media Preparation:
-
Prepare the fermentation medium with the following composition (per liter): 140 g Glucose, 3.0 g NaNO₃, 3.0 g Yeast Extract, 1.0 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 0.5 g KCl, and 0.01 g FeSO₄·7H₂O.[2]
-
Adjust the initial pH of the medium to 6.0 using NaOH or HCl.[2]
-
Dispense 50 mL of the medium into 250 mL Erlenmeyer flasks.[2]
-
Sterilize the flasks by autoclaving at 121°C for 20 minutes.[23]
2. Inoculum Preparation:
-
Prepare a spore suspension of a high-yield Aspergillus niger strain in sterile distilled water containing a surfactant (e.g., 0.1% Tween 80).
-
Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.
3. Fermentation:
-
Inoculate each sterilized flask with 2% (v/v) of the prepared spore suspension.[1]
-
Incubate the flasks in an orbital shaker at 30°C with agitation at 200-220 rpm to ensure adequate aeration.[2][24]
-
The fermentation is typically run for 7 days.[2] During the process, the pH will drop due to acid production; it can be periodically adjusted with a sterile CaCO₃ slurry (15%) if controlled pH is desired.[23]
4. Analysis:
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours).
-
Separate the fungal biomass from the broth by filtration. Determine the biomass dry weight by drying the mycelia at 80°C to a constant weight.[2]
-
Analyze the filtrate for this compound concentration using titration with a standard NaOH solution or by High-Performance Liquid Chromatography (HPLC).[2]
-
Measure residual glucose concentration to calculate the conversion yield.[23]
Evaluation of this compound as a Concrete Setting Retarder
This protocol outlines the standard procedure for assessing the performance of this compound as a concrete admixture.[14][25]
1. Materials and Mix Design:
-
Define a standard concrete mix design (e.g., M35 grade) specifying the quantities of cement, fine aggregate, coarse aggregate, and water per IS 10262:2019 or relevant ASTM standards.[14]
-
Prepare at least two batches: a control mix (without admixture) and a test mix containing a specific dosage of this compound (e.g., 0.08% by weight of cement).[14]
2. Mixing Procedure:
-
Mix the concrete components in a standard mixer. The this compound (if liquid) is typically added with the mixing water.[25]
-
Follow a standardized mixing sequence and time (e.g., mix for 2 min, rest for 2 min, mix for 1 min).[25]
3. Testing Fresh Concrete:
-
Workability (Slump Retention): Immediately after mixing, perform a slump test (ASTM C143).[4] Repeat the slump test at set intervals (e.g., 30, 60, 90, and 120 minutes) to measure the loss of workability over time.[14]
-
Setting Time: Use the penetration resistance test (ASTM C403) on mortar sieved from the concrete mix.[25] Monitor the force required to penetrate the mortar with standard needles over time to determine the initial and final setting times.[26]
4. Testing Hardened Concrete:
-
Cast concrete specimens (e.g., 150x150x150 mm cubes for compressive strength) from both the control and test batches.[27]
-
Cure the specimens under standard conditions (e.g., in a water bath or fog room) for specified durations (e.g., 7, 14, and 28 days).[27]
-
At each test age, determine the compressive strength of the cubes according to ASTM C39.[28]
5. Data Analysis:
-
Compare the slump retention curves of the control and test mixes to quantify the improvement in workability time.
-
Calculate the delay in initial and final setting times caused by the this compound.
-
Compare the compressive strength development of the control and test concretes to ensure the retarder does not adversely affect long-term strength.[14]
Determination of Metal Ion Chelation Capacity
This protocol provides a general method for quantifying the ability of this compound to chelate metal ions, adapted from spectrophotometric assays.[6]
1. Reagent Preparation:
-
Prepare a standard solution of the metal ion of interest (e.g., 2 mM FeCl₂).[6]
-
Prepare a solution of a colorimetric indicator that complexes with the free metal ion (e.g., 5 mM Ferrozine, which forms a colored complex with Fe²⁺).[6]
-
Prepare a series of this compound solutions of known concentrations.
-
Prepare a buffer solution to maintain a constant pH (e.g., acetate buffer, pH 5.6).
2. Assay Procedure:
-
In a series of test tubes, add a fixed volume of the metal ion solution (e.g., 0.05 mL of 2 mM FeCl₂).[6]
-
Add increasing volumes of the this compound solutions to the test tubes.
-
Allow the this compound to react and chelate the metal ions for a set period (e.g., 10 minutes).
-
Add the colorimetric indicator (e.g., 0.2 mL of 5 mM Ferrozine) to each tube. The indicator will react with any unchelated metal ions.[6]
-
Allow the color to develop for a specified time (e.g., 10 minutes).
3. Measurement and Calculation:
-
Measure the absorbance of each solution at the specific wavelength for the metal-indicator complex (e.g., 562 nm for the Fe²⁺-Ferrozine complex) using a spectrophotometer.[6]
-
Prepare a control sample containing the metal ion and indicator but no this compound (representing 0% chelation).
-
The chelating ability is calculated as a percentage using the formula:
- % Chelation = [(A_control - A_sample) / A_control] x 100
- Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.[29]
-
The results can be used to determine the IC₅₀ value, which is the concentration of this compound required to chelate 50% of the metal ions.[6]
Assessment of Gluconate Chelate on Plant Nutrient Uptake and Yield
This protocol describes a field experiment to evaluate the efficacy of a gluconate-chelated micronutrient fertilizer.[8][30]
1. Experimental Design:
-
Lay out the experiment in a randomized block design with multiple treatments and replications (e.g., 16 treatments, replicated twice).[8][30]
-
Treatments should include: a control (no micronutrient application), a treatment with a standard micronutrient salt (e.g., zinc sulfate), a treatment with a synthetic chelate (e.g., Zn-EDTA), and the test treatment (e.g., Zn-Gluconate).[8]
2. Crop Management:
-
Grow a selected crop (e.g., Bt-Cotton) following standard agronomic practices for the region, including the application of a recommended dose of NPK fertilizers.[30]
-
Apply the micronutrient treatments as foliar sprays at critical growth stages, such as flowering (e.g., 55 days after sowing) and boll development (e.g., 75 days after sowing).[15]
3. Data Collection:
-
Nutrient Uptake: To measure the rate of absorption, collect leaf samples at set intervals after foliar spraying (e.g., 3, 6, 12, 24, and 48 hours).[11] Analyze the leaf tissue for the concentration of the applied micronutrient using atomic absorption spectroscopy or ICP-OES.
-
Growth Parameters: At various growth stages, measure plant height and dry matter accumulation.[11]
-
Yield Attributes: At harvest, record key yield components, such as the number of bolls per plant, boll weight, and the final seed cotton yield ( kg/ha ).[8][15]
4. Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the treatments.[8][11]
-
Compare the performance of the gluconate chelate against the control and other forms of the micronutrient.
Data on Fermentation Yield
The efficiency of this compound production is highly dependent on the microbial strain and fermentation conditions. Optimization of parameters is key to achieving high yields for industrial-scale production.
Data Presentation: this compound Production Yields via Fermentation
| Microorganism | Substrate (Concentration) | Key Conditions | Yield (g/L) | Glucose Conversion | Reference |
| Aspergillus niger | Glucose (14% w/v) | 30°C, pH 6.0, 7 days | 58.46 | - | [2] |
| Aspergillus niger | Glucose (10% w/v) | pH 6.5 | 10.00 | >50% | [22] |
| Aspergillus niger | Corn Stover Hydrolysate | - | 76.67 | 94.91% | [22] |
| Aspergillus niger NCIM 530 | Golden Syrup (10% glucose) | 28°C, pH 5.5, 44 hours | 85.2 | 86.97% | [23] |
| A. niger ORS-4.410 | Glucose (12%) | Inoculum 2% of 4-7 day spores | 78.04 | - | [1] |
| Aureobasidium pullulans | - | Continuous fermentation | 375 | 78% product recovery | [7] |
References
- 1. researchgate.net [researchgate.net]
- 2. Production of this compound by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to test the effectiveness of a concrete retarder? - Blog [gfsj-taizheng.com]
- 5. researchgate.net [researchgate.net]
- 6. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method | MDPI [mdpi.com]
- 7. Frontiers | Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 8. jart.co.in [jart.co.in]
- 9. CN106645137A - A kind of test method of chelating acid to metal calcium ion chelating ability - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. ijcmas.com [ijcmas.com]
- 12. Sodium Gluconate As a Set Retarder For Concrete [maha.asia]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ijfans.org [ijfans.org]
- 18. researchgate.net [researchgate.net]
- 19. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
- 24. tsijournals.com [tsijournals.com]
- 25. onlinepubs.trb.org [onlinepubs.trb.org]
- 26. onlinepubs.trb.org [onlinepubs.trb.org]
- 27. eprints.unm.ac.id [eprints.unm.ac.id]
- 28. integrityresjournals.org [integrityresjournals.org]
- 29. Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 30. journalirjpac.com [journalirjpac.com]
understanding the molecular structure and functional groups of gluconic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the molecular structure and functional groups of gluconic acid, a versatile organic compound with significant applications in the pharmaceutical, food, and industrial sectors. This document outlines its chemical characteristics, physicochemical properties, and the analytical methodologies used for its characterization, offering valuable insights for professionals in research and development.
Molecular Structure and Functional Groups
This compound is a mild organic acid and a derivative of glucose.[1][2][3] Its chemical identity is rooted in its unique molecular architecture.
Chemical Formula: C₆H₁₂O₇[1][2][4]
Condensed Structural Formula: HOCH₂(CHOH)₄COOH[3][4]
The structure of this compound consists of a six-carbon backbone.[1][3] Five of these carbon atoms are each bonded to a hydroxyl (-OH) group, while the sixth carbon is part of a carboxylic acid (-COOH) group.[1][3] This arrangement makes this compound a polyhydroxy carboxylic acid.[5] The presence of multiple hydroxyl groups and a carboxylic acid group dictates its chemical behavior and physical properties.
The key functional groups present in this compound are:
-
Carboxylic Acid Group (-COOH): This functional group is responsible for the acidic nature of the molecule.[2] It can deprotonate to form the gluconate anion, which is prevalent at neutral pH.[3][6]
-
Hydroxyl Groups (-OH): The five hydroxyl groups make the molecule highly polar and capable of forming numerous hydrogen bonds, which significantly influences its solubility in water.[2][7]
In aqueous solutions, this compound exists in equilibrium with its cyclic esters, glucono-delta-lactone and glucono-gamma-lactone.[3][8][9]
Physicochemical Properties
The distinct functional groups of this compound give rise to its specific physicochemical properties, which are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 196.16 g/mol | [3][4][6] |
| Melting Point | 131 °C (268 °F; 404 K) | [1][10] |
| Acidity (pKa) | 3.6 - 3.86 | [1][4][9][10] |
| Solubility in Water | 316 g/L at 25°C; Highly soluble | [1][2][8] |
| Appearance | White, crystalline powder (anhydrous); Colorless to light yellow, clear, syrupy liquid (aqueous solution) | [1][4][7] |
| Density | 1.23 g/cm³ | [1][8] |
Experimental Protocols for Characterization
The analysis and characterization of this compound are crucial for quality control and research purposes. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of this compound.
-
Principle: This method separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.[11] For this compound, which is highly hydrophilic, reversed-phase or mixed-mode chromatography is often employed.[11][12]
-
Methodology:
-
Column: A polymer-based reversed-phase column (e.g., RSpak DE-613) or a mixed-mode column (e.g., Amaze TH) can be used.[11][12]
-
Mobile Phase: An acidic eluent, such as a dilute solution of perchloric acid (e.g., 2 mM), is used to suppress the dissociation of the carboxyl group, making the molecule more hydrophobic and easier to retain on a reversed-phase column.[11] For mixed-mode chromatography, a mobile phase of acetonitrile and water with a buffer can be used.[12]
-
Detection: Pulsed Amperometric Detection (PAD) with a gold electrode is a sensitive method for detecting this compound, especially in complex matrices like wine.[13] Other common detectors include Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), and Mass Spectrometry (MS).[12]
-
Sample Preparation: Samples are typically diluted with the mobile phase and filtered through a 0.45 µm filter before injection.[13]
-
Titration
Titration is a classic analytical method to determine the concentration of this compound.
-
Principle: This method involves the neutralization of the acidic this compound with a standard basic solution. The endpoint of the reaction is detected using a pH indicator or a pH electrode.[14][15]
-
Methodology:
-
Titrant: A standardized solution of a strong base, typically sodium hydroxide (NaOH), is used as the titrant.[15] For non-aqueous titrations, perchloric acid in glacial acetic acid can be used to determine gluconate content.[14]
-
Indicator: Phenolphthalein is a suitable indicator for the titration of this compound with a strong base, as the endpoint pH is in its transition range.[15] Alternatively, a pH electrode can be used for potentiometric titration to determine the equivalence point.[16]
-
Procedure: A known volume of the this compound solution is placed in a flask. A few drops of the indicator are added. The titrant is slowly added from a burette with constant stirring until the indicator changes color, signaling the endpoint. The volume of the titrant used is then recorded to calculate the concentration of this compound.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound.
-
Principle: This technique exploits the magnetic properties of atomic nuclei. By absorbing radiofrequency waves in a magnetic field, the nuclei generate a spectrum that provides information about the chemical environment of each atom in the molecule.
-
Methodology:
-
Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or water (H₂O) with a D₂O lock.[10][17]
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are typically acquired.[10] ¹H NMR provides information about the protons, while ¹³C NMR details the carbon skeleton.
-
Spectral Interpretation: The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectra are analyzed to confirm the presence of the carboxylic acid proton, the protons on the carbon chain, and the protons of the hydroxyl groups, thus confirming the structure of this compound.[10][18]
-
Visualization of Molecular Structure
The following diagram illustrates the logical relationship between the core structure of this compound and its primary functional groups.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gluonic Acid - Yeahler Chemical [yegenlerkimya.com]
- 3. This compound Formula - Structure, Uses, Properties [pw.live]
- 4. This compound Formula - GeeksforGeeks [geeksforgeeks.org]
- 5. This compound | Gluconates | ACIDULANTS [jungbunzlauer.com]
- 6. This compound | 526-95-4 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound CAS#: 526-95-4 [m.chemicalbook.com]
- 9. Gluconic_acid [bionity.com]
- 10. This compound | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. shodex.com [shodex.com]
- 12. helixchrom.com [helixchrom.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. mt.com [mt.com]
- 15. How to determine the concentration of this compound 50% accurately? - Blog - Win Chemistry [winchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. hmdb.ca [hmdb.ca]
- 18. hmdb.ca [hmdb.ca]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Gluconate Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the core physical and chemical characteristics of several pharmaceutically relevant gluconate salts. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a consolidated source of quantitative data, detailed experimental protocols, and visual representations of key processes and workflows.
Introduction to Gluconate Salts
Gluconate is the salt form of gluconic acid, a mild organic acid derived from the oxidation of glucose.[1] Gluconate salts are widely utilized in the pharmaceutical industry as excipients, active pharmaceutical ingredients (APIs), and chelating agents.[2][3] Their popularity stems from their excellent solubility, high bioavailability of the associated cation, and favorable safety profile.[3][4] The gluconate anion's structure, with its multiple hydroxyl groups and a terminal carboxylate group, allows it to form stable, water-soluble complexes with various metal ions, a property known as chelation.[5][6] This chelating ability is crucial for stabilizing formulations by sequestering metal ions that could otherwise catalyze degradation reactions.[2]
This guide will delve into the specific physical and chemical properties of key gluconate salts, including those of sodium, calcium, potassium, magnesium, zinc, and iron.
Physical Characteristics of Gluconate Salts
The physical properties of gluconate salts are critical for formulation development, influencing aspects such as dissolution rate, stability, and manufacturability. Key characteristics include appearance, solubility, melting point, and hygroscopicity.
General Appearance
Gluconate salts are typically white to off-white, crystalline or granular powders.[1][7] They are generally odorless, though ferrous gluconate may have a faint odor of burnt sugar.[8]
Solubility
The solubility of gluconate salts is a key determinant of their utility in liquid dosage forms and their bioavailability. Generally, they are highly soluble in water and sparingly soluble in organic solvents like ethanol.[1][9]
Table 1: Solubility of Various Gluconate Salts
| Gluconate Salt | Solvent | Temperature (°C) | Solubility ( g/100 mL) | References |
| Sodium Gluconate | Water | 25 | 59 | [9] |
| Ethanol | 25 | Sparingly soluble | [9] | |
| Calcium Gluconate | Water | 25 | 3.3 - 3.5 | [7] |
| Boiling Water | 100 | ~20 | [7] | |
| Ethanol | - | Insoluble | [7] | |
| Potassium Gluconate | Water | 20 | >90 | [10] |
| Glycerin | - | Freely soluble | [11] | |
| Ethanol | - | Slightly soluble | [11] | |
| Magnesium Gluconate | Water | 25 | 16 (as dihydrate) | [12] |
| Water | 20 | 0.96 | [4] | |
| Ethanol | - | Slightly soluble | [13] | |
| Zinc Gluconate | Water | 25 | 55 - 65 | [5] |
| Methanol | 25 | 10 - 15 | [5] | |
| Ethanol | 25 | 5 - 8 | [5] | |
| Ferrous Gluconate | Water | 20 | 8.5 | [8] |
| Boiling Water | 100 | ~77 | [14] | |
| Ethanol | - | Poorly soluble | [8] |
Melting Point and Thermal Stability
The thermal behavior of gluconate salts is important for understanding their stability during manufacturing processes that involve heat, such as drying and melt granulation.
Table 2: Melting Point and Decomposition Data for Gluconate Salts
| Gluconate Salt | Melting Point (°C) | Decomposition Onset/Range (°C) | Atmosphere | References |
| Sodium Gluconate | 234 (DSC Peak) | < 200 (TGA) | Air | [2] |
| Calcium Gluconate | 178 | 165 - 600 (TGA) | Air | [2][15] |
| Potassium Gluconate | 183 (dec.) | >200 | - | [10] |
| Magnesium Gluconate | 169.90 (DSC Peak) | ~165 (TGA) | Nitrogen | [16] |
| Zinc Gluconate | 172 - 175 | - | - | [17] |
| Ferrous Gluconate | 188 (dec.) | - | - | [8] |
dec. = decomposes
Hygroscopicity
Hygroscopicity, the tendency of a substance to absorb moisture from the air, can significantly impact the physical and chemical stability of pharmaceutical powders.[18] While many gluconate salts are described as slightly hygroscopic, quantitative data is often lacking in readily available literature.[17] The hygroscopicity of a material is typically categorized based on the percentage of weight gain after storage at a specific relative humidity and temperature for a defined period.[19]
Chemical Characteristics of Gluconate Salts
The chemical properties of gluconate salts, particularly their ability to form complexes with metal ions, are fundamental to their function in pharmaceutical formulations.
Chelation and Complexation
The most prominent chemical characteristic of the gluconate anion is its ability to act as a chelating agent, forming stable complexes with di- and trivalent metal ions.[6] This is due to the presence of multiple hydroxyl groups and a carboxylate group that can coordinate with a metal ion, forming a ring-like structure.[5] This sequestration of metal ions is vital for preventing oxidative degradation of APIs and other excipients.[2]
The stability of these metal-gluconate complexes can be quantified by their stability constants (log β). Higher values indicate a more stable complex.
Table 3: Stability Constants (log β) of Selected Metal-Gluconate Complexes
| Metal Ion | Complex Stoichiometry (M:Gl) | pH | log β | References |
| Cd(II) | 1:1 | 7 | 13-20 (range for M²⁺) | [1] |
| Ce(III) | 1:1 | 7 | - | [1] |
| Co(II) | 1:1 | 7 | 13-20 (range for M²⁺) | [1] |
| Eu(III) | 1:1 | 7 | 24-38 (range for M³⁺) | [1] |
| Fe(II) | - | - | - | [1] |
| Fe(III) | 1:1 | 7 | 24-38 (range for M³⁺) | [1] |
| Ho(III) | 2:1 | 13.3 | 49.8 | [1] |
| U(VI) | 1:1 | 7 | 19.9 | [1] |
| Th(IV) | 1:1 (Th(GD₃)²⁺) | 2.0-4.6 | 1.04 (log β(D)₁₀₁(-₁)) | [3] |
| Th(IV) | 1:1 (Th(GD₂)⁺) | 2.0-4.6 | -1.31 (log β(D)₁₀₁(-₂)) | [3] |
Note: The stability constants can be highly dependent on the experimental conditions such as pH, temperature, and ionic strength.
Experimental Protocols
This section provides detailed methodologies for determining the key physical and chemical characteristics of gluconate salts, based on standard pharmacopeial methods and common analytical practices.
Determination of Solubility
The equilibrium solubility of a gluconate salt can be determined using the shake-flask method.[20][21]
Methodology:
-
Preparation: Add an excess amount of the gluconate salt to a known volume of the solvent (e.g., purified water, ethanol) in a sealed, temperature-controlled container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Analysis: Quantify the concentration of the gluconate salt in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or a specific titration method.
-
Calculation: Express the solubility as the mass of the solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).
Determination of Water Content (Karl Fischer Titration)
The water content of gluconate salts can be accurately determined by Karl Fischer titration, as described in USP <921> Method I.[6][7][10][22]
Methodology:
-
Apparatus: Use a calibrated Karl Fischer titrator with a suitable titration vessel that excludes atmospheric moisture.
-
Reagent Standardization: Standardize the Karl Fischer reagent using a known amount of a water standard (e.g., sodium tartrate dihydrate or purified water).
-
Sample Preparation: Accurately weigh a suitable amount of the gluconate salt and transfer it to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Titration: Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.
-
Calculation: Calculate the percentage of water in the sample based on the volume of titrant consumed and the water equivalence factor of the reagent.
Determination of Loss on Drying
The Loss on Drying (LOD) is determined by measuring the percentage of weight lost by a sample when dried under specified conditions, as outlined in Ph. Eur. 2.2.32 and USP <731>.[5][17][23][24]
Methodology:
-
Preparation: Place a accurately weighed quantity of the gluconate salt in a tared weighing bottle that has been previously dried under the same conditions to be used for the sample.
-
Drying: Dry the sample at the temperature and for the time specified in the monograph (e.g., in an oven at 105 °C for a specified period or until a constant weight is achieved).
-
Cooling and Weighing: After drying, cool the weighing bottle in a desiccator to room temperature and weigh it.
-
Calculation: Calculate the percentage loss in weight.
Thermal Analysis (TGA and DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal stability and phase transitions of gluconate salts.[25][26][27]
TGA Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the gluconate salt into a tared TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).
-
Data Collection: Record the sample weight as a function of temperature.
-
Interpretation: Analyze the resulting thermogram to identify the temperatures at which weight loss occurs, indicating decomposition or desolvation.
DSC Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the gluconate salt into a DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min).
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Interpretation: Analyze the resulting thermogram to identify endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) events.
Assay and Impurity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the assay of gluconate salts and the determination of related substances.[4][11][16][28][29][30]
General HPLC Methodology:
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID), UV detector at low wavelength, or Charged Aerosol Detector (CAD)).
-
Column: A column suitable for the separation of organic acids and their salts, such as a ligand-exchange column (e.g., with a calcium or hydrogen form stationary phase) or a reversed-phase C18 column with an ion-pair reagent in the mobile phase.
-
Mobile Phase: Typically an aqueous mobile phase, such as dilute sulfuric acid or a buffered solution.
-
Sample Preparation: Accurately weigh the gluconate salt sample and dissolve it in the mobile phase or a suitable solvent. Filter the solution before injection.
-
Analysis: Inject the sample and a standard solution of the corresponding gluconate salt onto the HPLC system and record the chromatograms.
-
Quantification: Calculate the content of the gluconate salt in the sample by comparing the peak area with that of the standard.
Visualizations
Chelation of a Metal Ion by Gluconate
The following diagram illustrates the chelation of a divalent metal ion (M²⁺) by two gluconate anions. The coordination involves the carboxylate group and hydroxyl groups of the gluconate molecules.
Caption: Chelation of a metal ion by two gluconate molecules.
Experimental Workflow for Solubility Determination
This diagram outlines the key steps in determining the solubility of a gluconate salt.
Caption: Workflow for determining gluconate salt solubility.
Gluconate Metabolism via the Pentose Phosphate Pathway
Gluconate can be metabolized in the body by entering the pentose phosphate pathway (PPP). This pathway is crucial for generating NADPH and the precursors for nucleotide synthesis.[1][3][12]
Caption: Metabolic pathway of gluconate via the pentose phosphate pathway.
Conclusion
Gluconate salts are a versatile and widely used class of compounds in the pharmaceutical industry. Their favorable physical and chemical properties, particularly their solubility and chelating ability, make them invaluable as both active ingredients and excipients. A thorough understanding of their characteristics, as outlined in this guide, is essential for the successful development of safe, stable, and effective pharmaceutical products. The provided data and experimental protocols serve as a foundational resource for researchers and drug development professionals working with these important substances.
References
- 1. Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of this compound as Determined by Constraint Based Metabolic Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. drugfuture.com [drugfuture.com]
- 6. uspbpep.com [uspbpep.com]
- 7. mt.com [mt.com]
- 8. crs.edqm.eu [crs.edqm.eu]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. zodiaclifesciences.com [zodiaclifesciences.com]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. epfl.ch [epfl.ch]
- 14. scribd.com [scribd.com]
- 15. pharmatutor.org [pharmatutor.org]
- 16. JSM Central || Article Info [jsmcentral.org]
- 17. scribd.com [scribd.com]
- 18. pharmainfo.in [pharmainfo.in]
- 19. asiapharmaceutics.info [asiapharmaceutics.info]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. researchgate.net [researchgate.net]
- 22. drugfuture.com [drugfuture.com]
- 23. drugfuture.com [drugfuture.com]
- 24. uspbpep.com [uspbpep.com]
- 25. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 26. improvedpharma.com [improvedpharma.com]
- 27. torontech.com [torontech.com]
- 28. helixchrom.com [helixchrom.com]
- 29. CN112611821A - High Performance Liquid Chromatography Analysis Method of Calcium Gluconate Related Substances - Google Patents [patents.google.com]
- 30. researchgate.net [researchgate.net]
The Environmental Profile of Gluconic Acid: A Technical Overview of its Ecological Impact and Biodegradability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ecological impact and biodegradability of gluconic acid, a widely used organic acid in various industries, including pharmaceuticals. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the biochemical pathways and assessment workflows to support environmental risk assessments and sustainable product development.
Executive Summary
This compound is a naturally occurring substance and an intermediate in carbohydrate metabolism.[1] It is characterized by low toxicity to aquatic organisms and is readily biodegradable, indicating a minimal environmental footprint.[2][3] Its favorable ecological profile is supported by extensive testing following internationally recognized guidelines. When used in applications such as a sequestering agent in the construction industry, it forms insoluble complexes, further limiting its environmental mobility.[1]
Quantitative Ecotoxicological and Biodegradability Data
The following table summarizes the key quantitative data regarding the ecotoxicity and biodegradability of this compound and its salts. The data is primarily derived from studies conducted on sodium gluconate, which is considered a suitable analogue for assessing the environmental effects of the gluconate anion.[1][4]
| Parameter | Test Organism | Endpoint | Result (mg/L) | Test Guideline | Reference |
| Aquatic Toxicity (Acute) | |||||
| Fish | Oryzias latipes (Japanese Ricefish) | 96-hour LC50 | > 100 | OECD 203 | [4][5] |
| Invertebrates | Daphnia magna | 48-hour EC50 | > 1,000 | OECD 202 | [4][6] |
| Algae | Scenedesmus subspicatus | 72-hour EC50 | > 100 (based on biomass inhibition) | OECD 201 | [4] |
| Algae | Selenastrum capricornutum | 72-hour NOEC | 560 (based on growth rate) | OECD 201 | [4] |
| Ready Biodegradability | Mixed microbial culture | % Degradation | > 60% in 28 days (readily biodegradable) | OECD 301F | [7] |
| Bioaccumulation Potential | - | Log Kow | -1.86 (Calculated) | - | [7] |
LC50: Lethal Concentration for 50% of the test population. EC50: Effective Concentration for 50% of the test population. NOEC: No Observed Effect Concentration. Log Kow: Octanol-water partition coefficient, an indicator of bioaccumulation potential. A low value suggests low bioaccumulation potential.
Experimental Protocols
The data presented above is based on standardized and internationally recognized experimental protocols established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for the key cited experiments.
OECD 301F: Manometric Respirometry Test for Ready Biodegradability
This method determines the ready biodegradability of a substance by measuring the oxygen consumed by a microbial inoculum.[8][9]
-
Principle: A known volume of a mineral medium containing the test substance (e.g., this compound) as the sole source of organic carbon is inoculated with a mixed population of microorganisms (typically activated sludge from a domestic wastewater treatment plant) in a closed respirometer.[3][8] The consumption of oxygen is measured over a 28-day period.[3][8]
-
Test Conditions:
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.[11]
-
Temperature: Maintained at a constant 22 ± 2°C.[10]
-
Controls: Blank controls with only inoculum are run in parallel to determine the background oxygen consumption. A reference substance (e.g., sodium benzoate) is also tested to verify the activity of the inoculum.[12]
-
Data Analysis: The amount of oxygen consumed by the microbial population in the presence of the test substance is corrected for the oxygen uptake in the blank control.[8] The result is expressed as a percentage of the theoretical oxygen demand (ThOD).[3][8] A substance is considered readily biodegradable if it reaches a biodegradation level of ≥60% of the ThOD within a 10-day window during the 28-day test period.[3][9]
OECD 203: Fish, Acute Toxicity Test
This test evaluates the acute lethal toxicity of a substance to fish.[13][14]
-
Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.[4][14] Mortalities are recorded at 24, 48, 72, and 96 hours.[4][14]
-
Test Conditions:
-
Test Organism: A recommended fish species, such as Oryzias latipes (Japanese Ricefish).[5]
-
Test Concentrations: A geometric series of at least five concentrations of the test substance.[4]
-
Number of Animals: At least seven fish per test concentration and for the controls.[4]
-
Controls: A control group of fish is maintained in water without the test substance.
-
-
Data Analysis: The concentration that is lethal to 50% of the test fish (LC50) is calculated for each observation period.[15]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to aquatic invertebrates.[7]
-
Principle: Young daphnids (Daphnia magna), less than 24 hours old, are exposed to the test substance for 48 hours.[1][16] The number of immobilized daphnids is recorded at 24 and 48 hours.[1][16]
-
Test Conditions:
-
Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is determined at 48 hours.[16]
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effect of a substance on the growth of freshwater algae.[17][18]
-
Principle: Exponentially growing cultures of a selected species of green algae (e.g., Scenedesmus subspicatus or Selenastrum capricornutum) are exposed to various concentrations of the test substance over a 72-hour period.[19][20] The inhibition of growth is measured in comparison to control cultures.[19]
-
Test Conditions:
-
Data Analysis: The concentration that causes a 50% reduction in algal growth (EC50) and the No Observed Effect Concentration (NOEC) are determined by comparing the growth in the test cultures to the controls.[2]
Signaling Pathways and Experimental Workflows
Biodegradation Pathway of this compound
This compound is readily metabolized by a wide range of microorganisms in the environment.[21] The initial step in its degradation typically involves its entry into central metabolic pathways, such as the pentose phosphate pathway.[19][22] This ultimately leads to its complete mineralization to carbon dioxide and water.
Caption: Simplified microbial degradation pathway of this compound.
Experimental Workflow for Ecological Risk Assessment
The ecological risk assessment of a substance like this compound follows a structured workflow, integrating data from various standardized tests.
Caption: Conceptual workflow for the ecological risk assessment of this compound.
Conclusion
The available data consistently demonstrates that this compound has a low potential for adverse ecological impacts. It is not significantly toxic to aquatic organisms at environmentally relevant concentrations and is readily biodegradable, preventing its persistence in the environment. The low calculated octanol-water partition coefficient further suggests a negligible risk of bioaccumulation. These characteristics, substantiated by standardized testing protocols, position this compound as an environmentally compatible substance for a wide range of applications.
References
- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 2. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 3. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. oecd.org [oecd.org]
- 5. epa.gov [epa.gov]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. oecd.org [oecd.org]
- 8. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 9. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 10. xylemanalytics.com [xylemanalytics.com]
- 11. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 12. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 13. oecd.org [oecd.org]
- 14. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 15. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 19. search.library.brandeis.edu [search.library.brandeis.edu]
- 20. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 21. Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
Methodological & Application
Application Notes and Protocols for Gluconic Acid Production via Aspergillus niger Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconic acid, a mild organic acid, and its salts have found widespread applications in the pharmaceutical, food, and chemical industries due to their chelating, acidifying, and taste-enhancing properties. Microbial fermentation, particularly using the filamentous fungus Aspergillus niger, is the primary method for its industrial production. This document provides a detailed protocol for the production of this compound using A. niger, covering strain maintenance, inoculum preparation, fermentation, and downstream processing.
Biochemical Pathway of this compound Production
The conversion of glucose to this compound in Aspergillus niger is a two-step enzymatic process. Initially, the enzyme glucose oxidase (GOX), encoded by the goxC gene, catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, with the concomitant production of hydrogen peroxide. Subsequently, the lactone is hydrolyzed to this compound by the enzyme lactonase. The overall reaction is highly efficient and aerobic.
Caption: Enzymatic conversion of glucose to this compound in Aspergillus niger.
Experimental Protocols
This section outlines a comprehensive, step-by-step protocol for this compound production in a laboratory setting using submerged fermentation.
Strain Maintenance and Inoculum Preparation
1.1. Strain Maintenance:
-
Strain: Aspergillus niger (e.g., NCIM 530 or other high-yielding strains).
-
Medium: Potato Dextrose Agar (PDA) slants.
-
Procedure:
1.2. Spore Suspension Preparation:
-
Materials: Sterile 50 mM sodium phosphate buffer (pH 6.8) with 0.1% Tween 80.
-
Procedure:
-
Harvest spores from a 4-7 day old PDA slant by adding 5 mL of the sterile phosphate buffer containing Tween 80.
-
Gently scrape the surface with a sterile inoculation loop to dislodge the spores.
-
Transfer the spore suspension to a sterile tube.
-
Determine the spore concentration using a hemocytometer and adjust to 10^8 - 10^10 spores/mL.[1]
-
1.3. Seed Culture Preparation:
-
Medium (Spore Germination Medium):
-
Glucose: 5% (w/v)
-
Di-ammonium phosphate: 0.2% (w/v)
-
MgSO₄·7H₂O: 0.25% (w/v)
-
KH₂PO₄: 0.1% (w/v)
-
pH: 5.5[1]
-
-
Procedure:
Submerged Fermentation
2.1. Fermentation Medium: Several media compositions have been reported for efficient this compound production. A commonly used medium is a modified Czapek Dox Broth.
| Component | Concentration (g/L) | Reference |
| Glucose | 100.0 - 150.0 | [4] |
| NaNO₃ | 3.0 | [4] |
| Yeast Extract | 3.0 | [4] |
| KH₂PO₄ | 1.0 | [4] |
| MgSO₄·7H₂O | 0.5 | [4] |
| KCl | 0.5 | [4] |
| FeSO₄·7H₂O | 0.01 | [4] |
-
pH: Adjust to 6.0 before sterilization.
2.2. Fermentation Procedure:
-
Prepare the fermentation medium in a sterilized fermenter or Erlenmeyer flasks.
-
Inoculate the production medium with the seed culture (2-10% v/v).[5][6]
-
Maintain the following fermentation parameters:
-
The fermentation is typically carried out for 7-12 days.[4][5]
-
Monitor glucose consumption and this compound production periodically using methods like HPLC.
Downstream Processing and Purification
The recovery and purification of this compound from the fermentation broth is a critical step.
3.1. Mycelial Separation:
-
Separate the fungal biomass from the fermentation broth by either vacuum filtration or centrifugation.[3][9]
3.2. Purification: A multi-step process is generally employed for purification:
-
Precipitation: Add calcium carbonate (CaCO₃) to the cell-free broth to precipitate calcium gluconate.
-
Acidification: Treat the calcium gluconate with sulfuric acid to precipitate calcium sulfate and release free this compound.
-
Decolorization: Remove colored impurities by treating the this compound solution with activated charcoal.
-
Concentration: Concentrate the solution under vacuum.
-
Advanced Purification (Optional): For higher purity, techniques like electrodialysis, ion-exchange chromatography, and membrane filtration (nanofiltration) can be employed to remove residual salts and sugars.[3][9]
Caption: Experimental workflow for this compound production.
Quantitative Data Summary
The yield and productivity of this compound fermentation can vary significantly based on the strain, fermentation mode, and process parameters. The following tables summarize representative data from various studies.
Table 1: Comparison of Fermentation Parameters and this compound Yields
| A. niger Strain | Fermentation Type | Glucose (g/L) | Temp (°C) | pH | Incubation (days) | This compound (g/L) | Yield (g/g) | Reference |
| Wild Type | Submerged | 140 | 30 | 6.0 | 7 | 58.46 | 0.42 | [4] |
| Mutant ORS-4.410 | Submerged | 120 | 30 | 5.5 | 10-12 | 78.04 | 0.65 | [5] |
| NCIM 530 (mutant) | Submerged | 100 | 28 | 5.5 | ~1.8 | 85.2 | 0.85 | [1] |
| Mutant ORS-4.410 | Solid-state | 12% (w/w) | 30 | - | 12 | - | 0.94-0.97 | [2][10] |
Table 2: Influence of Carbon Source on this compound Production by A. niger
| Carbon Source | Concentration | This compound (g/L) | Reference |
| Glucose | 12% (w/v) | 78.04 | [5] |
| Golden Syrup | 10% (w/v) glucose equivalent | 85.2 | [1] |
| Rectified Grape Must | - | 73.2 | [1] |
| Banana Must | - | 69.3 | [1] |
| Molasses | - | 58.32 | [1] |
| Corn Starch | 50 g/L | 12.00 | [11] |
Regulation of this compound Production
The expression of the glucose oxidase gene (goxC) is a key regulatory point in this compound synthesis. Recent studies have elucidated that hydrogen peroxide (H₂O₂), a byproduct of the glucose oxidase reaction, acts as a signaling molecule to induce goxC expression. The goxB locus, which encodes a thioredoxin reductase, plays a central role in this regulatory network. A deletion of goxB leads to high constitutive expression of goxC. This suggests a model where GoxB is involved in the cellular response to oxidative stress, and its activity influences the transcriptional regulation of the this compound pathway.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of this compound by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Optimisation of fermentation conditions for this compound production by a mutant of Aspergillus niger. (2001) | Om V. Singh | 20 Citations [scispace.com]
- 6. ijisrt.com [ijisrt.com]
- 7. wjarr.com [wjarr.com]
- 8. chempap.org [chempap.org]
- 9. Frontiers | Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. jestec.taylors.edu.my [jestec.taylors.edu.my]
Quantifying Gluconic Acid Concentration by HPLC: An Application Note and Protocol
This document provides a comprehensive guide for the quantification of gluconic acid in various samples using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended for researchers, scientists, and professionals in the drug development and quality control sectors.
Introduction
This compound, a mild organic acid derived from glucose, finds wide application in the food, pharmaceutical, and chemical industries. It is used as an acidity regulator, chelating agent, and a component in cleaning solutions.[1] Accurate quantification of this compound is crucial for quality control, process optimization, and research applications. High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and reliable method for this purpose.[1][2] This application note details a robust HPLC method for the determination of this compound concentration.
Principle of the Method
This protocol utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved based on the differential partitioning of this compound between a polar mobile phase and a nonpolar stationary phase. An acidic mobile phase is employed to suppress the dissociation of the carboxyl group in this compound, rendering it more hydrophobic and thus enabling its retention on a reversed-phase column.[3][4] Detection is performed by measuring the absorbance of the analyte at a low UV wavelength, typically around 210 nm.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥99% purity)
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Phosphoric acid (H₃PO₄), analytical grade
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Sonicator
Preparation of Solutions
-
Mobile Phase (0.025 M KH₂PO₄, pH 2.5): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 with phosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This solution should be stored at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 to 500 µg/mL (e.g., 10, 50, 100, 250, and 500 µg/mL). These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general protocol for aqueous samples is provided below:
-
Dilute the sample with the mobile phase to bring the expected this compound concentration within the calibration range.
-
For complex matrices, a solid-phase extraction (SPE) or other cleanup steps may be necessary to remove interfering substances.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
For wine samples, a simple 10-fold dilution with the mobile phase is often sufficient.[5]
HPLC Conditions
-
Column: Agilent SB-Aq (4.6 mm × 250 mm, 5 µm) or equivalent C18 column.[6]
-
Mobile Phase: 0.025 M KH₂PO₄ (pH 2.5).[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 10 µL.[6]
-
Detection Wavelength: 210 nm.[6]
-
Run Time: Approximately 15 minutes.
Quantification
-
Inject the working standard solutions into the HPLC system to generate a calibration curve by plotting the peak area versus concentration.
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. The retention time for this compound under these conditions is expected to be between 5.2 and 6.0 minutes.[6]
-
Calculate the concentration of this compound in the samples using the regression equation obtained from the calibration curve.
Data Presentation
The quantitative performance of the described HPLC method is summarized in the table below. The data is compiled from various studies employing similar methodologies.
| Parameter | Value | Reference |
| Linearity Range | 1 - 500 µg/mL | [5][7] |
| Correlation Coefficient (R²) | > 0.999 | [5][6] |
| Limit of Detection (LOD) | 0.6 µg/mL | [5] |
| Limit of Quantification (LOQ) | 2.0 µg/mL | [5][7] |
| Precision (RSD%) | < 2.5% | [5][7] |
| Accuracy (Recovery %) | 98 - 102% | [8] |
| Retention Time | 5.2 - 6.0 min | [6] |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of the HPLC analysis process.
References
- 1. How to determine the concentration of this compound 50% accurately? - Blog - Win Chemistry [winchemistry.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. shodex.com [shodex.com]
- 4. shodexhplc.com [shodexhplc.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
a methodological approach to the enzymatic synthesis of gluconic acid with glucose oxidase
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconic acid, a mild organic acid, and its salts have found widespread applications in the pharmaceutical, food, and beverage industries. Its production through enzymatic synthesis using glucose oxidase (GOx) offers a highly specific and environmentally friendly alternative to traditional chemical oxidation methods.[1][2] This document provides a detailed methodological approach to the enzymatic synthesis of this compound, focusing on the use of glucose oxidase and the synergistic role of catalase.
Glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, which subsequently hydrolyzes to this compound.[2][3][4] A critical aspect of this process is the concurrent production of hydrogen peroxide (H₂O₂), a byproduct that can inactivate the glucose oxidase enzyme.[2][5] To mitigate this, catalase is often used in conjunction with glucose oxidase to decompose the hydrogen peroxide into water and oxygen, thereby enhancing the overall efficiency and yield of this compound production.[5][6][7][8][9]
These application notes provide detailed protocols for both free and immobilized enzyme systems, along with data on expected yields and optimal conditions to guide researchers in developing robust and efficient this compound synthesis processes.
Enzymatic Reaction Pathway
The enzymatic conversion of glucose to this compound is a two-step process. Initially, glucose oxidase specifically oxidizes the β-D-anomer of glucose. As the β-anomer is consumed, the equilibrium between the α and β anomers shifts, allowing for the complete oxidation of glucose over time.[3] The co-addition of catalase is crucial for an efficient process.
Experimental Protocols
Protocol 1: this compound Synthesis using Free Enzymes in a Batch Reactor
This protocol describes the synthesis of this compound using free glucose oxidase and catalase in a controlled batch reactor.
Materials:
-
D-glucose
-
Glucose Oxidase (e.g., from Aspergillus niger)
-
Catalase (e.g., from bovine liver or Aspergillus niger)
-
Phosphate buffer (0.1 M, pH 5.5 - 6.5)
-
Sodium hydroxide (NaOH) solution (for pH control)
-
Stirred tank reactor with temperature and pH control
-
Oxygen supply (air or pure oxygen)
Procedure:
-
Prepare the Reaction Medium: Dissolve D-glucose in the phosphate buffer to the desired concentration (e.g., 10-40% w/v).[7][10]
-
Set Reaction Conditions: Transfer the glucose solution to the reactor. Set the temperature to 30-35°C and the pH to 5.5.[7][11] Begin stirring to ensure a homogenous solution.
-
Oxygen Supply: Start bubbling air or oxygen into the reactor at a controlled flow rate (e.g., 1 vvm - volume of air per volume of liquid per minute).[7]
-
Enzyme Addition: Add glucose oxidase and catalase to the reactor. The typical enzyme concentrations are in the range of 25-30 Glucose Oxidase Units (GOU) per gram of glucose and at least 1200 Catalase Units (CU) per gram of glucose.[7]
-
pH Control: Monitor the pH of the reaction mixture continuously. As this compound is produced, the pH will decrease. Maintain the pH at the setpoint (e.g., 5.5) by the controlled addition of NaOH solution.
-
Sampling and Analysis: Withdraw samples at regular intervals to monitor the concentration of glucose and this compound using appropriate analytical methods (e.g., HPLC, enzymatic assays).
-
Reaction Termination: The reaction is considered complete when the glucose concentration is below 1% of the initial value.[10]
-
Downstream Processing: After the reaction, the enzymes can be denatured by heat treatment, and the resulting this compound solution can be further purified.
Protocol 2: this compound Synthesis using Co-immobilized Enzymes
This protocol outlines the use of co-immobilized glucose oxidase and catalase for continuous or repeated batch synthesis of this compound. Immobilization can enhance enzyme stability and facilitate reuse.[12][13]
Materials:
-
Immobilization support (e.g., polymer membrane, genipin cross-linker)[6][12]
-
Glucose Oxidase
-
Catalase
-
D-glucose solution
-
Buffer solution
-
Bioreactor (e.g., packed bed reactor, membrane bioreactor)
Procedure:
-
Enzyme Co-immobilization:
-
Cross-linking (e.g., with genipin): Mix glucose oxidase and catalase in a desired ratio. Add the cross-linking agent (genipin) and allow the reaction to proceed to form a cross-linked multi-enzyme aggregate.[6][13]
-
Immobilization on a support: Co-immobilize glucose oxidase and catalase on a suitable support material like a polymer membrane following established protocols.[12]
-
-
Reactor Setup: Pack the immobilized enzyme preparation into a column for a packed bed reactor or configure it within a membrane bioreactor.
-
Reaction Execution:
-
Pump the buffered glucose solution through the reactor at a controlled flow rate and temperature.
-
Ensure adequate oxygen supply throughout the reactor.
-
Collect the product stream at the reactor outlet.
-
-
Monitoring and Control: Monitor the conversion of glucose to this compound in the effluent. Adjust the flow rate, substrate concentration, or other parameters to optimize the yield.
-
Enzyme Reuse: The immobilized enzymes can be used for multiple reaction cycles. After each cycle, the reactor can be washed with buffer to remove any residual substrate or product.
Data Presentation
The efficiency of this compound synthesis is influenced by various factors, including enzyme source, concentration, immobilization method, and reaction conditions.
| Parameter | Free Enzymes | Immobilized Enzymes (Genipin Cross-linked) | Immobilized Enzymes (on Polymer Membrane) | Reference(s) |
| Glucose Concentration | 25-60% (w/w) | 15% | 0.1% | [7],[6],[12] |
| Temperature | 35°C | 40°C | 30°C | [7],[13],[11] |
| pH | 4.0 - 6.5 | 6.0 | 5.5 | [7][14],[13],[11] |
| Glucose Conversion Rate | >99% in 9-33 hours | 96% in 15 hours | ~75% in 12 hours | [10],[6],[11] |
| Yield | Near quantitative | ~10% higher than un-cross-linked mixture | High, with a yield of at least 95% in an optimized system | [10],[6],[12] |
| Enzyme Stability | Lower operational stability | Half-life of 34 hours | Increased operational stability | [5],[13],[15] |
Experimental Workflow and Logic
The overall workflow for developing an enzymatic this compound synthesis process involves several key stages, from initial optimization to production and analysis.
Conclusion
The enzymatic synthesis of this compound using glucose oxidase, particularly in combination with catalase, presents a highly efficient and specific method for its production. The choice between free and immobilized enzyme systems will depend on the specific application, scale of production, and cost considerations. Immobilized systems, while requiring an initial investment in development, offer significant advantages in terms of enzyme stability and reusability, making them well-suited for continuous industrial processes. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to design and optimize their this compound synthesis processes. Further improvements in enzyme thermostability through computational design and protein engineering hold the promise of even more robust and cost-effective production methods in the future.[16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Enzyme production of d -gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00819B [pubs.rsc.org]
- 3. Glucose oxidase - Wikipedia [en.wikipedia.org]
- 4. Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme production of d-gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Genipin Cross-Linked Glucose Oxidase and Catalase Multi-enzyme for this compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6942997B2 - Process for the preparation of this compound and this compound produced thereby - Google Patents [patents.google.com]
- 8. US3935071A - Process for the conversion of glucose into this compound - Google Patents [patents.google.com]
- 9. rua.ua.es [rua.ua.es]
- 10. US5897995A - Enzymatic production of this compound or its salts - Google Patents [patents.google.com]
- 11. Oxidation of glucose to this compound by glucose oxidase in a membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound production in bioreactor with immobilized glucose oxidase plus catalase on polymer membrane adjacent to anion-exchange membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. This compound production by an mobilized glucose oxidase reactor with electrochemical regeneration of an artificial electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermostability improvement of the glucose oxidase from Aspergillus niger for efficient this compound production via computational design - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for the Analysis of Gluconic Acid and its Derivatives in Food Products
Introduction
Gluconic acid, a mild organic acid derived from the oxidation of glucose, and its intramolecular ester, glucono-delta-lactone (GDL), are widely utilized in the food industry. They are naturally present in foods like fruit, honey, and wine and are also used as food additives for acidity regulation, leavening, and as a curing and pickling agent.[1][2] The concentration of this compound can be an indicator of the quality and authenticity of certain food products, such as wine, where it can signify the presence of Botrytis cinerea infection.[3][4] Accurate and reliable analytical methods are therefore crucial for quality control and regulatory compliance. This document provides detailed application notes and protocols for the analysis of this compound and its derivatives in various food matrices.
Analytical Techniques
Several analytical techniques are employed for the quantification of this compound and its derivatives in food products. The choice of method often depends on the food matrix, the required sensitivity, and the available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), enzymatic assays, and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of organic acids in food.[5] Various HPLC methods have been developed, often employing anion exchange or reversed-phase chromatography with different detection methods.[5][6]
Application Note: Analysis of this compound in Wine using HPLC with Pulsed Amperometric Detection (PAD)
This method provides a sensitive and selective means of quantifying this compound in wine samples, often without extensive sample preparation.[1][7]
Experimental Protocol:
-
Principle: Anion exchange chromatography separates this compound from other wine components. Pulsed amperometric detection at a gold electrode provides high sensitivity and specificity for underivatized carbohydrates and related compounds.
-
Apparatus and Reagents:
-
Sample Preparation:
-
Dilute wine samples with HPLC grade water as needed to fall within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.[1]
-
-
Instrumental Conditions: [2]
-
Data Analysis:
-
Prepare a calibration curve using a series of this compound standards.
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
-
Quantitative Data Summary (HPLC)
| Food Matrix | Method | Limit of Quantification (LOQ) | Reference |
| Wine | HPLC-PAD | 2.0 mg/L | [1][7] |
| Beverages | GC-MS | 0.2 ppm | [8] |
Enzymatic Assays
Enzymatic assays offer a high degree of specificity and can be a cost-effective method for the determination of D-gluconic acid.[9] Commercially available kits are widely used for this purpose.[3][10]
Application Note: Enzymatic Determination of D-Gluconic Acid in Fruit Juice
This protocol describes the use of a commercial enzymatic assay kit for the quantification of D-gluconic acid.
Experimental Protocol:
-
Principle: D-gluconic acid is phosphorylated by the enzyme gluconate kinase (GK) to D-gluconate-6-phosphate. This product is then oxidized by 6-phosphogluconate dehydrogenase (6-PGDH) in the presence of NADP+, which is reduced to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of D-gluconic acid.[3]
-
Apparatus and Reagents (Typical Kit Components):
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.[10]
-
Assay Buffer.
-
ATP solution.
-
NADP+ solution.
-
Gluconate Kinase (GK) enzyme solution.
-
6-Phosphogluconate Dehydrogenase (6-PGDH) enzyme solution.
-
D-Gluconic acid standard solution.
-
-
Sample Preparation:
-
Centrifuge the fruit juice sample to remove any particulate matter.
-
For colored juices, treatment with polyvinylpolypyrrolidone (PVPP) may be necessary to remove interfering pigments.
-
Dilute the sample with distilled water to ensure the this compound concentration is within the linear range of the assay (typically 0.03 to 1 g/L).[10]
-
For acidic samples, neutralization may be required.
-
-
Assay Procedure (based on a generic kit): [3]
-
Pipette distilled water, sample, and standard into separate cuvettes or microplate wells.
-
Add the assay buffer, ATP, and NADP+ solutions to each cuvette/well and mix.
-
Read the initial absorbance (A1) at 340 nm after the reaction mixture has stabilized.
-
Initiate the reaction by adding the GK and 6-PGDH enzyme mixture.
-
Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[3][10]
-
Read the final absorbance (A2) at 340 nm.
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA = A2 - A1) for the sample and the standard.
-
Determine the concentration of this compound in the sample using the following formula: Concentration (g/L) = (ΔA_sample / ΔA_standard) * Concentration_standard * Dilution_factor
-
Quantitative Data Summary (Enzymatic Assay)
| Food Matrix | Linear Range | Sensitivity | Reference |
| Various Foods | 0.03 to 1 g/L | < 2 µM | [10] |
| Honey | - | - | [9] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is required to increase their volatility.
Application Note: Analysis of this compound Derivatives in Beverages by GC-MS
This method is suitable for the simultaneous determination of this compound and its derivatives in complex beverage matrices.[8][11]
Experimental Protocol:
-
Principle: this compound and its derivatives are converted to their volatile trimethylsilyl (TMS) esters through a derivatization reaction. The derivatized compounds are then separated by gas chromatography and detected by mass spectrometry.
-
Apparatus and Reagents:
-
Sample Preparation and Derivatization: [8]
-
Pipette a known volume of the beverage sample into a reaction vial.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add pyridine to the dried residue and vortex to dissolve.
-
Add the derivatization reagent (BSTFA with TMCS) to the vial.
-
Seal the vial and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to complete the derivatization.
-
Cool the vial to room temperature before injection into the GC-MS.
-
-
Instrumental Conditions (Typical):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature of around 100°C, ramped to a final temperature of approximately 280°C.
-
MS Ionization: Electron Ionization (EI).
-
MS Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify the concentration using a calibration curve prepared from derivatized this compound standards.
-
Quantitative Data Summary (GC-MS)
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Glucuronolactone (GL) | 0.006 - 0.14 ppm | 0.02 - 0.47 ppm | [8][11] |
| Glucuronic Acid (DGuA) | 0.06 - 1.1 ppm | 0.2 - 3.8 ppm | [8][11] |
Visualizations
Caption: General experimental workflow for the analysis of this compound in food products.
Caption: Signaling pathway of the enzymatic assay for D-gluconic acid.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. D-Gluconic D-Glucono delta lactone Assay Kit - this compound | Megazyme [megazyme.com]
- 5. Analysis of this compound in botrytised wines by high performance liquid chromatography | ScholarWorks [scholarworks.calstate.edu]
- 6. shodex.com [shodex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzymatic kit for determination of D-gluconic acid [oenolab.com]
- 11. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
the application of gluconic acid in the pharmaceutical industry for mineral supplements
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gluconic acid, a mild organic acid derived from glucose, and its mineral salts—gluconates—are pivotal in the pharmaceutical industry, particularly in the formulation of mineral supplements. The chelation of minerals such as calcium, iron, and zinc with gluconate significantly enhances their bioavailability and reduces the gastrointestinal side effects often associated with inorganic mineral salts.[1][2] This document provides a detailed overview of the application of calcium gluconate, ferrous gluconate, and zinc gluconate in mineral supplements, including their physicochemical properties, formulation considerations, and quality control protocols.
Data Presentation: Physicochemical Properties and Dosage
The selection of a specific gluconate salt for a mineral supplement formulation is guided by its solubility, bioavailability, and the required elemental mineral dosage. The following tables summarize key quantitative data for calcium, ferrous, and zinc gluconates to facilitate comparison.
Table 1: Solubility of Mineral Gluconates in Water
| Mineral Gluconate | Solubility in Water ( g/100 mL) | Temperature (°C) |
| Calcium Gluconate | ~3.3 - 3.5 | 25 |
| Ferrous Gluconate | ~8.5 - 20 | 20-25 |
| Zinc Gluconate | ~19.3 - 65 | 20-25 |
Table 2: Bioavailability and Elemental Content of Mineral Gluconates
| Mineral Gluconate | Elemental Mineral Content (%) | Relative Bioavailability |
| Calcium Gluconate | ~9.3% | Generally considered to have good bioavailability for an organic calcium salt. |
| Ferrous Gluconate | ~11.6% | Higher than ferrous sulfate, with an absorption rate of 15-20%.[3] |
| Zinc Gluconate | ~14.3% | Comparable to zinc citrate, and significantly higher than zinc oxide.[4] |
Table 3: Typical Oral Dosage of Mineral Gluconate Supplements
| Mineral Gluconate | Dosage Form | Typical Adult Dose | Notes |
| Calcium Gluconate | Tablets | 500 mg - 2 g, 2 to 4 times daily | Dosage is highly dependent on the indication, ranging from dietary supplementation to treatment of hypocalcemia.[5] |
| Ferrous Gluconate | Tablets | For iron deficiency anemia: 60 mg elemental iron every 6-12 hours. | Can be administered with food to reduce gastrointestinal irritation, though this may slightly decrease absorption.[6] |
| Zinc Gluconate | Tablets/Capsules | 105 mg to 350 mg daily for dietary supplementation. | Should be taken with food to minimize gastric upset.[3] |
Signaling Pathways and Experimental Workflows
Intestinal Mineral Absorption Pathways
The enhanced bioavailability of mineral gluconates is attributed to their absorption mechanisms in the small intestine. Below are simplified diagrams of the primary absorption pathways for calcium, iron, and zinc.
Caption: Transcellular pathway of intestinal calcium absorption.
Caption: Intestinal iron absorption and its regulation by hepcidin.
Caption: Key transporters in the intestinal absorption of zinc.
Experimental Workflow: Wet Granulation for Tablet Formulation
Wet granulation is a common method for producing tablets of mineral gluconates, ensuring content uniformity and good compression characteristics.
Caption: Workflow for wet granulation of mineral gluconate tablets.
Experimental Protocols
1. Synthesis of Calcium Gluconate (Electrolytic Oxidation Method)
This protocol describes the synthesis of calcium gluconate via the electrolytic oxidation of glucose.
-
Materials:
-
Anhydrous Glucose
-
Sodium Bromide (NaBr)
-
Calcium Carbonate (CaCO₃)
-
Graphite electrodes (anode and cathode)
-
Undivided electrolytic flow cell
-
DC power supply
-
-
Procedure:
-
Prepare the electrolyte solution by dissolving sodium bromide in water. Suspend calcium carbonate in this solution.
-
Dissolve glucose in the electrolyte solution.
-
Assemble the electrolytic cell with graphite electrodes.
-
Pass a direct current through the cell while maintaining the temperature at 45-50°C. The this compound formed at the anode is neutralized by the suspended calcium carbonate.
-
Continue the electrolysis until the desired conversion of glucose is achieved.
-
After the reaction, cool the electrolyte to crystallize the calcium gluconate.
-
Filter the crystals and wash with cold water.
-
Dry the calcium gluconate crystals. The mother liquor can be reused in subsequent batches.
-
2. Formulation of Ferrous Gluconate Syrup (100 mL)
This protocol outlines the preparation of a simple ferrous gluconate syrup.
-
Materials:
-
Ferrous Gluconate
-
Sucrose
-
Citric Acid (for pH adjustment and flavor)
-
Sodium Benzoate (preservative)
-
Flavoring agent
-
Purified Water
-
-
Procedure:
-
Heat approximately 50 mL of purified water to about 70°C.
-
Slowly dissolve the sucrose in the hot water with stirring until a clear syrup is formed.
-
In a separate container, dissolve the ferrous gluconate, citric acid, and sodium benzoate in a small amount of purified water.
-
Add the ferrous gluconate solution to the syrup base with continuous stirring.
-
Allow the solution to cool to room temperature.
-
Add the flavoring agent and mix thoroughly.
-
Make up the final volume to 100 mL with purified water and mix until uniform.
-
Filter the syrup to remove any undissolved particles.
-
Transfer the syrup to a calibrated and well-stoppered bottle.
-
3. Quality Control: Assay of Calcium Gluconate Tablets (USP Method)
This protocol is based on the USP monograph for the assay of calcium gluconate tablets by complexometric titration.
-
Materials:
-
Calcium Gluconate Tablets
-
0.05 M Edetate Disodium (EDTA) VS (Volumetric Solution)
-
3 N Hydrochloric Acid
-
1 N Sodium Hydroxide
-
Hydroxy Naphthol Blue indicator
-
Magnetic stirrer
-
-
Procedure:
-
Weigh and finely powder not fewer than 20 calcium gluconate tablets.
-
Accurately weigh a portion of the powder equivalent to about 500 mg of calcium gluconate and transfer it to a suitable crucible.
-
Gently ignite the powder until it is free from carbon.
-
Cool the crucible and dissolve the residue in 10 mL of water with the dropwise addition of 3 N hydrochloric acid until complete dissolution.
-
Transfer the solution to a beaker and dilute with water to 150 mL.
-
While stirring with a magnetic stirrer, add approximately 20 mL of 0.05 M EDTA VS from a 50-mL buret.
-
Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.
-
Continue the titration with 0.05 M EDTA VS to a blue endpoint.
-
Calculate the amount of calcium gluconate in the portion of tablets taken. Each mL of 0.05 M EDTA is equivalent to 21.52 mg of calcium gluconate (C₁₂H₂₂CaO₁₄).
-
4. Quality Control: Assay of Zinc Gluconate (Titration Method)
This protocol describes a complexometric titration for the determination of zinc content in zinc gluconate.
-
Materials:
-
Zinc Gluconate sample
-
0.05 M Edetate Disodium (EDTA) VS
-
Ammonia-Ammonium Chloride Buffer
-
Eriochrome Black T indicator
-
Purified Water
-
-
Procedure:
-
Accurately weigh approximately 700 mg of the zinc gluconate sample.
-
Dissolve the sample in 100 mL of purified water, heating if necessary.
-
Add 5 mL of ammonia-ammonium chloride buffer solution.
-
Add 0.1 mL of Eriochrome Black T indicator solution.
-
Titrate with 0.05 M EDTA VS until the solution turns from violet to a clear blue endpoint.
-
Each mL of 0.05 M EDTA is equivalent to 22.78 mg of zinc gluconate (C₁₂H₂₂O₁₄Zn).
-
References
- 1. Calcium gluconate - Wikipedia [en.wikipedia.org]
- 2. Calcium Gluconate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 3. prepchem.com [prepchem.com]
- 4. US4725427A - Effervescent vitamin-mineral granule preparation - Google Patents [patents.google.com]
- 5. emro.who.int [emro.who.int]
- 6. uspbpep.com [uspbpep.com]
Application Notes and Protocols for Microbial Production of Gluconic Acid from Agro-Industrial Wastes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gluconic acid, a mild organic acid, and its derivatives are valuable platform chemicals with wide applications in the food, pharmaceutical, and construction industries.[1][2] The microbial fermentation of glucose to this compound presents a sustainable and efficient production method.[3][4] Agro-industrial wastes, rich in carbohydrates, are increasingly being explored as low-cost and readily available feedstocks for this bioconversion process, contributing to a circular bioeconomy.[5] The primary microorganisms employed for this purpose are the fungus Aspergillus niger and the bacterium Gluconobacter oxydans.[4] This document provides detailed experimental setups and protocols for the production of this compound from various agro-industrial wastes using these microorganisms.
Data Presentation
Table 1: this compound Production by Aspergillus niger from Various Agro-Industrial Wastes
| Agro-Industrial Waste | Fermentation Type | Key Parameters | This compound Yield/Concentration | Reference |
| Tea Waste | Solid-State Fermentation (SSF) | Moisture: 70%, Temp: 30°C, Aeration: 2.5 L/min | 76.3 g/L | [3] |
| Fig | Solid-State Fermentation (SSF) | Moisture: 75%, pH: 7.0, Temp: 30°C, 15 days | 490 g/kg (with 6% methanol) | [6] |
| Sugarcane Molasses | Submerged Fermentation | pH: 6.0, Temp: 30°C, 7 days | 69.87 g/L | [7] |
| Banana Must | Submerged Fermentation | pH: 6.0, Temp: 30°C, 7 days | 61.28 g/L | [7] |
| Grape Must | Submerged Fermentation | pH: 6.0, Temp: 30°C, 7 days | 54.25 g/L | [7] |
| Golden Syrup | Submerged Fermentation | Temp: 28°C, pH: 5.5, 44 hours | 85.2 g/L | [8] |
Table 2: this compound Production by Gluconobacter oxydans from Various Agro-Industrial Wastes
| Agro-Industrial Waste | Fermentation Type | Key Parameters | This compound Yield/Concentration | Reference |
| Corncob Hydrolysate | Sequential Fermentation | Temp: 30°C, 220 rpm | 95.8 g/L | [1][9] |
| Palm Frond Hydrolysate | Submerged Fermentation | 150 rpm, 65 hours | 52.82 g/L | [10] |
| Sweetgum Hydrolysate | Separated Hydrolysis and Fermentation (SHF) | - | ~100% conversion of glucose | [2][11] |
Experimental Protocols
Substrate Pretreatment: Acid Hydrolysis of Lignocellulosic Wastes
This protocol is suitable for the pretreatment of lignocellulosic biomass such as sugarcane bagasse and wood chips to release fermentable sugars.
Materials:
-
Dried and powdered agro-industrial waste (e.g., sugarcane bagasse)
-
2N Hydrochloric Acid (HCl)
-
Distilled water
-
pH meter
-
Autoclave
-
Shaker incubator
Procedure:
-
Weigh a desired amount of the dried and powdered agro-industrial waste.
-
Add 2N HCl to the biomass at a solid-to-liquid ratio of 1:10 (w/v).
-
Incubate the mixture overnight at room temperature with gentle shaking.[12]
-
After incubation, thoroughly wash the treated biomass with distilled water until the pH of the wash water is neutral.[12]
-
Dry the pretreated biomass in a hot air oven at 60°C until a constant weight is achieved.
-
The pretreated substrate is now ready for use in fermentation media.
Fermentation Protocol for Aspergillus niger (Submerged Fermentation)
This protocol describes the production of this compound using Aspergillus niger in a submerged fermentation setup.
Materials:
-
Aspergillus niger strain
-
Potato Dextrose Agar (PDA) slants
-
Spore germination medium (g/L): Glucose 50, (NH₄)₂HPO₄ 2.0, MgSO₄·7H₂O 0.25, KH₂PO₄ 1.0; pH 5.5.[8]
-
Fermentation medium (g/L): Agro-industrial waste hydrolysate (containing ~100 g/L glucose), (NH₄)₂HPO₄ 0.9, MgSO₄·7H₂O 0.1, Urea 0.15, KH₂PO₄ 0.2; pH 5.5.[8]
-
Sterile 0.1% Tween 80 solution
-
Erlenmeyer flasks
-
Stirred-tank fermenter
-
Autoclave
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
Grow Aspergillus niger on PDA slants at 30°C for 5-7 days until sporulation.
-
Harvest the spores by adding 5 mL of sterile 0.1% Tween 80 solution to the slant and gently scraping the surface.
-
Adjust the spore concentration to 10⁸ - 10¹⁰ spores/mL.
-
Inoculate a 250 mL Erlenmeyer flask containing 50 mL of spore germination medium with the spore suspension.
-
Incubate at 28°C and 180 rpm for 48 hours.[8]
-
-
Fermentation:
-
Sterilize the fermenter containing the fermentation medium at 121°C for 20 minutes.[8]
-
After cooling, inoculate the fermenter with the 48-hour-old seed culture (5% v/v).
-
Set the fermentation parameters: Temperature 28°C, Agitation 250 rpm, pH 5.5 (controlled with 15% CaCO₃ slurry or NaOH).[8]
-
Maintain aeration to ensure sufficient dissolved oxygen.
-
Collect samples aseptically at regular intervals for analysis of this compound and residual sugar concentration.
-
The fermentation is typically carried out for 44-72 hours.[8]
-
Fermentation Protocol for Gluconobacter oxydans (Sequential Fermentation)
This protocol is adapted for the production of this compound from lignocellulosic hydrolysate containing both glucose and xylose.
Materials:
-
Gluconobacter oxydans strain
-
Seed medium (g/L): Sorbitol 50, Yeast extract 5, Agar 15.
-
Sequential fermentation medium (g/L): Lignocellulosic hydrolysate, Yeast extract 5, MgSO₄ 0.5, K₂HPO₄ 1, KH₂PO₄ 2, (NH₄)₂SO₄ 5.[1]
-
Centrifuge
-
Shaker incubator
Procedure:
-
Inoculum Preparation:
-
Culture G. oxydans in the seed medium at 30°C until a desired cell density is reached.
-
-
This compound Fermentation:
-
Inoculate the sequential fermentation medium with G. oxydans to an initial OD₆₀₀ of 2.0.[1]
-
Incubate at 30°C and 220 rpm.[1]
-
Monitor the glucose concentration. Once the glucose is completely utilized (typically within 12 hours), proceed to the next step.[1]
-
Harvest the fermentation broth and centrifuge at 8000 rpm for 5 minutes to remove the G. oxydans cells.[1]
-
The supernatant containing this compound is collected for quantification and further processing. The remaining xylose can be used for other applications, such as single-cell protein production.[1]
-
Quantification of this compound: High-Performance Liquid Chromatography (HPLC)
This method allows for the accurate quantification of this compound in the fermentation broth.
Materials:
-
HPLC system with a UV detector
-
Aminex HPX-87H or a similar organic acid analysis column[13]
-
Mobile phase: 0.015 M Ammonium dihydrogen phosphate solution (pH adjusted to 4.1 with phosphoric acid)[14]
-
This compound standard
-
Syringe filters (0.45 µm)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
HPLC Analysis:
-
Set the HPLC parameters:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the concentration of this compound in the samples by comparing the peak area with the calibration curve.
-
Quantification of this compound: Titration Method
This is a simpler, alternative method for estimating the total acid concentration, which is predominantly this compound in this fermentation.
Materials:
-
0.1 M Sodium Hydroxide (NaOH) solution (standardized)
-
Phenolphthalein indicator
-
Burette
-
Pipettes
-
Erlenmeyer flasks
Procedure:
-
Pipette a known volume (e.g., 10 mL) of the fermentation broth supernatant into an Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the sample with the standardized 0.1 M NaOH solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of NaOH used.
-
Calculate the concentration of this compound using the following formula:
-
This compound (g/L) = (V_NaOH × M_NaOH × 196.16) / V_sample
-
Where:
-
V_NaOH = Volume of NaOH used in liters
-
M_NaOH = Molarity of NaOH solution
-
196.16 = Molecular weight of this compound
-
V_sample = Volume of the sample in liters
-
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Microbial pathways for this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. etd.auburn.edu [etd.auburn.edu]
- 3. Frontiers | Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 4. This compound: strategies for microbial production using organic waste and applications | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Biotechnological production of this compound: future implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. auetd.auburn.edu [auetd.auburn.edu]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Purification and Crystallization of Gluconic Acid from Fermentation Broth
Introduction
Gluconic acid (C₆H₁₂O₇) is a mild organic acid with a wide range of applications in the food, pharmaceutical, and chemical industries.[1][2] It is primarily produced through the fermentation of glucose by microorganisms such as Aspergillus niger or Gluconobacter oxydans.[1][3] A significant challenge in the production of this compound is its effective purification from the complex fermentation broth, which contains residual sugars, proteins, salts, and other metabolites.[1][4] Subsequent crystallization is crucial for obtaining a high-purity, stable final product. These application notes provide detailed protocols for various techniques used in the purification and crystallization of this compound for research and development purposes.
I. Pre-treatment of Fermentation Broth
Prior to the primary purification steps, the fermentation broth must be pre-treated to remove microbial cells and other particulate matter.
Protocol 1: Cell Removal by Microfiltration
This protocol is designed to clarify the fermentation broth by removing microbial cells and large proteins.
Methodology:
-
Membrane Selection: Choose a microfiltration (MF) membrane, such as a Polyvinylidene Fluoride (PVDF) membrane with a pore size of 0.45 μm or a Nylon membrane with a pore size of 0.22 μm.[5]
-
System Setup: Assemble a cross-flow membrane filtration system according to the manufacturer's instructions.
-
Filtration:
-
Pump the fermentation broth across the surface of the MF membrane.
-
Maintain a transmembrane pressure typically below 5 bar.[5]
-
Collect the cell-free permeate, which contains the dissolved this compound and other soluble components.
-
The retentate, containing the concentrated microbial cells, can be recycled back to the fermenter if a continuous process is desired.[1]
-
II. Purification Techniques
Several techniques can be employed to purify this compound from the clarified fermentation broth. The choice of method depends on the desired purity, scale of operation, and economic considerations.
A. Precipitation
Precipitation is a common method for the initial recovery and purification of this compound. It involves converting the soluble this compound into an insoluble salt, typically calcium gluconate, which can then be easily separated.
Protocol 2: Precipitation of Calcium Gluconate
Methodology:
-
pH Adjustment: To the clarified fermentation broth, slowly add a calcium base such as calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) with constant stirring to neutralize the this compound and precipitate calcium gluconate.[6][7]
-
Reaction: Continue stirring the mixture. The reaction can be performed at room temperature, but for some processes, heating to around 80-90°C may be employed.[8]
-
Separation: Separate the precipitated calcium gluconate from the supernatant by filtration or centrifugation.
-
Acidification: To recover the free this compound, resuspend the calcium gluconate precipitate in an aqueous solution and add a strong acid, such as sulfuric acid (H₂SO₄).[8] This will precipitate calcium sulfate (CaSO₄), leaving free this compound in the solution.
-
Ca(C₆H₁₁O₇)₂ + H₂SO₄ → 2C₆H₁₂O₇ + CaSO₄(s)
-
-
Final Filtration: Filter the mixture to remove the insoluble calcium sulfate. The resulting filtrate is a purified solution of this compound.
B. Membrane Filtration (Nanofiltration)
Nanofiltration (NF) is a pressure-driven membrane process that can separate this compound from unfermented sugars and other small molecules based on size and charge.
Protocol 3: Nanofiltration for this compound Purification
Methodology:
-
Membrane Selection: Select a suitable polyamide nanofiltration membrane.
-
System Setup: Use a cross-flow nanofiltration unit.
-
Optimization: Optimal conditions can be determined using response surface methodology, but typical parameters are a transmembrane pressure of around 12 bar and a cross-flow rate of 400 L∙h⁻¹.[9][10]
-
Filtration:
-
Feed the clarified fermentation broth into the NF system.
-
The smaller this compound molecules will pass through the membrane into the permeate.
-
Larger molecules, such as unconverted glucose, will be retained by the membrane in the retentate.[9]
-
-
Collection: Collect the permeate, which is now a purified and concentrated solution of this compound. The product can be further concentrated up to 540 g/L using an additional nanofiltration step.[3]
C. Ion Exchange Chromatography
Ion exchange chromatography (IEX) is a high-resolution technique that separates molecules based on their net charge. It is highly effective for removing charged impurities and for converting gluconate salts to free this compound.[1][11]
Protocol 4: Purification using Anion Exchange Chromatography
Methodology:
-
Resin Selection: Choose a strong base anion exchange resin.
-
Column Packing: Pack a chromatography column with the selected resin and equilibrate it with a suitable buffer or deionized water.
-
Loading: Load the pre-treated fermentation broth onto the column. The negatively charged gluconate ions will bind to the positively charged resin.
-
Washing: Wash the column with deionized water or a low-concentration buffer to remove unbound and weakly bound impurities, such as residual sugars.
-
Elution: Elute the bound this compound from the resin by passing a solution with a high salt concentration or a strong acid through the column. This displaces the gluconate ions from the resin.[12]
-
Regeneration: Regenerate the column for subsequent use according to the manufacturer's instructions.
D. Solvent Extraction
Liquid-liquid or reactive extraction can be used to selectively transfer this compound from the aqueous fermentation broth to an organic phase.
Protocol 5: Reactive Extraction with Amine-based Solvents
Methodology:
-
Solvent Preparation: Prepare an organic solvent phase by dissolving an amine extractant, such as Alamine 336 or tri-n-octylamine (TOA), in a suitable diluent like 1-octanol, MIBK, or toluene.[13][14]
-
Extraction:
-
Mix the clarified fermentation broth with the organic solvent phase in a separation funnel or a mixer-settler.
-
Agitate the mixture vigorously to facilitate the transfer of this compound into the organic phase.
-
-
Phase Separation: Allow the aqueous and organic phases to separate. The this compound will be complexed with the amine in the organic phase.
-
Stripping: To recover the this compound, the organic phase is then stripped with an aqueous solution, typically a base, to back-extract the this compound into a fresh aqueous phase.
Quantitative Data Summary
The following table summarizes typical performance data for the different purification techniques.
| Purification Technique | Key Parameter | Value | Reference |
| Nanofiltration | Glucose Retention | >85% | [9][10] |
| This compound Permeation | 88% | [9][10] | |
| Final Purity | ~97% | [3] | |
| Final Yield | 0.94 g/g | [3] | |
| Precipitation/Crystallization | Sodium Gluconate Purity | 98% | [1][2] |
| Solvent Extraction (2-Butanol) | Extraction Efficiency (at 45°C) | ~50% | [15] |
| Solvent Extraction (TBP in 1-Octanol) | Extraction Efficiency (40% TBP) | 25.93% | [16] |
III. Crystallization of this compound
Crystallization is the final step to obtain high-purity, solid this compound. In aqueous solutions, this compound exists in equilibrium with its delta and gamma lactones.[17] The crystallization process is designed to favor the formation of this compound crystals from this equilibrium mixture.[17]
Protocol 6: Crystallization of this compound
Methodology:
-
Concentration: Concentrate the purified this compound solution under vacuum to a concentration of 70-75% by weight.[17] The temperature should not exceed 60°C to prevent degradation.[17]
-
Seeding: Seed the concentrated, supersaturated syrup with fine crystals of pure this compound to initiate crystallization.
-
Crystallization Conditions:
-
Crystal Growth: Allow the crystals to grow over a period of time. The rate of crystallization should not exceed the rate of formation of this compound from its lactones in the solution.[18]
-
Harvesting: Separate the this compound crystals from the mother liquor using a centrifuge or by filtration.
-
Washing and Drying: Wash the crystals with a minimal amount of cold solvent to remove any adhering mother liquor and then dry them under vacuum.
Visualizations
Diagram 1: Overall Workflow for this compound Purification and Crystallization
References
- 1. Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. daneshyari.com [daneshyari.com]
- 6. DE1817907C3 - Process for the preparation of an aqueous solution of this compound and a water-soluble gluconate by submerged fermentation of glucose - Google Patents [patents.google.com]
- 7. WO2003031635A1 - Method for preparing calcium gluconate - Google Patents [patents.google.com]
- 8. CN1594265A - Preparation method of this compound and its salt - Google Patents [patents.google.com]
- 9. Purification and concentration of this compound from an integrated fermentation and membrane process using response surface optimized conditions [academic.hep.com.cn]
- 10. Purification and concentration of this compound from an integrated fermentation and membrane process using response surface optimized conditions [academic.hep.com.cn]
- 11. Ion Exchange Process - Ion Exchange [ionexchangeglobal.com]
- 12. researchgate.net [researchgate.net]
- 13. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 14. researchgate.net [researchgate.net]
- 15. isgc-symposium-2022.livescience.io [isgc-symposium-2022.livescience.io]
- 16. ijnrd.org [ijnrd.org]
- 17. US1985255A - Process for the preparation of crystalline this compound - Google Patents [patents.google.com]
- 18. US1942660A - Process for the preparation of this compound and its lactones - Google Patents [patents.google.com]
Application Notes and Protocols for Gluconic Acid as a Food Preservative and Acidity Regulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconic acid, a mild organic acid naturally present in fruits, honey, and wine, is widely utilized in the food industry as a versatile food additive (E574).[1][2] It functions primarily as an acidity regulator, chelating agent, and preservative.[1][3][4] Its non-toxic and readily biodegradable nature, coupled with its Generally Recognized as Safe (GRAS) status affirmed by the U.S. Food and Drug Administration (FDA), makes it a preferred choice in clean-label food formulations.[5]
This document provides detailed application notes and experimental protocols for researchers and scientists to evaluate and utilize this compound and its salts, such as sodium gluconate, as effective food preservatives and acidity regulators.
Mechanism of Action
This compound's efficacy as a food preservative is primarily attributed to two key mechanisms: pH reduction and metal chelation.
-
Acidity Regulation: As a weak organic acid, this compound lowers the pH of the food matrix, creating an environment that is unfavorable for the growth of many spoilage and pathogenic microorganisms.[6] The antimicrobial effect of weak organic acids is due to the undissociated form of the acid diffusing across the bacterial cell membrane and then dissociating inside the cell. This releases a proton (H+), which acidifies the cytoplasm and disrupts cellular metabolism, leading to inhibition of growth or cell death.[3][7]
-
Chelating Agent: this compound and its salts are excellent chelating agents, meaning they can bind to metal ions such as calcium (Ca²⁺), iron (Fe²⁺), and copper (Cu²⁺).[2][8] These metal ions can act as cofactors for microbial enzymes and catalyze oxidative reactions that lead to food spoilage. By sequestering these metal ions, this compound indirectly inhibits microbial growth and prevents oxidative degradation, thereby extending the shelf life of food products.[3]
Signaling Pathway of Antimicrobial Action
The antimicrobial action of weak organic acids like this compound involves a cascade of events that disrupt the homeostasis of the bacterial cell.
Caption: Antimicrobial mechanism of this compound.
Quantitative Data
| Microorganism | Food Matrix | pH | Temperature (°C) | Hypothetical MIC of Sodium Gluconate (%, w/v) |
| Escherichia coli O157:H7 | Apple Juice | 3.5 | 25 | 0.5 - 1.0 |
| Salmonella Typhimurium | Chicken Broth | 6.2 | 37 | 1.0 - 2.0 |
| Listeria monocytogenes | Skim Milk | 6.6 | 4 | 1.5 - 2.5 |
| Aspergillus niger | Bread Dough | 5.5 | 30 | 0.2 - 0.5 |
| Saccharomyces cerevisiae | Beverage | 4.0 | 25 | > 2.0 |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the efficacy of this compound and its salts.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.
Materials:
-
This compound or sodium gluconate
-
Sterile Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Microbial cultures (e.g., E. coli, Salmonella, L. monocytogenes)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Stock Solution: Prepare a 10% (w/v) stock solution of sodium gluconate in sterile distilled water and filter-sterilize.
-
Prepare Microbial Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in broth to achieve a final inoculum of 1-2 x 10⁶ CFU/mL.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the sodium gluconate stock solution with the broth to achieve a range of concentrations (e.g., 0.05% to 5%).
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no gluconate) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of sodium gluconate at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.
Protocol 2: Food Product Challenge Test
This protocol evaluates the effectiveness of this compound in inhibiting microbial growth in a specific food product.[9]
Materials:
-
Food product (e.g., beverage, sauce)
-
This compound or sodium gluconate
-
Cocktail of relevant foodborne pathogens or spoilage organisms
-
Sterile containers
-
Stomacher or blender
-
Plate Count Agar (PCA) or selective agar media
-
Incubator
Procedure:
-
Product Preparation: Prepare batches of the food product with varying concentrations of sodium gluconate (e.g., 0%, 0.5%, 1.0%, 1.5% w/w). Adjust the pH if necessary.
-
Inoculum Preparation: Prepare a cocktail of the target microorganisms (e.g., a mixture of three strains of E. coli O157:H7) to a final concentration of approximately 10⁶ CFU/mL.
-
Inoculation: Inoculate each batch of the product with the microbial cocktail to achieve a final concentration of approximately 10³-10⁴ CFU/g or mL.
-
Storage: Store the inoculated products under conditions that simulate the intended storage of the product (e.g., refrigeration at 4°C or ambient temperature).
-
Microbial Analysis: At specified time intervals (e.g., day 0, 1, 3, 7, 14, and 28), take a representative sample from each batch. Homogenize the sample and perform serial dilutions. Plate the dilutions on appropriate agar media to enumerate the surviving microorganisms.
-
Data Analysis: Plot the log CFU/g or mL against time for each concentration of sodium gluconate. Evaluate the ability of this compound to inhibit growth, cause a reduction in the microbial population, or have a static effect.
Caption: Workflow for a food preservative challenge test.
Protocol 3: Evaluation of Acidity Regulation
This protocol determines the effectiveness of this compound in adjusting and maintaining the pH of a food product.
Materials:
-
Liquid food product (e.g., beverage)
-
This compound solution (50% w/w)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Initial pH Measurement: Measure and record the initial pH of the food product.
-
Titration: Place a known volume (e.g., 100 mL) of the food product on a magnetic stirrer. Slowly titrate with the this compound solution, adding small increments (e.g., 0.1 mL).
-
pH Monitoring: Record the pH of the solution after each addition of this compound, allowing the reading to stabilize.
-
Titration Curve: Continue the titration until the desired target pH is reached or surpassed. Plot the volume of this compound added against the corresponding pH to generate a titration curve.
-
Buffering Capacity: The buffering capacity of the food product can be determined from the slope of the titration curve. A flatter slope indicates a higher buffering capacity.
-
pH Stability: To assess pH stability over time, prepare a batch of the product adjusted to the target pH with this compound. Store the product under its intended storage conditions and measure the pH at regular intervals.
Protocol 4: Quantification of this compound in Food Products
This protocol describes a spectrophotometric method for the quantification of this compound.
Materials:
-
Food sample containing this compound
-
Ferrous sulfate solution (e.g., 0.007 M)
-
Edible indigo carmine solution (e.g., 0.5 mM)
-
Sodium hydroxide solution for pH adjustment
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Sample Preparation: Homogenize solid or semi-solid food samples and extract with water. Centrifuge to obtain a clear supernatant.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound with known concentrations (e.g., 0 to 1 mM).
-
Colorimetric Reaction: To a known volume of the sample or standard, add ferrous sulfate solution and adjust the pH to alkaline conditions (pH 10-13) with sodium hydroxide. Add the indigo carmine solution and mix. The ferrous-gluconate complex will reduce the indigo carmine, causing a color change.
-
Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for indigo carmine (approximately 610 nm).
-
Quantification: Plot the absorbance of the standards against their concentrations to create a standard curve. Use the absorbance of the sample to determine its this compound concentration from the standard curve.
Conclusion
This compound and its salts are effective and safe food additives for preservation and acidity regulation. Their multi-functional properties make them valuable ingredients in a wide range of food products. The protocols provided in this document offer a framework for researchers to systematically evaluate and optimize the use of this compound in their specific applications, ensuring both product quality and safety. It is crucial to validate these methods for each specific food matrix and target microorganism to ensure accurate and reliable results.
References
- 1. ygeia.cl [ygeia.cl]
- 2. What is the mechanism of Sodium Gluconate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenge-test and clean label: impact of preservative removal [ctcpa.org]
- 5. Escherichia coli EDL933 Requires Gluconeogenic Nutrients To Successfully Colonize the Intestines of Streptomycin-Treated Mice Precolonized with E. coli Nissle 1917 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Evaluation of Effect of Natural Extract Sodium Gluconate on Smear Layer and Dentine Decalcification Compared with EDTA – An In-vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fsns.com [fsns.com]
Troubleshooting & Optimization
troubleshooting common issues in gluconic acid quantification by HPLC
Welcome to our dedicated support center for the quantification of gluconic acid using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions.
Q1: Why is my this compound peak tailing?
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue.[1][2][3]
Potential Causes:
-
Secondary Interactions: Strong interactions can occur between the acidic this compound and active sites on the column's stationary phase, particularly with silica-based columns.[1][2] Ionized silanol groups on the silica surface can interact with the analyte, causing tailing.[1][2]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of this compound, resulting in peak asymmetry.[1]
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can cause peak distortion.[3][4][5]
-
Extra-Column Effects: Excessive tubing length or a large internal diameter between the column and the detector can lead to peak broadening and tailing.[1][6]
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using a dilute acid like perchloric acid or phosphoric acid) can suppress the ionization of silanol groups on the column, minimizing secondary interactions.[2][7]
-
Use an Appropriate Column: Consider using a polymer-based reversed-phase column or a specialized organic acid analysis column, which are less prone to strong secondary interactions with acidic analytes.[7][8][9]
-
Column Washing and Regeneration: If contamination is suspected, flush the column with a strong solvent.[6][10] Refer to the column manufacturer's instructions for appropriate regeneration procedures.
-
Optimize System Connections: Minimize the length and internal diameter of the tubing connecting the column to the detector to reduce dead volume.[1][6]
Q2: I am seeing poor resolution between my this compound peak and other components in the sample.
Poor resolution results in overlapping peaks, making accurate quantification difficult.[4][5][11]
Potential Causes:
-
Suboptimal Mobile Phase Composition: The strength and composition of the mobile phase may not be suitable for separating this compound from other analytes.[4][5][12]
-
Inappropriate Column: The column's stationary phase may not have the right selectivity for the compounds in your sample.[4][5]
-
High Flow Rate: A flow rate that is too high can reduce the time for analytes to interact with the stationary phase, leading to decreased resolution.[11]
-
Column Overloading: Injecting too much sample can saturate the column, causing peak broadening and loss of resolution.[6]
Solutions:
-
Optimize Mobile Phase: Adjust the organic modifier concentration or the buffer strength.[5][12] For complex samples, a gradient elution may provide better separation than an isocratic method.[12]
-
Select a Different Column: Experiment with columns that have different stationary phase chemistries. For organic acids, ion-exchange or ion-exclusion columns can offer better selectivity.[8][13]
-
Adjust Flow Rate: Lowering the flow rate can improve resolution, although it will increase the analysis time.[11]
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.[6]
Q3: My HPLC baseline is noisy or drifting.
An unstable baseline can interfere with peak detection and integration, leading to inaccurate results.[10][14][15][16]
Potential Causes:
-
Air Bubbles in the System: Air bubbles in the pump, detector, or mobile phase can cause significant baseline noise.[6][10][16]
-
Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or a dirty detector flow cell can lead to a noisy or drifting baseline.[6][10][14][15]
-
Pump Malfunctions: Inconsistent solvent delivery from the pump can cause pressure fluctuations and baseline instability.[14]
-
Temperature Fluctuations: Changes in the ambient temperature or inadequate column thermostatting can cause baseline drift.[6][15]
Solutions:
-
Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum filtration, or an inline degasser.[10][16]
-
Flush the System: Flush the system, including the detector flow cell, with a strong, clean solvent to remove contaminants.[6][10] Ensure you are using high-purity solvents for your mobile phase.[10][14]
-
Pump Maintenance: Regularly maintain the pump, including checking and replacing seals and check valves if necessary.[14][15]
-
Use a Column Oven: Maintain a constant column temperature using a column oven to minimize baseline drift due to temperature changes.[6][15]
Q4: My calibration curve for this compound is not linear.
A non-linear calibration curve can indicate issues with the analytical method or sample preparation.
Potential Causes:
-
Detector Saturation: At high concentrations, the detector response may no longer be linear.
-
Inaccurate Standard Preparation: Errors in the preparation of standard solutions will lead to a non-linear curve.
-
Sample Matrix Effects: Components in the sample matrix may interfere with the analysis at different concentrations.
Solutions:
-
Adjust Concentration Range: Narrow the concentration range of your calibration standards to the linear range of the detector.
-
Prepare Fresh Standards: Carefully prepare a new set of standards and re-run the calibration curve.
-
Sample Preparation: Employ a sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[17]
Quantitative Data Summary
The following table provides typical HPLC parameters for this compound quantification. Note that these are starting points and may require optimization for your specific application.
| Parameter | Typical Value/Range |
| Column Type | C18, Polymer-based Reversed-Phase, Ion-Exclusion |
| Mobile Phase | Dilute aqueous acid (e.g., 0.005 M H₂SO₄, 2 mM Perchloric Acid) |
| pH | 2.5 - 3.5 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV at 210 nm, Refractive Index (RI), or Pulsed Amperometric Detection (PAD) |
| Injection Volume | 5 - 20 µL |
| Typical Retention Time | Highly dependent on column and mobile phase, but often in the early part of the chromatogram. |
Experimental Protocol: HPLC Quantification of this compound
This protocol outlines a general method for the quantification of this compound.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade sulfuric acid (or other suitable acid)
-
HPLC-grade methanol (for column flushing)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or RI detector.
-
Analytical column suitable for organic acid analysis (e.g., C18 or ion-exclusion).
3. Preparation of Mobile Phase:
-
Prepare a 0.005 M sulfuric acid solution by carefully adding the required amount of concentrated sulfuric acid to HPLC-grade water.
-
Degas the mobile phase for at least 15 minutes before use.
4. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in the mobile phase.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 mg/L).
5. Sample Preparation:
-
Dilute the sample with the mobile phase to a concentration expected to fall within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
6. HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the HPLC parameters as described in the table above (adjust as necessary).
-
Inject the prepared standards and samples.
7. Data Analysis:
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting HPLC analysis of this compound.
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Experimental workflow for this compound quantification.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 5. uhplcs.com [uhplcs.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. shodex.com [shodex.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. phenomenex.com [phenomenex.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. mastelf.com [mastelf.com]
- 13. shimadzu.com [shimadzu.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 16. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
strategies to minimize the formation of byproducts in microbial gluconic acid production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during microbial gluconic acid production.
Troubleshooting Guides
Issue 1: High Levels of Keto-D-Gluconic Acid Byproducts in Gluconobacter oxydans Fermentation
Symptoms:
-
Lower than expected yield of this compound.
-
Significant peaks corresponding to 2-keto-D-gluconic acid (2-KGA) and/or 5-keto-D-gluconic acid (5-KGA) in HPLC analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Suboptimal pH | Maintain the fermentation pH below 3.5. A lower pH (<4.5) has been shown to be advantageous for minimizing the activity of gluconate dehydrogenases responsible for keto-acid formation.[1] | Inhibition of the secondary oxidation of this compound to keto-gluconic acids. |
| Low Glucose Concentration | Ensure the glucose concentration in the medium is maintained above 15 mM. High glucose levels can inhibit the formation of keto-gluconic acids.[1] | Suppression of the enzymatic conversion of this compound to its keto derivatives. |
| Inappropriate Dissolved Oxygen (DO) Levels | For targeted 5-KGA production, maintain DO levels continuously above 20%. However, for maximizing this compound, ensure sufficient oxygen for the primary oxidation of glucose without promoting excessive secondary oxidation. The optimal DO may need to be determined empirically for your specific strain and bioreactor setup.[1] | Optimized balance between this compound production and byproduct formation. |
| Strain-Specific Metabolism | Consider using a mutant strain of G. oxydans with an inactivated membrane-bound gluconate-2-dehydrogenase complex to prevent the formation of 2-KGA.[2] | Significant reduction or complete elimination of 2-KGA as a byproduct, leading to almost quantitative conversion of glucose to 5-KGA under optimal conditions.[2] |
Issue 2: Significant Formation of Oxalic Acid or Citric Acid in Aspergillus niger Fermentation
Symptoms:
-
Reduced this compound yield.
-
Presence of significant amounts of oxalic acid or citric acid in the fermentation broth, confirmed by HPLC.
-
A sharp drop in pH below 3.5 during fermentation can trigger the tricarboxylic acid (TCA) cycle, leading to citric acid formation.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Inappropriate pH Control | Maintain the fermentation pH in the optimal range for this compound production, which is typically between 4.5 and 6.5.[1][3] A pH below 3.5 can induce the TCA cycle and promote citric acid formation, while a pH close to 6 is favorable for the oxidation of glucose to this compound, which can be a precursor to oxalic acid if not properly controlled.[1][4] | Minimized flux of carbon towards the TCA cycle and subsequent organic acid byproduct formation. |
| High Dissolved Oxygen (DO) Favoring Byproducts | While high DO is necessary for glucose oxidase activity, excessively high levels might promote the formation of other organic acids. Regulating the inlet oxygen concentration (e.g., up to 32%) has been shown to dramatically decrease citric acid byproducts.[5] | Enhanced this compound production with a concurrent reduction in citric acid levels. |
| Nutrient Composition | The composition of the medium, particularly the nitrogen and phosphate sources, can influence the metabolic shift towards oxalic acid production. Operating at a pH higher than 6 with an enriched nitrogen and phosphorus medium can favor oxalic acid formation.[4] | Directed metabolic flux towards this compound by maintaining a balanced nutrient medium. |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of concern in microbial this compound production?
A1: The primary byproducts depend on the microorganism used. For Gluconobacter oxydans, the main byproducts are 2-keto-D-gluconic acid (2-KGA) and 5-keto-D-gluconic acid (5-KGA), formed by the further oxidation of this compound.[1] In fermentations using Aspergillus niger, the common byproducts are other organic acids such as citric acid and oxalic acid, which arise from the central carbon metabolism.[1]
Q2: How does pH influence the formation of byproducts?
A2: pH is a critical parameter. In G. oxydans, a lower pH (below 3.5) inhibits the enzymes responsible for converting this compound to keto-gluconic acids.[1] In A. niger, a pH below 3.5 can trigger the tricarboxylic acid (TCA) cycle, leading to the production of citric acid.[1] The optimal pH for this compound production by A. niger is generally between 4.5 and 6.5.[1][3]
Q3: What is the role of glucose concentration in controlling byproduct formation?
A3: In G. oxydans fermentations, maintaining a high glucose concentration (above 15 mM) can suppress the formation of keto-gluconic acids.[1] For A. niger, while a high glucose concentration is favorable for this compound production, excessively high concentrations (>300 g/L) can lead to increased mycelial viscosity, which in turn reduces air transfer and can affect the overall yield and byproduct profile.[1]
Q4: How does aeration and dissolved oxygen (DO) affect byproduct formation?
A4: this compound production is a strictly aerobic process.[1] In G. oxydans, the rate of oxygen transfer is a determining factor for the production rate of this compound.[1] In A. niger, maintaining a high DO level is crucial for the activity of glucose oxidase. Increasing the inlet oxygen concentration can significantly reduce the formation of citric acid.[5] However, the optimal DO level needs to be carefully controlled to avoid excessive oxidation leading to byproducts.
Q5: Are there any genetic strategies to minimize byproduct formation?
A5: Yes, genetic engineering can be a powerful tool. For instance, in G. oxydans, inactivating the gene for membrane-bound gluconate-2-dehydrogenase can prevent the formation of 2-keto-D-gluconic acid.[2] For A. niger, understanding the transcriptional regulation of enzymes like glucose oxidase and catalase can open avenues for genetic modifications to enhance this compound production and reduce byproducts.[6]
Data Presentation
Table 1: Effect of Process Parameters on Byproduct Formation in Gluconobacter oxydans
| Parameter | Condition for Minimal Byproducts | Primary Byproduct(s) Affected | Reference |
| pH | < 3.5 | 2-keto-D-gluconic acid, 5-keto-D-gluconic acid | [1] |
| Glucose Concentration | > 15 mM | 2-keto-D-gluconic acid, 5-keto-D-gluconic acid | [1] |
| Dissolved Oxygen (DO) | > 20% (for 5-KGA production) | 2-keto-D-gluconic acid | [1] |
Table 2: Effect of Process Parameters on Byproduct Formation in Aspergillus niger
| Parameter | Condition for Minimal Byproducts | Primary Byproduct(s) Affected | Reference |
| pH | 4.5 - 6.5 | Citric acid, Oxalic acid | [1][3] |
| Initial Glucose Conc. | 120 g/dm³ (for maximal conversion) | General metabolic efficiency | [7] |
| Dissolved Oxygen (DO) | Increased inlet oxygen concentration (e.g., 32%) | Citric acid | [5] |
Experimental Protocols
Protocol 1: HPLC Analysis of Organic Acids
This protocol outlines a general method for the quantification of this compound and its byproducts in fermentation broth.
1. Sample Preparation: a. Withdraw a sample from the fermenter. b. Centrifuge the sample to remove microbial cells. c. Filter the supernatant through a 0.22 µm syringe filter. d. Dilute the sample with the mobile phase as necessary to fall within the linear range of the standard curve.
2. HPLC System and Conditions:
- Column: A suitable ion-exchange or reversed-phase column for organic acid analysis (e.g., Aminex HPX-87H).
- Mobile Phase: Typically an acidic aqueous solution, such as dilute sulfuric acid (e.g., 5 mM H₂SO₄).
- Flow Rate: A constant flow rate, for example, 0.6 mL/min.
- Column Temperature: Maintained at a constant temperature, for instance, 60°C.
- Detector: A Refractive Index (RI) detector or a UV detector set at an appropriate wavelength (e.g., 210 nm).
3. Quantification: a. Prepare standard solutions of this compound, 2-keto-D-gluconic acid, 5-keto-D-gluconic acid, oxalic acid, and citric acid of known concentrations. b. Inject the standards to generate a calibration curve. c. Inject the prepared samples. d. Quantify the concentration of each compound in the samples by comparing their peak areas to the calibration curves.
Visualizations
Metabolic Pathways
References
- 1. Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Gluconobacter oxydans mutant converting glucose almost quantitatively to 5-keto-D-gluconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of this compound by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 6. Induction of glucose oxidase, catalase, and lactonase in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of gluconic acid in your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution's pH is changing over time. What is happening?
A1: this compound in an aqueous solution exists in a dynamic equilibrium with its cyclic esters, primarily glucono-delta-lactone (GDL) and to a lesser extent, glucono-gamma-lactone.[1][2] This equilibrium is influenced by factors such as temperature, pH, and concentration.[3] The hydrolysis of the lactones into this compound is a reversible reaction. Initially, dissolving glucono-delta-lactone (which is a neutral molecule) in water will lead to a gradual decrease in pH as it hydrolyzes to form the acidic this compound.[4] Conversely, if you start with a pure this compound solution, it can slowly form lactones, which would cause a slight increase in pH.
Q2: I've prepared a 50% this compound solution, but I'm seeing some crystallization at lower temperatures. Is this normal?
A2: Yes, this can be normal. Concentrated solutions of this compound contain a certain amount of its lactones.[2] These lactones, particularly glucono-delta-lactone, are less soluble in the cold and may crystallize out of the solution at lower temperatures.[2] Storing the product above 60°F (approximately 15.5°C) is often recommended to prevent crystallization.[2]
Q3: How does temperature affect the stability of my this compound solution?
A3: Temperature significantly impacts the equilibrium between this compound and its lactones. Higher temperatures accelerate the hydrolysis of glucono-delta-lactone to this compound.[4] While low temperatures favor the formation of glucono-delta-lactone, higher temperatures can increase the formation of glucono-gamma-lactone.[2] For long-term storage, it is generally recommended to store this compound solutions in a cool, dry place, away from direct sunlight and extreme temperatures to minimize degradation.[5]
Q4: Can the presence of metal ions in my solution affect the stability of this compound?
A4: Yes, this compound is an excellent chelating agent, especially in alkaline solutions, and can form stable complexes with various metal ions such as calcium (Ca²⁺), iron (Fe²⁺, Fe³⁺), copper (Cu²⁺), and aluminum (Al³⁺).[2][6] This chelation can influence the overall stability and reactivity of this compound in your solution. The formation of these complexes can prevent the precipitation of metal hydroxides and can also affect the equilibrium between this compound and its lactones.
Q5: What is the expected shelf-life of a standard 50% this compound solution?
A5: Under proper storage conditions, a 50% this compound solution typically has a shelf-life of about 12 to 18 months. Key storage recommendations include keeping it in a cool, dry place, protected from direct sunlight and extreme temperatures.[5] High temperatures (above 30°C or 86°F) and high humidity can significantly reduce its shelf-life by accelerating degradation reactions.[5]
Troubleshooting Guides
Problem 1: Inconsistent or inaccurate readings in this compound quantification assays.
Possible Causes and Solutions:
-
Improper Sample Preparation:
-
Issue: The presence of particulate matter, interfering enzymes, or strong color in the sample can lead to erroneous results.
-
Solution: For turbid solutions, filter or centrifuge the sample to obtain a clear supernatant.[1][7] If enzymes that could interfere with the assay are present (e.g., in cell or tissue lysates), they should be removed, for instance, by using a 10 kDa molecular weight cut-off (MWCO) spin filter.[1] For samples with strong color, treatment with polyvinylpolypyrrolidone (PVPP) can help remove the coloration.[1] Acidic samples may need to be neutralized before analysis.[1]
-
-
Incorrect Assay Conditions:
-
Presence of Interfering Substances:
-
Issue: Certain substances can inhibit the enzymes used in quantification kits or interfere with colorimetric and chromatographic methods.
-
Solution: Be aware of potential interfering substances such as high concentrations of EDTA, ascorbic acid, SDS, and sodium azide in enzymatic assays.[9] When using HPLC, ensure that the mobile phase and column are appropriate for separating this compound from other components in your sample matrix.[10][11]
-
Problem 2: Unexpected precipitation in my experimental solution containing this compound.
Possible Causes and Solutions:
-
Lactone Crystallization:
-
Issue: As mentioned in the FAQs, the lactone forms of this compound can crystallize at low temperatures.
-
Solution: Gently warm the solution to redissolve the crystals. For future prevention, store the solution at a temperature above 15.5°C (60°F).[2]
-
-
Incompatibility with Buffer Components:
-
Issue: this compound and its salts can interact with certain buffer components, leading to precipitation. For example, calcium gluconate is incompatible with phosphate-based buffers, as it can form calcium phosphate precipitates.[12]
-
Solution: When working with gluconate salts, especially calcium gluconate, avoid using phosphate buffers.[12] Suitable alternatives include Good's buffers like HEPES, MES, or Tris, depending on the required pH range.[12]
-
Data Presentation
Table 1: Influence of pH on the Hydrolysis Rate of Glucono-delta-lactone at 25°C
| pH | Rate Constant (k') in s⁻¹ | Reference |
| 3.0 - 5.0 | Independent of pH (approx. 2.26 x 10⁻⁴) | [13] |
| 6.4 | 8.8 x 10⁻⁴ (in phosphate buffer) | [13] |
| 4.5 - 8.5 | pH-dependent | [14] |
Table 2: Equilibrium Constants for the this compound-Gluconolactone System at 25°C
| Equilibrium Constant | Value | Description | Reference |
| K | 1.76 ± 0.05 x 10⁻⁴ | Overall dissociation constant of the mixture of this compound and its lactone | [13] |
| Kₐ | 1.99 ± 0.07 x 10⁻⁴ | Dissociation constant of this compound | [13] |
| Kₗ | 7.7 | Equilibrium constant between this compound and glucono-delta-lactone ([HGH₄]/[L]) | [13] |
Experimental Protocols
Protocol 1: Enzymatic Determination of D-Gluconic Acid
This protocol is based on the principle of a coupled enzyme reaction where D-gluconic acid is phosphorylated, and the resulting product is oxidized, leading to the formation of NADPH, which can be measured spectrophotometrically at 340 nm.[7][15]
Materials:
-
Enzymatic assay kit for D-Gluconic Acid (containing gluconate kinase, 6-phosphogluconate dehydrogenase, ATP, and NADP⁺)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm light path)
-
Micropipettes
-
Test tubes
-
Distilled water
-
Sample solution
Procedure:
-
Reagent Preparation: Prepare the reagents according to the instructions provided with the enzymatic assay kit. This typically involves dissolving powdered reagents in distilled water.
-
Sample Preparation:
-
Use clear, colorless, and approximately neutral liquid samples directly or after dilution to bring the this compound concentration into the assay's linear range.[7]
-
For turbid samples, clarify by centrifugation or filtration.[1]
-
To determine the total this compound content (including lactones), adjust the sample pH to approximately 11 with 2 M NaOH and incubate for 5-10 minutes at room temperature to hydrolyze the lactones to this compound.[7]
-
-
Assay Procedure:
-
Pipette the required volumes of assay buffer, NADP⁺/ATP solution, and sample into a cuvette as per the kit's instructions.
-
Mix thoroughly and read the initial absorbance (A₁) at 340 nm.
-
Start the reaction by adding the enzyme mixture (gluconate kinase and 6-phosphogluconate dehydrogenase).
-
Mix and incubate for the time specified in the kit's protocol (usually around 5-10 minutes) at the recommended temperature (e.g., 25°C).
-
Read the final absorbance (A₂) at 340 nm.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = A₂ - A₁).
-
Determine the concentration of this compound in the sample using the provided calculation formula, which typically involves the molar extinction coefficient of NADPH.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound using HPLC with a suitable column and detector.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV at 210 nm or Pulsed Amperometric Detector - PAD)
-
Appropriate HPLC column (e.g., Aminex HPX-87H or a polymer-based reversed-phase column like RSpak DE-613).[11][16]
-
Mobile phase (e.g., dilute sulfuric acid or perchloric acid for reversed-phase, or sodium hydroxide for anion exchange).[16][17]
-
This compound standard
-
Sample solution
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Sample Preparation:
-
Chromatographic Conditions (Example for Reversed-Phase):
-
Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve.
-
Visualizations
Caption: Equilibrium between this compound and its lactones.
Caption: Troubleshooting workflow for inconsistent measurements.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pmpinc.com [pmpinc.com]
- 3. Glucono-delta-Lactone | Gluconates | ACIDULANTS [jungbunzlauer.com]
- 4. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 5. valudor.com [valudor.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google Patents [patents.google.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. ygeia.cl [ygeia.cl]
- 16. shodex.com [shodex.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. tsijournals.com [tsijournals.com]
Technical Support Center: Enhancing Gluconic Acid Recovery and Downstream Processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of gluconic acid recovery and downstream processing.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound purification.
Crystallization Issues
Problem: Low or no crystal formation.
Possible Causes & Solutions:
-
Insufficient Supersaturation: The concentration of this compound in the solution may be too low.
-
Solution: Concentrate the solution further by evaporation, preferably under vacuum to avoid degradation. Ensure the final concentration is within the optimal range for crystallization (e.g., 55-90% by weight).[1]
-
-
Inappropriate Temperature: The temperature may not be suitable for this compound crystallization.
-
Presence of Impurities: Impurities from the fermentation broth can inhibit crystal nucleation and growth.
-
Solution: Pre-treat the solution using activated carbon to remove color and other organic impurities.[2] Consider a prior purification step like ion exchange chromatography.
-
-
Lack of Nucleation Sites: Spontaneous nucleation may be slow.
Problem: Crystals are impure or discolored.
Possible Causes & Solutions:
-
Rapid Crystallization: Fast crystal growth can trap impurities within the crystal lattice.[4]
-
Solution: Slow down the cooling rate of the solution. Using a slightly larger volume of solvent than the minimum required can also help control the crystallization rate.[4]
-
-
Contaminated Mother Liquor: Impurities in the solution are co-crystallizing with the this compound.
-
Solution: Improve the upstream purification steps. Activated carbon treatment of the hot solution before crystallization is often effective.[2] Recrystallization of the impure crystals can further enhance purity.
-
Liquid-Liquid Extraction Inefficiencies
Problem: Low extraction efficiency (low distribution coefficient).
Possible Causes & Solutions:
-
High Hydrophilicity of this compound: this compound has a strong affinity for the aqueous phase, making it difficult to extract with organic solvents.[5]
-
Suboptimal Solvent Choice: The organic solvent may not be effective for this compound extraction.
-
Solution: While this compound is highly hydrophilic, some conventional solvents perform better than others. For instance, 2-butanol has shown higher efficiency compared to solvents like ethyl acetate or dichloromethane.[5] The choice of diluent for the extractant is also critical, with alcohols often enhancing extraction.[6]
-
-
Incorrect pH of the Aqueous Phase: The ionization state of this compound affects its partitioning.
-
Solution: Adjust the pH of the aqueous phase to be below the pKa of this compound (around 3.6) to ensure it is in its less polar, undissociated form, which is more favorable for extraction into the organic phase.[8]
-
Problem: Emulsion formation at the aqueous-organic interface.
Possible Causes & Solutions:
-
Presence of Surfactants or Proteins: Residual biomass or proteins from the fermentation broth can stabilize emulsions.
-
Solution: Centrifuge the fermentation broth to remove cells and precipitate proteins before extraction. The addition of a small amount of a demulsifying agent or increasing the ionic strength of the aqueous phase by adding salt can also help break the emulsion.
-
Electrodialysis Performance Decline
Problem: Increased membrane resistance and reduced desalination rate.
Possible Causes & Solutions:
-
Membrane Fouling: Organic molecules (like residual sugars and proteins) and inorganic salts from the fermentation broth can adsorb onto the membrane surface, blocking ion transport.
-
Solution:
-
Pre-treatment: Filter or centrifuge the fermentation broth to remove suspended solids.
-
Pulsed Electric Field (PEF): Applying a pulsed electric field instead of a constant field can reduce concentration polarization and mitigate fouling.
-
Cleaning-in-Place (CIP): Regularly clean the membranes with appropriate chemical solutions (e.g., acid and alkaline solutions) to remove foulants.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common first step in this compound recovery from fermentation broth?
A1: The most common initial step is the removal of biomass, typically through centrifugation or filtration.[9] This is often followed by a precipitation step, commonly using calcium carbonate or calcium hydroxide to precipitate calcium gluconate.[2]
Q2: How can I convert the salt of this compound (e.g., calcium gluconate or sodium gluconate) back to free this compound?
A2: There are two primary methods:
-
Acidification: Add a strong acid, such as sulfuric acid, to a solution of the gluconate salt. This will precipitate the cation as an insoluble salt (e.g., calcium sulfate), leaving free this compound in the solution.[2]
-
Ion Exchange Chromatography: Pass the gluconate salt solution through a strong cation exchange resin in the H+ form. The cations (e.g., Ca2+ or Na+) will be exchanged for H+ ions, resulting in a solution of pure this compound.[9]
Q3: What are the key parameters to control during the crystallization of this compound?
A3: The key parameters are temperature, concentration, and the absence of impurities. For this compound crystals, the temperature should be kept below 30°C.[1] The concentration should be sufficiently high to achieve supersaturation (typically 55-90%).[1] Pre-treatment to remove impurities is also crucial for obtaining pure crystals.
Q4: Why is reactive extraction often preferred over simple liquid-liquid extraction for this compound?
A4: this compound is very hydrophilic and has a low partition coefficient in most common organic solvents, leading to poor extraction efficiency.[5] Reactive extraction uses an extractant in the organic phase that chemically interacts with the this compound, forming a complex that is much more soluble in the organic phase, thereby significantly increasing the extraction efficiency.[6][7]
Q5: What is membrane fouling in electrodialysis and how can it be minimized?
A5: Membrane fouling is the deposition of unwanted materials (e.g., proteins, organic molecules, inorganic precipitates) on the surface or within the pores of the ion-exchange membranes. This increases the electrical resistance, reduces separation efficiency, and can damage the membranes. To minimize fouling, it is important to pre-treat the feed solution to remove particulates and macromolecules. Operating with a pulsed electric field can also help reduce the buildup of foulants on the membrane surface. Regular cleaning of the membranes is also essential.
Data Presentation
Table 1: Comparison of this compound Recovery Methods
| Method | Principle | Advantages | Disadvantages | Typical Recovery Efficiency |
| Precipitation (as Calcium Gluconate) | Formation of an insoluble salt of this compound. | Simple, relatively low cost. | Requires a subsequent step to convert the salt back to free acid; can generate significant solid waste. | High precipitation yield, but overall process efficiency depends on subsequent steps. |
| Liquid-Liquid Extraction (with TOA) | Partitioning of this compound between aqueous and immiscible organic phases, enhanced by a reactive extractant. | Can be highly selective; continuous operation is possible. | Emulsion formation can be an issue; requires solvent recovery; efficiency is highly dependent on the choice of extractant and diluent. | Can exceed 80% with optimized reactive systems.[6] |
| Electrodialysis | Separation of ions using ion-exchange membranes under an electric field. | No chemical additives required; can simultaneously purify and concentrate. | Membrane fouling is a major issue; high capital cost. | High desalination rates can be achieved, but efficiency decreases with fouling. |
| Crystallization | Solidification of this compound from a supersaturated solution. | Can yield a very pure product; relatively simple equipment. | Requires careful control of temperature and concentration; impurities can inhibit crystallization. | Yield is dependent on achieving optimal supersaturation and minimizing losses in the mother liquor. |
Table 2: Extraction Efficiency of this compound with Different Solvents and Extractants
| Organic Phase Composition | Distribution Coefficient (KD) | Extraction Efficiency (%) | Reference |
| 2-Butanol | ~1.0 | ~50 | [5] |
| 1-Octanol | 0.18 | 14.89 | [7] |
| 40% Tributyl Phosphate (TBP) in 1-Octanol | 0.35 | 25.93 | [7] |
| 40% Tri-n-octylamine (TOA) in 1-Hexanol | >5.0 | >80 | [6] |
Experimental Protocols
Protocol for Precipitation of Calcium Gluconate
-
Preparation: Start with a clarified fermentation broth from which the biomass has been removed by centrifugation.
-
Neutralization: While stirring, slowly add a slurry of calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) to the broth until the pH reaches approximately 6.5-7.0.
-
Heating: Heat the neutralized broth to around 80-90°C to ensure complete reaction and to increase the solubility of calcium gluconate.
-
Filtration: Filter the hot solution to remove any unreacted CaCO₃/Ca(OH)₂ and other solid impurities.
-
Cooling and Crystallization: Cool the filtrate slowly to room temperature, and then further to about 4°C, to induce the crystallization of calcium gluconate.
-
Recovery: Collect the calcium gluconate crystals by filtration and wash them with cold water to remove soluble impurities.
-
Drying: Dry the crystals in an oven at a moderate temperature (e.g., 60-80°C).
Protocol for Reactive Liquid-Liquid Extraction of this compound
-
Preparation of Organic Phase: Prepare the organic phase by dissolving the desired concentration of an extractant (e.g., 40% v/v Tri-n-octylamine) in a suitable diluent (e.g., 1-hexanol).
-
Preparation of Aqueous Phase: Use a clarified fermentation broth or a pure aqueous solution of this compound. Adjust the pH to below 3.6 with a strong acid (e.g., H₂SO₄).
-
Extraction: In a separatory funnel, combine the aqueous and organic phases at a specific volume ratio (e.g., 1:1). Shake vigorously for a sufficient time (e.g., 30 minutes) to allow for mass transfer and reaction.
-
Phase Separation: Allow the phases to separate. If an emulsion forms, centrifugation may be necessary.
-
Analysis: Carefully separate the two phases. Determine the concentration of this compound in both the aqueous and organic phases using a suitable analytical method like HPLC to calculate the distribution coefficient and extraction efficiency.
-
Back-Extraction (Stripping): To recover the this compound from the organic phase, contact it with a suitable stripping solution, such as a dilute base (e.g., NaOH solution), which will reverse the extraction process.
Protocol for Crystallization of this compound
-
Concentration: Take a purified this compound solution and concentrate it under vacuum at a temperature below 60°C until it reaches a concentration of approximately 75% by weight.[3]
-
Seeding: Cool the concentrated syrup to below 30°C and add a small amount of pure this compound seed crystals.[1][3]
-
Crystallization: Continue the evaporation at a low temperature (20-25°C) while gently agitating the solution.[1] Crystals will form as the water is removed.
-
Harvesting: Once a significant amount of crystals has formed, separate them from the mother liquor by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (e.g., a mixture of water and ethanol) to remove any adhering mother liquor.
-
Drying: Dry the pure this compound crystals in a vacuum oven at a low temperature.
Mandatory Visualizations
References
- 1. US1942660A - Process for the preparation of this compound and its lactones - Google Patents [patents.google.com]
- 2. This compound | PPTX [slideshare.net]
- 3. US1985255A - Process for the preparation of crystalline this compound - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. isgc-symposium-2022.livescience.io [isgc-symposium-2022.livescience.io]
- 6. researchgate.net [researchgate.net]
- 7. ijnrd.org [ijnrd.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
refinement of analytical methods for accurate gluconic acid measurement in complex matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of analytical methods for the accurate measurement of gluconic acid in complex matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and enzymatic assays.
HPLC Troubleshooting
| Question/Issue | Possible Causes | Troubleshooting Steps |
| High System Pressure | 1. Clogged column or inlet frit.[1] 2. Salt precipitation from the mobile phase.[1] 3. Sample contamination.[1] | 1. Reverse flush the column with an appropriate solvent. If the pressure remains high, replace the inlet frit or the column.[1] 2. Flush the system with water to dissolve salt precipitates. Ensure mobile phase components are fully miscible.[2][3] 3. Use appropriate sample preparation techniques such as filtration or solid-phase extraction (SPE) to remove particulates. |
| Baseline Noise or Drift | 1. Air bubbles in the system.[3] 2. Contaminated mobile phase or detector cell.[2][3] 3. Fluctuations in column temperature.[3] | 1. Degas the mobile phase. Purge the pump to remove any trapped air bubbles.[3] 2. Prepare fresh mobile phase using high-purity solvents. Flush the detector cell with a strong solvent like methanol or isopropanol.[3] 3. Use a column oven to maintain a constant temperature.[3] |
| Peak Tailing | 1. Interaction of this compound with active sites on the column.[4] 2. Incompatible sample solvent. 3. Column overload.[4] | 1. Use a column with high-purity silica or a polymer-based column.[4][5] Adjust the mobile phase pH to suppress ionization of this compound.[4] 2. Dissolve the sample in the mobile phase whenever possible.[2] 3. Reduce the injection volume or sample concentration.[4] |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.[3] 2. Poor column equilibration.[3] 3. Fluctuations in flow rate.[3] | 1. Prepare fresh mobile phase and ensure accurate mixing.[3] 2. Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.[3] 3. Check for leaks in the pump and ensure the pump seals are in good condition.[1] |
| Peak Splitting or Broadening | 1. Mobile phase pH is too close to the pKa of this compound.[2] 2. Lactonization of this compound.[6] | 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound (~3.7).[2] 2. Analyze samples under alkaline conditions to prevent the formation of glucono-δ-lactone and glucono-γ-lactone.[6] |
Enzymatic Assay Troubleshooting
| Question/Issue | Possible Causes | Troubleshooting Steps |
| Low Absorbance Reading | 1. Insufficient enzyme activity. 2. Incorrect wavelength setting. 3. Low concentration of this compound in the sample.[7] | 1. Ensure enzymes are stored correctly and have not expired. Prepare fresh enzyme solutions.[8] 2. Verify that the spectrophotometer is set to the correct wavelength for NADPH measurement (340 nm).[8] 3. Concentrate the sample or use a larger sample volume in the assay. Ensure the absorbance difference is at least 0.100 for accurate results.[7] |
| High Blank Absorbance | 1. Contaminated reagents. 2. Presence of interfering substances in the sample that absorb at 340 nm. | 1. Use high-purity water and reagents. Prepare fresh reagent solutions. 2. Run a sample blank by omitting one of the enzymes. Use sample preparation techniques like decolorization with polyvinylpolypyrrolidone (PVPP) for colored samples.[9] |
| Incomplete Reaction | 1. Incorrect pH of the reaction mixture.[8] 2. Presence of enzyme inhibitors in the sample. | 1. Ensure the buffer maintains the optimal pH for the enzymes (typically pH 7.5-8.0).[8] 2. Dilute the sample to reduce the concentration of inhibitors. Perform a recovery study by spiking the sample with a known amount of this compound. |
| Inaccurate Results for Total this compound | 1. Incomplete hydrolysis of glucono-δ-lactone.[10] | 1. Adjust the sample pH to 10-11 with 2M KOH and incubate for 5-10 minutes at room temperature to ensure complete conversion of the lactone to this compound before the assay.[8] |
Frequently Asked Questions (FAQs)
Q1: Which analytical method is best for my sample?
A1: The choice of method depends on several factors including the sample matrix, the expected concentration of this compound, the required accuracy and precision, and the available equipment. HPLC is generally more specific and can separate this compound from other organic acids, while enzymatic assays are often faster and simpler for routine analysis.[11][12]
Q2: How should I prepare my sample for this compound analysis?
A2: Sample preparation is crucial for accurate results.
-
For HPLC: Samples should be filtered through a 0.45 µm membrane filter to remove particulates.[11] For complex matrices like wine, dilution may be necessary.
-
For Enzymatic Assays: Liquid samples that are clear and have a neutral pH can often be used directly.[7] Acidic samples like fruit juice should be neutralized.[9] Colored samples may require treatment with PVPP to remove pigments.[9] Turbid samples should be filtered.[8] To measure total this compound (including the lactone form), the sample pH should be adjusted to alkaline conditions to hydrolyze the lactone.[8]
Q3: What are the common interferences in this compound measurement?
A3:
-
In HPLC: Co-eluting organic acids can interfere with this compound quantification. The choice of column and mobile phase is critical to achieve good separation.
-
In Enzymatic Assays: Substances that inhibit the enzymes (gluconate kinase and 6-phosphogluconate dehydrogenase) can lead to underestimation of this compound. Other compounds in the sample that absorb light at 340 nm can also interfere.
Q4: How can I quantify both this compound and its lactones?
A4: To determine the total amount of this compound, which includes the free acid and its lactone forms (glucono-δ-lactone and glucono-γ-lactone), the lactones must be hydrolyzed to the open-chain acid form. This is typically achieved by adjusting the sample to an alkaline pH (around 10-11) and incubating for a short period before analysis.[8] HPLC methods using alkaline mobile phases can also prevent lactonization and allow for the direct measurement of total this compound.[6]
Q5: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound analysis?
A5: The LOD and LOQ vary depending on the method and instrumentation.
-
HPLC-PAD: A reported method for wine analysis showed a LOQ of 2.0 mg/L.[10]
-
Colorimetric Assay: A rapid colorimetric method reported a limit of detection of 1.1 µM.[12]
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Determination in Wine
| Parameter | HPLC-PAD[10] | Enzymatic Assay[13] |
| Linearity | Up to 500 mg/L | - |
| Limit of Quantification (LOQ) | 2.0 mg/L | - |
| Precision (RSD%) | < 2.5% | - |
| Analysis Time | ~30 min | ~20 min |
| Sample Preparation | Filtration | Dilution, pH adjustment |
| Notes | Directly measures total this compound (free acid + lactones) | Requires separate hydrolysis step for total this compound |
Experimental Protocols
Detailed Protocol for HPLC Analysis of this compound in Wine
This protocol is based on the method described by Larcher et al. (2009).[10]
1. Instrumentation:
-
High-Performance Liquid Chromatograph
-
Pulsed Amperometric Detector (PAD) with a gold electrode cell
-
Anion exchange column
2. Reagents:
-
0.1 M Sodium Hydroxide (NaOH) solution, degassed
-
D-gluconic acid sodium salt standard (>99% purity)
-
Ultrapure water
3. Chromatographic Conditions:
-
Mobile Phase: 0.1 M NaOH
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 20 °C
-
Run Time: Approximately 30 minutes (16 minutes for separation, 13 minutes for column cleaning and conditioning)
-
Detector Pulse Settings: +200 mV (300 ms), +700 mV (100 ms), and -900 mV (100 ms)
4. Standard Preparation:
-
Prepare a stock solution of D-gluconic acid in ultrapure water.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples (e.g., 1 to 500 mg/L).
5. Sample Preparation:
-
No extensive sample preparation is required for most wine samples.
-
Filter the wine sample through a 0.45 µm membrane filter before injection.
6. Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak based on its retention time.
-
Quantify the this compound concentration in the samples using the calibration curve generated from the standards.
Detailed Protocol for Enzymatic Analysis of this compound in Fruit Juice
This protocol is based on a typical enzymatic test kit procedure.[7][8]
1. Principle: D-Gluconic acid is phosphorylated by ATP in the presence of gluconate kinase (GK). The resulting D-gluconate-6-phosphate is then oxidized by NADP+ to ribulose-5-phosphate in the presence of 6-phosphogluconate dehydrogenase (6-PGDH). The amount of NADPH formed is stoichiometric to the amount of D-gluconic acid and is measured by the increase in absorbance at 340 nm.[7]
2. Reagents and Equipment:
-
Enzymatic test kit for D-gluconic acid (containing buffer, coenzymes ATP/NADP+, 6-PGDH, and GK enzymes, and a D-gluconic acid standard)
-
Spectrophotometer capable of measuring at 340 nm
-
Cuvettes (1 cm path length)
-
Pipettes
-
Distilled water
-
2M Potassium Hydroxide (KOH)
3. Reagent Preparation:
-
Prepare the reagent solutions according to the kit manufacturer's instructions. Typically, this involves dissolving the coenzymes in the provided buffer.
4. Sample Preparation:
-
Dilution: Dilute the fruit juice sample with distilled water to ensure the this compound concentration is within the assay's linear range (e.g., up to 0.6 g/L). A 1 in 10 dilution is often a good starting point.[8]
-
Decolorization (if necessary): For highly colored juices, add PVPP, mix, and centrifuge to remove pigments.[9]
-
Hydrolysis of Lactone (for total this compound): Adjust the pH of the diluted sample to 10-11 with 2M KOH and incubate for 5-10 minutes at room temperature. Neutralize the sample with an appropriate acid before proceeding with the assay.[8]
-
Filtration: Filter turbid samples.[8]
5. Assay Procedure (Manual Method):
-
Set up three cuvettes: Blank, Standard, and Sample.
-
Pipette the following into each cuvette:
-
Blank: 1.0 mL distilled water, 1.0 mL buffer/coenzyme solution, 0.02 mL 6-PGDH.
-
Standard: 0.1 mL D-gluconic acid standard, 0.9 mL distilled water, 1.0 mL buffer/coenzyme solution, 0.02 mL 6-PGDH.
-
Sample: 0.1 mL prepared sample, 0.9 mL distilled water, 1.0 mL buffer/coenzyme solution, 0.02 mL 6-PGDH.
-
-
Mix well and incubate for approximately 5 minutes at 20-25°C.
-
Read the initial absorbance (A1) of all cuvettes at 340 nm.
-
Start the reaction by adding 0.02 mL of GK suspension to each cuvette.
-
Mix well and incubate for approximately 20 minutes at 20-25°C, or until the reaction is complete.
-
Read the final absorbance (A2) of all cuvettes at 340 nm.
6. Calculation:
-
Calculate the change in absorbance (ΔA) for the blank, standard, and sample (ΔA = A2 - A1).
-
Subtract the ΔA of the blank from the ΔA of the standard and the sample.
-
Calculate the concentration of this compound in the sample using the following formula:
-
Concentration (g/L) = (ΔA_sample / ΔA_standard) * Concentration_standard (g/L) * Dilution_factor
-
Visualizations
Caption: General workflow for this compound analysis.
Caption: Decision tree for selecting an analytical method.
References
- 1. aelabgroup.com [aelabgroup.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. hplc.eu [hplc.eu]
- 5. shodex.com [shodex.com]
- 6. shodexhplc.com [shodexhplc.com]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 8. vintessential.com.au [vintessential.com.au]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. jcsp.org.pk [jcsp.org.pk]
- 13. researchgate.net [researchgate.net]
process improvements for the continuous production of gluconic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the continuous production of gluconic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the continuous fermentation of this compound.
Issue 1: Low this compound Yield
Question: My continuous fermentation is resulting in a lower than expected yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low this compound yield in a continuous culture can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Sub-optimal pH: The pH of the fermentation medium is critical for the activity of glucose oxidase, the enzyme responsible for converting glucose to this compound. For Aspergillus niger, the optimal pH range is typically between 4.5 and 6.5.[1][2][3] A pH below 3.5 can trigger the tricarboxylic acid (TCA) cycle, leading to the production of citric acid as a by-product instead of this compound.[1][2]
-
Inadequate Dissolved Oxygen (DO) Levels: The conversion of glucose to this compound is a strictly aerobic process.[2] Insufficient dissolved oxygen will limit the rate of reaction.
-
Troubleshooting:
-
Monitor the DO level continuously. For Gluconobacter oxydans, DO should be maintained above 20%.[1][2]
-
Increase the aeration rate or agitate the culture more vigorously to enhance oxygen transfer from the gas phase to the liquid phase.[3] In some cases, enriching the air supply with pure oxygen can significantly boost production.[1][2]
-
-
-
Substrate or Product Inhibition: High concentrations of glucose can be inhibitory to some microorganisms, such as G. oxydans.[1][2] Similarly, a high concentration of this compound can also inhibit the production rate.[4]
-
Troubleshooting:
-
Optimize the glucose feed rate in your continuous system to avoid accumulation to inhibitory levels. A glucose concentration of 120-350 g/L is often used in fungal fermentations.[1][2]
-
For G. oxydans, maintaining a glucose concentration above 15 mM can help inhibit the formation of keto-gluconic acids.[1][2]
-
Consider implementing a cell-recycle system to maintain a high cell density while keeping the substrate and product concentrations in the optimal range.[1]
-
-
-
By-product Formation: The formation of unwanted by-products, such as citric acid or keto-gluconic acids, reduces the overall yield of this compound.[1][2]
-
Troubleshooting:
-
As mentioned, maintaining the pH above 3.5 helps to suppress citric acid formation in A. niger.[1][2]
-
For bacterial fermentations, genetic modification of the strain to block pathways leading to by-products can be an effective strategy. For instance, knocking out the this compound dehydrogenase gene in Klebsiella pneumoniae has been shown to increase this compound production.[1][2]
-
-
Issue 2: Mycelial Growth Issues in Fungal Fermentation
Question: I am observing poor or inconsistent mycelial growth of Aspergillus niger in my continuous reactor. How can I address this?
Answer:
Mycelial morphology and growth are crucial for efficient this compound production. Here are some common issues and solutions:
-
Pellet Formation vs. Dispersed Growth: The morphology of the mycelium can significantly impact productivity. While pellet formation can sometimes be desirable, a dispersed mycelial pattern has been reported to result in a higher this compound production rate.[2]
-
Troubleshooting:
-
The seed culture is critical. Inoculating with a higher density of spores (e.g., 10^6 conidia/cm³) can promote the formation of pellets.[2]
-
Agitation speed influences morphology. Higher shear stress can lead to more dispersed growth. Experiment with different agitation rates to find the optimal morphology for your system.
-
-
-
Biomass Washout: In a continuous system, if the dilution rate exceeds the specific growth rate of the microorganism, the biomass will be washed out of the reactor.
-
Troubleshooting:
-
Carefully control the feed and outlet flow rates to maintain a dilution rate that allows for stable biomass concentration.
-
Implement a cell retention or recycle system, such as ultrafiltration membranes, to retain the biomass within the fermenter while continuously feeding fresh medium and removing the product stream.[5] This allows for operation at higher dilution rates without biomass washout.
-
-
-
Precipitation on Mycelia: When using calcium carbonate (CaCO3) for pH control, calcium gluconate, which has limited solubility, can precipitate on the mycelia. This can inhibit the transfer of oxygen and nutrients to the cells.[3]
-
Troubleshooting:
-
Use a more soluble neutralizing agent like sodium hydroxide (NaOH). Sodium gluconate is readily soluble in water.[3]
-
If using CaCO3 is necessary, consider a system where the CaCO3 slurry is physically separated from the bulk of the mycelia, for example, by confining it within a cellulose membrane.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key process parameters to monitor and control in a continuous this compound production process?
A1: The most critical parameters to monitor and control are:
-
pH: Typically maintained between 4.5 and 6.5 for fungal fermentations.[1][2][3]
-
Dissolved Oxygen (DO): Must be kept at a high level, often above 20% saturation, as the process is highly aerobic.[1][2]
-
Glucose Concentration: Needs to be controlled to avoid substrate inhibition and to optimize the production rate.[1][2]
-
Dilution Rate: In a continuous system, this determines the rate of nutrient supply and product removal and must be balanced with the microbial growth rate to prevent washout.
Q2: Which microorganism is better for continuous this compound production, Aspergillus niger or Gluconobacter oxydans?
A2: Both microorganisms are used for industrial this compound production, and the choice depends on the specific process requirements.
-
Aspergillus niger is a filamentous fungus known for its high yields and the production of fewer by-products.[1][2] However, chemostat cultivation with filamentous fungi can be challenging.[1][2]
-
Gluconobacter oxydans is a bacterium that is more amenable to continuous chemostat cultivation.[1][2] However, it can be more sensitive to high glucose concentrations and may produce keto-gluconic acids as by-products.[1][2]
Q3: What are the common challenges in the downstream processing of this compound from a continuous fermentation broth?
A3: Downstream processing aims to separate and purify the this compound from the fermentation broth. Key challenges include:
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Mycelia Separation: In fungal fermentations, the filamentous biomass must be efficiently separated from the liquid phase. This is typically achieved through aseptic centrifugation or vacuum filtration.[1][2]
-
Product Purification: The clarified broth containing gluconate needs further purification to remove residual sugars, proteins, and other impurities. Common methods include electrodialysis, ion exchange chromatography, and membrane separation.[1][2]
-
By-product Removal: If by-products like citric acid or keto-gluconic acids are present, additional separation steps may be required, which can increase the complexity and cost of the process.[1][2]
Quantitative Data Summary
Table 1: Optimal Process Parameters for this compound Production
| Parameter | Microorganism | Optimal Range/Value | Reference |
| pH | Aspergillus niger | 4.5 - 6.5 | [1][2][3] |
| Gluconobacter oxydans | < 3.5 (to inhibit keto-GA) | [1][2] | |
| Temperature | Aspergillus niger | ~30°C | [7] |
| Aureobasidium pullulans | 29 - 31°C | [3] | |
| Dissolved Oxygen (DO) | Gluconobacter oxydans | > 20% | [1][2] |
| Glucose Concentration | Aspergillus niger | 120 - 350 g/L | [1][2] |
| Gluconobacter oxydans | > 15 mM | [1][2] |
Table 2: Reported this compound Production Rates and Yields
| Microorganism | Fermentation Mode | Production Rate | Yield | Reference |
| Aspergillus niger | Cell-recycle continuous | 31.05 ± 0.29 g/L/h | 0.984 ± 0.067 mol/mol | [1][2] |
| Aspergillus niger | Dispersed mycelia | 21.0 ± 0.9 g/L/h | 1.051 ± 0.012 g/g | [2] |
| Gluconobacter oxydans | Fed-batch | up to ~32 g/L/h | - | [4] |
| Aureobasidium pullulans | Continuous | - | up to 375 g/L (titer) | [2] |
Experimental Protocols
Protocol 1: Continuous this compound Fermentation with Aspergillus niger using a Cell-Recycle System
1. Inoculum Preparation: a. Inoculate 10^6 conidia/cm³ of A. niger into a vegetative seed medium. b. Incubate at 30°C for 15-24 hours to obtain pellet-like mycelia.[2]
2. Bioreactor Setup: a. Prepare the fermentation medium containing glucose (e.g., 150-250 g/L), and low concentrations of nitrogen and phosphorus sources (e.g., 20 mM).[2][8] b. Sterilize the bioreactor and medium. c. Set up online monitoring and control for pH, temperature, and dissolved oxygen. d. Connect a cell-recycle unit, such as an ultrafiltration module, to the bioreactor outlet.[5]
3. Fermentation Process: a. Inoculate the bioreactor with the prepared seed culture. b. Maintain the temperature at approximately 30°C.[7] c. Control the pH between 5.5 and 6.5 by the automated addition of NaOH solution.[1][2] d. Maintain a high aeration rate to ensure the DO level remains adequate. e. Once the desired biomass concentration is reached, start the continuous feed of fresh medium and the withdrawal of the fermentation broth through the cell-recycle unit. The permeate (product stream) is collected, while the retentate (biomass) is returned to the fermenter. f. Adjust the feed rate (dilution rate) to achieve a high glucose conversion rate. An automatic feedback strategy based on online physiological parameters can be used to regulate the feed rate.[1][2]
4. Downstream Processing: a. The collected permeate, containing sodium gluconate, is subjected to further purification steps such as electrodialysis and anion/cation exchange to obtain pure this compound.[1][2]
Visualizations
Caption: Workflow for continuous this compound production with cell recycle.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Efficient aerobic fermentation of this compound by high tension oxygen supply strategy with reusable Gluconobacter oxydans HG19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production of calcium gluconate by fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of this compound by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
mitigating the inhibitory effects of substrate concentration on gluconic acid fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the inhibitory effects of high substrate concentrations during gluconic acid fermentation.
Troubleshooting Guide
Issue: Low or stalled this compound production rate, especially after initial success.
Question: My Aspergillus niger fermentation started well, but the this compound production has slowed down or stopped, even though there is still plenty of glucose in the medium. What could be the cause?
Answer: A common issue is substrate inhibition, where high concentrations of glucose can negatively impact the metabolic activity of the microorganisms.[1] This can lead to a decrease in the efficiency of the glucose oxidase enzyme responsible for converting glucose to this compound. Additionally, the accumulation of this compound itself can inhibit the microbes, leading to lower yields and a slower overall reaction rate.[2]
Troubleshooting Steps:
-
Monitor Substrate Concentration: Regularly measure the glucose concentration in your fermentation broth. For Aspergillus niger, it is generally unfeasible to use glucose at a concentration higher than 300 g/L in batch fermentation.[3][4]
-
Implement Fed-Batch Strategy: Instead of adding all the glucose at the beginning (batch fermentation), switch to a fed-batch process.[1][5][6] This involves a continuous or sequential addition of a concentrated glucose solution to maintain the substrate at an optimal, non-inhibitory level.[5][]
-
Optimize Feeding Strategy: The feeding rate in a fed-batch system is critical. It should be controlled to prevent both substrate limitation and excess substrate accumulation.[5][6] Model-based feeding strategies can be employed for precise control.[6]
-
Check for Other Limiting Factors:
-
Dissolved Oxygen (DO): this compound fermentation is a highly aerobic process.[8] Insufficient aeration can be a rate-limiting factor.[9] Ensure adequate agitation and airflow to maintain a high dissolved oxygen level.[3][4] In some cases, enriching the inlet air with pure oxygen can boost conversion efficiency.[4][10]
-
pH Control: The optimal pH for this compound production by A. niger is typically between 4.5 and 6.5.[3][4] A pH below 3.5 can trigger the formation of byproducts like citric acid.[3] Use a suitable neutralizing agent, such as NaOH or CaCO3, to maintain the pH within the optimal range.[3][4]
-
Byproduct Inhibition: Hydrogen peroxide (H₂O₂), a byproduct of the glucose oxidase reaction, can inhibit the enzyme.[4][10] Co-expression or addition of catalase can help decompose H₂O₂ and improve this compound production.[3][10]
-
Issue: Low final yield of this compound despite complete glucose consumption.
Question: All the glucose in my fermentation was consumed, but the final this compound yield is lower than expected. What are the potential reasons?
Answer: A low final yield, even with complete substrate consumption, can point to several issues, including byproduct formation, product degradation, or suboptimal environmental conditions.
Troubleshooting Steps:
-
Analyze for Byproducts: High glucose concentrations can sometimes lead to the formation of unwanted byproducts. For example, in Gluconobacter oxydans, high glucose can lead to the secondary oxidation of this compound to keto-gluconic acids.[3] In A. niger, very low pH can promote citric acid production.[3] Use analytical techniques like HPLC to identify and quantify potential byproducts in your fermentation broth.[9]
-
Optimize pH: For G. oxydans, maintaining a pH below 3.5 can inhibit the formation of keto-gluconic acid.[3][4] For A. niger, keeping the pH between 4.5 and 6.0 is optimal for this compound production.[3]
-
Control Temperature: The optimal temperature for this compound production by A. niger is around 30°C.[11][12] Deviations from this temperature can affect enzyme activity and overall yield.
-
Ensure Adequate Aeration: Insufficient oxygen can lead to incomplete conversion of glucose and the formation of other metabolic byproducts. Increasing the agitation and aeration rates can improve the oxygen transfer rate and favor this compound production.[4][10]
-
Strain Stability and Mutation: Consider the genetic stability of your production strain. Strain degeneration over successive cultures can lead to reduced productivity. It may be necessary to go back to a stock culture or perform strain improvement through mutagenesis.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in this compound fermentation?
A1: Substrate inhibition occurs when the concentration of the substrate, in this case, glucose, is so high that it reduces the growth rate of the microorganisms and the activity of the enzymes involved in the fermentation process.[1] This leads to a decrease in the rate of this compound production.
Q2: What is the most common strategy to mitigate substrate inhibition?
A2: The most widely used and effective method is fed-batch fermentation.[1][5][6] In this approach, glucose is fed to the bioreactor continuously or in increments, keeping the concentration in the medium at a low, non-inhibitory level.[5][] This strategy allows for a high final product concentration without the negative effects of high initial substrate levels.
Q3: At what glucose concentration does substrate inhibition typically occur?
A3: The exact concentration can vary depending on the microbial strain and fermentation conditions. However, for Aspergillus niger, it is generally advised that using glucose at concentrations above 300 g/L in a batch process is not feasible.[3][4] Some studies have shown an inhibitory effect on the this compound formation rate with glucose concentrations in the range of 70-160 g/l.[13]
Q4: Can the accumulation of this compound also inhibit the fermentation process?
A4: Yes, product inhibition by this compound can also occur. The accumulation of this compound in the fermentation medium can inhibit the function of the microorganisms, leading to lower yields and a slower reaction rate.[2] This is another reason why strategies like in-situ product removal are being explored.
Q5: How does dissolved oxygen concentration affect substrate inhibition?
A5: A higher dissolved oxygen (DO) level can help to lessen the inhibitory effect of high glucose concentrations.[13] this compound production is a strictly aerobic process, and a high oxygen transfer rate is crucial for efficient conversion of glucose.[3][8] Maintaining a DO level above 20% is often recommended.[3][4]
Quantitative Data on this compound Fermentation
The following tables summarize quantitative data from various studies on this compound fermentation, highlighting the impact of different conditions and strategies.
Table 1: Effect of Initial Glucose Concentration on this compound Production by Aspergillus niger
| Initial Glucose Conc. (g/L) | This compound (g/L) | Biomass (g/L) | Fermentation Time (days) | Reference |
| 140 (14% w/v) | 58.46 | 10.02 | 7 | [12] |
| 100 (10%) | 1.05 (parent strain) | - | - | [11] |
| 100 (10%) | 1.95 (mutant strain) | - | - | [11] |
| 120-350 | - | - | - | [3][4] |
Table 2: Performance of Different Fermentation Strategies
| Fermentation Strategy | Microorganism | Substrate | This compound (g/L) | Productivity (g/L/h) | Yield (g/g) | Reference |
| Batch | Aspergillus niger NCIM 530 | Golden Syrup (100 g/L glucose) | 85.2 | 1.94 | - | [14] |
| Fed-Batch (Cell-Recycle) | Aspergillus niger | Glucose | - | 31.05 ± 0.29 | 0.984 ± 0.067 (mol/mol) | [4] |
| Fed-Batch | A. niger spores | Glucose | - | - | High | [15] |
| Batch | G. oxydans | Glucose (100 g/L) | 98.8 | - | 0.96 | [16] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for this compound Production using Aspergillus niger
1. Inoculum Preparation:
-
Prepare a spore suspension of Aspergillus niger from a 4-7 day old culture grown on a suitable agar medium.
-
Inoculate a seed culture medium with the spore suspension and incubate at 30°C with agitation until a sufficient biomass is achieved.
2. Bioreactor Setup:
-
Prepare the production medium in the bioreactor. A typical medium contains a nitrogen source (e.g., peptone), phosphate, and other essential minerals.
-
Sterilize the bioreactor and the medium.
3. Initial Batch Phase:
-
Inoculate the bioreactor with the seed culture.
-
Start the fermentation with an initial, non-inhibitory concentration of glucose (e.g., 50-100 g/L).
-
Maintain the temperature at 30°C and pH at 5.5-6.0 by adding a sterile solution of NaOH or CaCO3 slurry.[14]
-
Ensure a high level of aeration and agitation to maintain dissolved oxygen levels above 20%.
4. Feeding Phase:
-
Prepare a highly concentrated sterile glucose solution (e.g., 50-70% w/v).
-
Once the initial glucose is nearly consumed (as determined by offline or online monitoring), start the continuous or intermittent feeding of the concentrated glucose solution.
-
The feed rate should be carefully controlled to maintain the glucose concentration in the bioreactor at a low, optimal level. This can be guided by monitoring parameters like pH (as acid production consumes the base) or dissolved oxygen (as oxygen consumption is linked to glucose oxidation).
5. Monitoring and Harvesting:
-
Regularly take samples to measure biomass, glucose concentration, and this compound concentration using methods like HPLC.[9]
-
Continue the fed-batch process until the desired this compound concentration is reached or the production rate significantly decreases.
-
Harvest the fermentation broth and proceed with downstream processing to recover the this compound.
Visualizations
Logical Relationship for Troubleshooting Low this compound Yield
Caption: A logical guide for troubleshooting poor this compound yield.
Experimental Workflow for Fed-Batch Fermentation
Caption: General experimental workflow for fed-batch this compound production.
References
- 1. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 5. Fed Batch Fermentation: The Smart Balance of Control and Productivity in Biotechnology [fermentorchina.com]
- 6. researchgate.net [researchgate.net]
- 8. chempap.org [chempap.org]
- 9. benchchem.com [benchchem.com]
- 10. frontiersin.org [frontiersin.org]
- 11. als-journal.com [als-journal.com]
- 12. Production of this compound by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Fed-batch production of this compound by terpene-treated Aspergillus niger spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
optimization of aeration and pH control for enhanced gluconic acid biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of aeration and pH control in gluconic acid biosynthesis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Suboptimal pH. A pH below 3.5 can trigger the tricarboxylic acid (TCA) cycle, promoting the formation of citric acid instead of this compound in fungal fermentations.[1] | Maintain the pH of the fermentation medium within the optimal range of 4.5 to 6.5.[1][2] For Aspergillus niger, the optimal pH is typically around 5.5 to 6.0.[1][3][4] |
| Insufficient aeration. This compound synthesis is a strictly aerobic process, and low dissolved oxygen (DO) levels can limit the conversion of glucose.[3] | Increase the aeration rate. For some processes, applying elevated air pressure (up to 4 bar) can enhance the oxygen transfer rate.[1][2] Maintaining a high dissolved oxygen level is crucial for the activity of glucose oxidase.[3] | |
| High concentration of byproducts (e.g., citric acid, 2-ketothis compound). | For fungal fermentations, ensure the pH does not drop below 3.5 to minimize citric acid production.[1][3] In bacterial fermentations with Gluconobacter oxydans, a low pH environment (2.5-3.5) can limit the further oxidation of this compound to 2-ketothis compound.[5] | |
| Mycelial morphology issues in fungal cultures. The formation of large pellets can lead to mass transfer limitations. | Promoting a dispersed mycelial morphology can improve the this compound production rate.[1][3] | |
| Foaming in Fermenter | High agitation and aeration rates leading to excessive CO2 release. | Use an appropriate antifoaming agent. Monitor and adjust agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply. |
| Inconsistent Fermentation Performance | Fluctuations in pH and dissolved oxygen levels. | Implement automated control systems to continuously monitor and maintain pH and DO at their setpoints.[1] |
| Microbial contamination. | Ensure sterile conditions are maintained throughout the fermentation process. A low pH environment can also help reduce the risk of contamination.[5] |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for this compound production?
The optimal pH for this compound production typically falls within the range of 4.5 to 6.5.[1][2] For fermentation using Aspergillus niger, a pH of 5.5 to 6.0 is often considered optimal.[1][3][4] It is crucial to maintain the pH above 3.5 in fungal fermentations to avoid the formation of citric acid as a major byproduct.[1][3]
2. How does aeration affect this compound biosynthesis?
This compound production is a strictly aerobic process, making aeration a critical parameter. A high rate of oxygen transfer is necessary to support the activity of glucose oxidase (in fungi) and glucose dehydrogenase (in bacteria), the key enzymes in the conversion of glucose to this compound.[1][3] Insufficient aeration will limit the reaction rate and consequently the yield of this compound. In some cases, enriching the air with pure oxygen has been shown to increase the yield of sodium gluconate and decrease byproduct formation.[1]
3. What are the main microorganisms used for industrial this compound production?
The most commonly used microorganisms for industrial this compound production are the fungus Aspergillus niger and the bacterium Gluconobacter oxydans.[6] A. niger is widely used due to its high yields and the production of fewer byproducts.[1][3] G. oxydans is also utilized, particularly in processes where continuous fermentation is desired.[1][3]
4. How can I prevent the formation of 2-ketothis compound as a byproduct in Gluconobacter oxydans fermentations?
The formation of 2-ketothis compound can be inhibited by maintaining a low pH environment, typically between 2.5 and 3.5.[5][7] This acidic condition limits the activity of the enzyme responsible for the further oxidation of this compound.
5. What are the key components of a typical fermentation medium for this compound production?
A typical fermentation medium for this compound production contains a high concentration of glucose (120-350 g/L), a nitrogen source, and various mineral salts.[1][3] The pH is typically controlled by the addition of a neutralizer like sodium hydroxide (NaOH) or calcium carbonate (CaCO3).[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the optimization of this compound production.
Table 1: Optimal Fermentation Parameters for this compound Production
| Microorganism | Optimal pH | Optimal Temperature (°C) | Aeration/Dissolved Oxygen (DO) | Reference |
| Aspergillus niger | 5.5 - 6.5 | 28 - 30 | High aeration | [1][3][4][8] |
| Gluconobacter oxydans | < 4.5 (for inhibiting byproducts) | - | DO maintained above 20% | [1][3][9] |
Table 2: Impact of pH on this compound and Byproduct Formation in Gluconobacter oxydans
| pH | Average this compound Productivity (g/L/h at 3h) | 2-Ketothis compound (2-KGA) Productivity (g/L/h at 9-12h) | Reference |
| 2.5 | - | 0.08 | [5] |
| 3.5 | - | - | [5] |
| 4.5 | 29.1 | 3.33 | [5] |
| 5.5 | 30.1 | 6.20 | [5] |
Experimental Protocols
Protocol 1: Batch Fermentation for this compound Production using Aspergillus niger
-
Inoculum Preparation:
-
Prepare a spore suspension of A. niger from a 7-day old culture grown on a suitable agar medium.
-
Inoculate a seed culture medium and incubate for 24-48 hours at 30°C with agitation.
-
-
Fermentation Medium:
-
Prepare the production medium containing (g/L): Glucose 150, (NH4)2HPO4 0.4, KH2PO4 0.2, MgSO4·7H2O 0.2.
-
Sterilize the fermenter and the medium.
-
-
Fermentation:
-
Inoculate the production medium with the seed culture (5-10% v/v).
-
Set the fermentation parameters: Temperature 30°C, pH 5.5 (controlled with 2M NaOH).
-
Maintain a high aeration rate (e.g., 1-2 vvm) and agitation (e.g., 200-400 rpm) to ensure sufficient dissolved oxygen.
-
-
Sampling and Analysis:
-
Take samples at regular intervals to measure glucose concentration, this compound concentration, and biomass.
-
Analyze glucose and this compound concentrations using HPLC.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound biosynthesis.
Caption: this compound biosynthesis pathway in fungi like Aspergillus niger.
Caption: Alternative pathways for this compound biosynthesis in bacteria.
Caption: General experimental workflow for this compound production.
References
- 1. Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Frontiers | Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 4. Production of this compound by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. wjarr.com [wjarr.com]
- 9. frontiersin.org [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Gluconic Acid and Citric Acid as Metal Chelating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision impacting the efficacy, stability, and safety of formulations. Both gluconic acid and citric acid, naturally derived alpha-hydroxy acids, are widely utilized for their ability to form stable complexes with metal ions. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection process.
This compound and citric acid function as chelating agents by forming multiple bonds with a single metal ion, creating a stable, water-soluble complex. This action is crucial in various applications, from preventing metal-catalyzed degradation in pharmaceutical preparations to enhancing the bioavailability of mineral supplements and facilitating the removal of toxic metals. The effectiveness of a chelating agent is determined by several factors, most notably the stability of the metal complex formed, which is quantified by the stability constant (log K), and the influence of environmental factors such as pH.
Quantitative Comparison of Chelating Performance
The ability of a chelating agent to bind to a metal ion is described by the stability constant (log K). A higher log K value indicates a more stable complex and a stronger chelation effect. The following tables summarize the stability constants for this compound and citric acid with various divalent and trivalent metal ions.
Table 1: Stability Constants (log K) of this compound-Metal Complexes
| Metal Ion | log K Value | pH | Comments |
| Fe(III) | 37.9 | 13.3 | Forms a 1:1 complex[1] |
| Fe(II) | 17.8 | 13.3 | Forms a 1:1 complex[1] |
| Cu(II) | ~18.5 | Alkaline | Value estimated from various sources. |
| Ca(II) | 1.21 | Neutral | |
| Zn(II) | 1.7 | Neutral | |
| Mg(II) | 0.7 | Neutral | |
| Al(III) | - | Alkaline | Known to form strong chelates in alkaline solutions[2][3] |
Note: Stability constants can vary significantly with experimental conditions such as ionic strength and temperature. The values presented are for comparative purposes.
Table 2: Stability Constants (log K) of Citric Acid-Metal Complexes
| Metal Ion | log K Value | pH | Comments |
| Fe(III) | 11.4 - 12.5 | Acidic/Neutral | Forms very strong complexes[4] |
| Fe(II) | 3.2 - 4.4 | Acidic/Neutral | |
| Cu(II) | 5.9 - 6.1 | Acidic/Neutral | |
| Ca(II) | 3.2 - 4.8 | Neutral | [5] |
| Zn(II) | 4.5 - 5.0 | Neutral | |
| Mg(II) | 2.8 - 3.4 | Neutral | |
| Al(III) | ~8.0 | Neutral | [6] |
Note: Citric acid has multiple pKa values (3.1, 4.8, 6.4), and its chelation strength is highly dependent on the pH of the solution.[7]
Comparative Properties and Optimal Conditions
| Feature | This compound | Citric Acid |
| Optimal pH for Chelation | Strong in alkaline and concentrated alkaline solutions[2][8] | Optimal in the pH range of 4 to 7[7] |
| Source | Fermentation of glucose[3] | Fermentation of carbohydrates |
| Biodegradability | Readily biodegradable (98% after 2 days)[2] | Readily biodegradable |
| Key Advantages | Superior chelating power in highly alkaline environments[2] | Strong chelation for a broad range of metals in acidic to neutral pH[7] |
| Considerations | May be less effective in acidic conditions compared to citric acid. | Chelation strength decreases significantly in highly alkaline conditions due to the potential formation of insoluble metal hydroxides[7] |
Experimental Protocols
Accurate determination of chelation performance is essential for research and development. The following are detailed methodologies for key experiments.
Experimental Protocol 1: Determination of Stability Constants by Potentiometric Titration
This method is widely used to determine the stability constants of metal-ligand complexes.
1. Materials and Reagents:
-
pH meter with a glass electrode (resolution of 0.1 mV)
-
Double-walled titration flask with a thermostat
-
Stock solution of the chelating agent (Gluconic or Citric Acid) of known concentration.
-
Standardized stock solution of the metal ion of interest (e.g., FeCl₃, CuSO₄).
-
Standardized carbonate-free strong base (e.g., NaOH or KOH) solution (0.1-0.2 M).[9]
-
Standardized strong acid solution (e.g., HClO₄ or HCl).
-
Inert background electrolyte to maintain constant ionic strength (e.g., 0.1 M KCl or KNO₃).[9]
-
High-purity water.
2. Procedure:
-
Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions (e.g., pH 4.01, 7.00, 9.20) before each titration.[10]
-
Titration of the Ligand: Prepare a solution containing a known concentration of the chelating agent and the background electrolyte. Titrate this solution with the standardized strong base. This step is to determine the protonation constants of the acid.
-
Titration of the Metal-Ligand System: Prepare a solution containing known concentrations of the chelating agent, the metal ion, and the background electrolyte.[9] The ligand to metal ratio should be carefully chosen (e.g., 1:1 or 2:1). Titrate this mixture with the standardized strong base.
-
Data Acquisition: Record the pH (or mV) reading after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: The titration data (volume of titrant vs. pH) is used to calculate the average number of protons associated with the ligand and the free ligand concentration at each point. By plotting the average ligand number against the free ligand concentration, the stepwise stability constants can be determined using specialized software or graphical methods.[11][12]
Experimental Protocol 2: Spectrophotometric Determination of Metal Chelation Capacity
This method is based on the change in absorbance of a colored metal-indicator complex upon the addition of a stronger chelating agent.
1. Materials and Reagents:
-
UV-Vis Spectrophotometer.
-
Stock solution of the metal ion of interest.
-
Stock solution of the chelating agent (Gluconic or Citric Acid).
-
A suitable colorimetric indicator that forms a colored complex with the metal ion (e.g., Ferrozine for Fe²⁺, o-cresolphthalein complexone for Ca²⁺/Mg²⁺).[13][14]
-
Buffer solution to maintain a constant pH.
-
High-purity water.
2. Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the metal-indicator complex.
-
Preparation of Solutions:
-
Blank: Buffer solution.
-
Positive Control: A solution containing the metal ion, the indicator, and the buffer. This gives the maximum absorbance.[13]
-
Test Samples: Solutions containing the metal ion, the indicator, the buffer, and varying concentrations of the chelating agent (gluconic or citric acid).
-
-
Measurement:
-
Calculation of Chelation Percentage: The chelating activity is calculated as the percentage reduction in the absorbance of the metal-indicator complex. The formula is typically:
-
% Chelation = [1 - (Absorbance of Sample / Absorbance of Positive Control)] x 100.[13]
-
Visualizing Methodologies and Relationships
Diagrams created using Graphviz can help visualize complex workflows and relationships, aiding in the understanding of the comparative analysis.
Caption: Workflow for Potentiometric Titration.
References
- 1. researchgate.net [researchgate.net]
- 2. pmpinc.com [pmpinc.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Citric Acid as a Chelating Agent in Various Applications [thinkdochemicals.com]
- 8. royal-chem.com [royal-chem.com]
- 9. cost-nectar.eu [cost-nectar.eu]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. m.youtube.com [m.youtube.com]
- 12. scirp.org [scirp.org]
- 13. Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pjoes.com [pjoes.com]
validation of an HPLC method for gluconic acid quantification against an enzymatic assay
For researchers, scientists, and drug development professionals, the accurate quantification of gluconic acid is critical in various applications, from monitoring fermentation processes to quality control in pharmaceutical and food products. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your specific analytical needs.
Methodology Principles
Enzymatic Assay: This method leverages the high specificity of enzymes. In a typical assay, gluconate is phosphorylated by gluconate kinase (GK) to D-gluconate-6-phosphate. This product is then oxidized by 6-phosphogluconate dehydrogenase (6-PGDH), which concurrently reduces a cofactor like NADP+ to NADPH. The increase in NADPH is directly proportional to the initial this compound concentration and is measured spectrophotometrically at 340 nm.[1] Another common enzymatic approach involves the initial oxidation of glucose by glucose oxidase to produce this compound and hydrogen peroxide. The hydrogen peroxide is then used in a peroxidase-catalyzed reaction to produce a colored product that can be quantified.[2]
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent). For this compound analysis, reversed-phase or ion-exchange chromatography is commonly employed. The separated this compound is then detected by various detectors, most commonly Refractive Index (RID) or UV-Vis detectors (typically at a low wavelength around 210 nm).[3]
Quantitative Performance Comparison
The selection of an analytical method often hinges on its quantitative performance characteristics. The following tables summarize the key validation parameters for both HPLC and enzymatic methods for this compound quantification.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Reported Values | Sample Matrix | Reference |
| Linearity (R²) | > 0.9982 | Wine and Grape Juice | [3] |
| Limit of Detection (LOD) | 0.003 - 0.044 g/L | Wine and Grape Juice | [3] |
| 0.03 - 3.31 µg/mL | Fruits and Juices | [4][5] | |
| Limit of Quantification (LOQ) | 0.008 - 0.199 g/L | Wine and Grape Juice | [3] |
| 0.10 - 11.03 µg/mL | Fruits and Juices | [4][5] | |
| Precision (CV%) | < 1.4% | Wine and Grape Juice | [3] |
| Repeatability (RSD%) | 0.4% - 2.3% | Fruits and Juices | [4][5] |
| Reproducibility (RSD%) | 1.2% - 5.0% | Fruits and Juices | [4][5] |
| Accuracy (Recovery %) | 76% - 106% | Wine and Grape Juice | [3] |
| 82% - 110% | Fruits and Juices | [4][5] |
Table 2: Enzymatic Assay Validation Parameters for this compound Quantification
| Parameter | Reported Values | Sample Matrix | Reference |
| Linear Range | 0.8 to 50 µg per assay | General | [6] |
| Limit of Detection | 0.792 mg/L | General | [6] |
| < 2 µM | Various (Tissues, Wine, Fruits) | [2][7][8] | |
| Precision | Absorbance difference of 0.005 to 0.010 in duplicate determinations | General | [6] |
| Specificity | Specific for D-gluconic acid | General | [6] |
Experimental Protocols
HPLC Method for this compound Quantification
This protocol is a generalized procedure based on common practices for organic acid analysis in liquid samples.
1. Sample Preparation:
-
For liquid samples like fermentation broth or fruit juice, centrifuge to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
Dilute the sample with the mobile phase if the this compound concentration is expected to be high.
2. HPLC System and Conditions:
-
Column: A C18 reversed-phase column or an ion-exchange column suitable for organic acid analysis (e.g., Agilent Hi-Plex H).[3]
-
Mobile Phase: An isocratic mobile phase, typically an acidic buffer such as 0.01 M KH₂PO₄ (pH adjusted to 2.6) or dilute sulfuric acid (e.g., 4.0 mM).[3][4][5]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 70°C.[3]
-
Detector: RID or UV detector set at 210 nm.[3]
-
Injection Volume: 10-20 µL.
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards and generate a calibration curve by plotting peak area against concentration.
4. Analysis:
-
Inject the prepared samples.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the this compound concentration in the samples using the calibration curve.
Enzymatic Assay for this compound Quantification
This protocol is based on commercially available enzymatic assay kits.
1. Reagent Preparation:
-
Reconstitute lyophilized enzymes (gluconate kinase, 6-phosphogluconate dehydrogenase) and cofactors (ATP, NADP+) in the provided assay buffer as per the kit instructions.[1]
2. Sample Preparation:
-
Dilute samples with distilled water to bring the this compound concentration into the assay's linear range (e.g., no more than 0.6 g/L).[1] For many wine samples, a 1 in 10 dilution is adequate.[1]
-
If the sample contains D-glucono-δ-lactone, it must first be hydrolyzed to this compound by adjusting the sample pH to 10-11 with 2M KOH and incubating for 5-10 minutes at room temperature.[1] Neutralize the sample to pH 7.5-8.0 with 1M HCl before proceeding.[1]
-
Turbid samples should be filtered.[1]
3. Assay Procedure (in a cuvette):
-
Pipette the buffer/coenzyme solution, sample (or standard/blank), and the first enzyme (6-PGDH) into a cuvette.
-
Mix and read the initial absorbance (A1) at 340 nm after about 5 minutes.[1]
-
Start the reaction by adding the second enzyme (gluconate kinase).
-
Mix and incubate for approximately 20 minutes or until the reaction is complete.[1]
-
Read the final absorbance (A2) at 340 nm.[1]
4. Calculation:
-
Calculate the change in absorbance (ΔA = A2 - A1) for the sample and the standard.
-
Subtract the ΔA of the blank from the ΔA of the sample and standard.
-
Calculate the this compound concentration based on the absorbance change of the sample relative to the standard of known concentration.
Workflow Diagrams
Caption: HPLC analysis workflow for this compound quantification.
Caption: Enzymatic assay workflow for this compound quantification.
Conclusion and Recommendations
Both HPLC and enzymatic assays are robust methods for the determination of this compound, with distinct advantages that make them suitable for different laboratory settings and research questions.
Choose the HPLC method when:
-
Simultaneous quantification of multiple organic acids is required.
-
A high throughput of samples is necessary, and an autosampler is available.
-
A versatile method is needed that can be adapted for various sample matrices.
-
The laboratory is already equipped with HPLC instrumentation.
Choose the enzymatic assay when:
-
High specificity for D-gluconic acid is paramount.
-
You are analyzing a limited number of samples and high throughput is not a primary concern.
-
Access to an HPLC system is limited, but a spectrophotometer is available.
-
Rapid, individual sample analysis is needed without extensive method development.
Ultimately, the choice between these two methods will depend on the specific requirements of the analysis, including the number of samples, the need for specificity, the availability of equipment, and the desired throughput. For routine quality control of a single analyte, the enzymatic assay may be more efficient, while for research and development purposes where multiple components are of interest, HPLC offers greater flexibility and a more comprehensive analytical profile.
References
- 1. vintessential.com.au [vintessential.com.au]
- 2. assaygenie.com [assaygenie.com]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices [agris.fao.org]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. D-Gluconate (D-Gluconic Acid) Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
a comparative study of gluconic acid production efficiency in Aspergillus niger vs. Gluconobacter oxydans
For Researchers, Scientists, and Drug Development Professionals
Gluconic acid, a mild organic acid, and its derivatives are valuable bulk chemicals with extensive applications in the food, pharmaceutical, textile, and construction industries.[1][2] Microbial fermentation is the primary and preferred method for its industrial production, with the fungus Aspergillus niger and the bacterium Gluconobacter oxydans being the most prominent and thoroughly studied microorganisms for this purpose.[1][2][3][4][5][6] This guide provides an objective comparison of the this compound production efficiency of these two industrial workhorses, supported by experimental data, detailed methodologies, and pathway visualizations.
Metabolic Pathways: Two Distinct Routes to this compound
The biochemical routes for oxidizing glucose to this compound differ significantly between A. niger and G. oxydans.
Aspergillus niger utilizes an intracellular enzyme, glucose oxidase (GOD), which is a flavoprotein found predominantly in the cell wall and extracellular fluid.[3][4] This enzyme catalyzes the dehydrogenation of D-glucose to D-glucono-δ-lactone. A key byproduct of this reaction is hydrogen peroxide (H₂O₂), which is subsequently decomposed into oxygen and water by the enzyme catalase.[3][4] The D-glucono-δ-lactone is then hydrolyzed to this compound, a process that can occur spontaneously or be aided by the enzyme lactonase, particularly as the pH of the medium decreases due to acid accumulation.[3][4]
Caption: this compound synthesis pathway in Aspergillus niger.
Gluconobacter oxydans employs a different strategy, primarily relying on a membrane-bound, PQQ-dependent glucose dehydrogenase (GDH) located in the periplasmic space.[3][5] This enzyme facilitates an "overflow metabolism" where glucose is incompletely oxidized to this compound without entering the main cytoplasmic metabolic pathways like glycolysis or the TCA cycle.[3][4] The oxidation occurs in the periplasm, converting D-glucose to D-δ-gluconolactone, which is then hydrolyzed to this compound.[3] A secondary, less dominant pathway exists in the cytoplasm involving an NADP⁺-dependent GDH.[3][5] A critical consideration for G. oxydans is its potential to further oxidize this compound to byproducts like 2-keto-gluconate and 5-keto-gluconate, a reaction that can be controlled by maintaining a low pH.[4][7][8]
Caption: this compound synthesis pathways in Gluconobacter oxydans.
Data Presentation: Comparative Performance Metrics
The efficiency of this compound production is dictated by several key parameters, including product titer, yield, productivity, and optimal fermentation conditions. The following table summarizes experimental data from various studies.
| Parameter | Aspergillus niger | Gluconobacter oxydans |
| Max Product Titer (g/L) | 106.5 (Solid-State)[9], 99.8 (Submerged)[10] | 98.8[7], 96.7[11], 81.4[12] |
| Max Yield (%) | 94.7 (Solid-State)[9], >90 (Submerged)[3] | 96[7], 94.9[12], 90.5[11] |
| Productivity (g/L/h) | ~1.9 (calculated), 31.05 (cell-recycle)[4] | 4.07[12], ~8.0 (calculated)[11] |
| Optimal pH | 4.5 - 6.5[3][4] | < 4.5 (to prevent over-oxidation)[4][5], 2.5 - 3.5 is effective[7] |
| Optimal Temperature (°C) | 30[4][10][13] | 30[11][12][14] |
| Fermentation Time | 6 - 12 days (batch)[9] | 12 - 24 hours (batch)[11] |
| Oxygen Requirement | High[3][15] | Very High, often rate-limiting[3][4] |
| Process Type | Batch, Fed-batch, Solid-State[9] | Batch, Fed-batch, Continuous[3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for this compound production using both microorganisms, based on common practices cited in the literature.
General Experimental Workflow
Caption: Generalized workflow for microbial this compound production.
Protocol 1: this compound Production by Aspergillus niger (Submerged Fermentation)
-
Inoculum Preparation:
-
Maintain A. niger strains on Potato Dextrose Agar (PDA) slants.[16]
-
Prepare a spore suspension by harvesting spores from a 4-day old slant into a sterile solution (e.g., 0.1% Tween 80 in phosphate buffer).
-
Adjust the spore concentration to 10⁸ - 10¹⁰ spores/mL.
-
Inoculate a seed germination medium (e.g., 5% glucose, 0.2% di-ammonium phosphate, 0.25% MgSO₄, 0.1% KH₂PO₄, pH 5.5) and incubate at 30°C with agitation for 24-48 hours.
-
-
Fermentation Medium:
-
Fermentation Conditions:
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Temperature: Maintain at 30°C.[10]
-
pH: Control the pH between 5.5 and 6.5 by the automated addition of a neutralizer like NaOH or CaCO₃.[3][4]
-
Aeration & Agitation: Maintain a high level of dissolved oxygen (DO) through vigorous agitation and aeration. This is a high-oxygen-demand fermentation.[3][15]
-
Duration: The fermentation typically runs for 6 to 12 days.[9]
-
Monitoring: Regularly measure glucose consumption and this compound concentration using methods like HPLC.
-
Protocol 2: this compound Production by Gluconobacter oxydans (Batch Fermentation)
-
Inoculum Preparation:
-
Fermentation Medium:
-
Fermentation Conditions:
-
Inoculate the production medium to an initial optical density (OD₆₀₀) of approximately 1.0-2.0.[11]
-
pH: The initial pH is typically around 6.0. It will naturally drop as acid is produced. Some strategies allow the pH to fall to 2.5-3.5 to inhibit the formation of keto-gluconic acid byproducts.[7] Alternatively, it can be controlled at a higher pH if subsequent conversion is desired.
-
Aeration & Agitation: Maintain a very high aeration rate (e.g., 1 vvm) and agitation speed (e.g., 300-500 rpm) to ensure the dissolved oxygen level remains above 20% saturation, as oxygen transfer is often the rate-limiting step.[3][4][17]
-
Duration: The fermentation is very rapid, often completing within 12 to 24 hours.[11]
-
Monitoring: Closely monitor glucose depletion via HPLC, as this compound can be rapidly converted to byproducts once the primary glucose source is exhausted.[7][8]
-
Concluding Comparison
Both Aspergillus niger and Gluconobacter oxydans are highly effective producers of this compound, yet they offer distinct advantages and disadvantages for industrial applications.
-
Aspergillus niger is characterized by its ability to achieve very high product titers and yields, often exceeding 90-95%.[3][9] The fermentation process is well-established. However, its filamentous (mycelial) growth can lead to high viscosity in the fermentation broth, which complicates aeration, agitation, and mass transfer, and can make downstream processing more challenging.[3] Fermentation times are also significantly longer.
-
Gluconobacter oxydans offers the key advantage of extremely high productivity, with fermentation times measured in hours rather than days.[11][12] Its non-mycelial growth results in a low-viscosity broth, simplifying process control. Furthermore, G. oxydans is well-suited for continuous fermentation processes, which is a significant industrial advantage.[3][4] The primary challenges are its high sensitivity to oxygen limitation and the potential for over-oxidation of this compound into keto-acids, which requires precise process control, particularly of pH and glucose levels.[4][7]
The choice between these two microorganisms depends on the specific goals of the production process. For achieving the highest possible product concentration in a batch or solid-state process where fermentation time is less critical, A. niger remains an excellent choice. For processes where speed, high productivity, and the potential for continuous operation are paramount, G. oxydans presents a compelling and highly efficient alternative.
References
- 1. Commercial production of this compound by Aspergillus niger and Gluconobacter oxydans.pptx [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Production of this compound by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Fermentative Synthesis of Gluconic and Xylonic Acids from Hydrolyzed Palm Fronds Using Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempap.org [chempap.org]
- 16. researchgate.net [researchgate.net]
- 17. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the performance of gluconic acid as a concrete retarder against other admixtures
A Comparative Analysis of Gluconic Acid and Other Leading Concrete Retarders
In the realm of concrete technology, the ability to meticulously control setting time is paramount for ensuring structural integrity, particularly in large-scale projects or challenging environmental conditions. Concrete retarders, a class of chemical admixtures, are indispensable for delaying the hydration of cement, thereby extending the workability of fresh concrete. Among these, this compound and its salts have emerged as highly effective and widely utilized retarders. This guide provides an objective comparison of the performance of this compound against other common concrete retarders, supported by experimental data, to assist researchers and concrete technologists in making informed decisions.
Mechanism of Action: A Brief Overview
The primary function of a concrete retarder is to slow down the chemical reaction between cement and water, a process known as hydration. This is typically achieved through one or more of the following mechanisms:
-
Adsorption: Retarder molecules form a protective layer on the surface of cement particles, hindering their contact with water.
-
Chelation/Complexation: The retarder chemically binds with calcium ions (Ca²⁺) released during the initial hydration of cement, preventing them from participating in the formation of hydration products that lead to setting.[1]
-
Nucleation Poisoning: The retarder inhibits the formation and growth of the crystalline hydration products, such as calcium silicate hydrate (C-S-H), which are responsible for the strength development of concrete.[2]
This compound and its salt, sodium gluconate, primarily function through the chelation of calcium ions and adsorption onto the surface of cement particles.[1][2] This dual-action mechanism makes them particularly efficient retarders.[2] Other common retarders like lignosulfonates, sucrose, and tartaric acid also operate through similar principles, though their efficiency and secondary effects on the concrete can vary significantly.[3][4]
Performance Comparison of Concrete Retarders
The effectiveness of a concrete retarder is evaluated based on several key performance indicators, including its impact on setting time, the development of compressive strength, and the workability of the concrete mix. The following table summarizes the comparative performance of this compound and other widely used retarders.
Table 1: Comparative Performance of Common Concrete Retarders
| Admixture | Typical Dosage (% by weight of cement) | Effect on Initial Setting Time | Effect on Final Setting Time | Effect on 28-Day Compressive Strength | Key Characteristics & Notes |
| This compound (GA) | 0.02 - 0.1% | Significant increase; at 0.08-0.1% dosage, can provide over 120 minutes of working time.[5] | Prolonged, allowing for extended workability up to 150 minutes.[6] | Generally no negative effects; can contribute to long-term strength gain.[6] | Efficient and predictable; also acts as a water reducer, improving workability. |
| Sodium Gluconate (SG) | 0.03 - 0.15% | Highly effective; a 0.15% dosage can extend initial setting time by up to 5 times compared to a control mix.[2] | Significant extension; a 0.15% dosage can extend final setting time by 4.5 times.[2] | Can contribute to higher long-term strength; a 0.12% dosage showed a 13% increase in 90-day strength.[2][6] | Very similar to this compound; widely used and well-documented.[7] |
| Lignosulfonates | 0.2 - 1.0% | Moderate increase; a 0.6% dosage can increase initial setting time by about 69%. | Moderate increase; a 0.6% dosage can prolong final setting time by about 52%. | Can increase strength by 15-30% due to water reduction. | Cost-effective and also acts as a water reducer. Performance can vary based on the source and purity.[4] |
| Sucrose (Sugar) | 0.01 - 0.2% | Very high retardation at low dosages; a 0.019% dosage can increase initial setting time by nearly 139%. | Significant extension; a 0.019% dosage can increase final setting time by about 99%. | Can adversely affect strength, especially at higher dosages, with reductions of 10-25% reported.[2] | Highly potent and cost-effective, but can be unpredictable and may significantly reduce strength if overdosed.[2] |
| Tartaric Acid | 0.02 - 0.1% | Highly effective; a 0.04% dosage increased setting time from approximately 30 minutes to over 9 hours in one study.[8] | Significant retardation. | May reduce early-age strength, but this effect tends to diminish at later ages.[7] | A powerful retarder, also used in gypsum products.[7] |
Logical Workflow for Retarder Selection
The selection of an appropriate concrete retarder depends on the specific requirements of the project, including the desired extension of workability, strength considerations, and cost. The following diagram illustrates a simplified decision-making process.
Caption: Decision workflow for selecting a concrete retarder.
Experimental Protocols
The performance evaluation of concrete retarders is conducted following standardized test methods to ensure consistency and comparability of results. The American Society for Testing and Materials (ASTM) provides a comprehensive set of standards for these evaluations.
Time of Setting
The setting time of concrete is a crucial parameter, indicating the transition from a plastic to a hardened state.
-
For Hydraulic Cement Paste (ASTM C191): This method uses the Vicat needle apparatus.[9][10]
-
Procedure: A cement paste of normal consistency is prepared and placed in a mold.[11] A 1-mm Vicat needle is periodically allowed to penetrate the paste under a specified weight.[11]
-
Initial Set: The time elapsed from the initial contact of cement and water until the needle penetrates to a depth of 25 mm.[10][11]
-
Final Set: The time elapsed until the needle no longer sinks visibly into the paste.[11]
-
-
For Concrete Mixtures (ASTM C403): This method determines setting time by measuring penetration resistance.[12][13]
-
Procedure: Mortar is sieved from a fresh concrete sample and placed in a container.[12] Needles of varying sizes are forced into the mortar at regular intervals.[12]
-
Initial Set: Defined as the time when the penetration resistance reaches 500 psi (3.5 MPa).[12]
-
Final Set: Defined as the time when the penetration resistance reaches 4000 psi (27.6 MPa).[12]
-
Compressive Strength
Compressive strength is a primary indicator of concrete quality and its ability to resist loads.
-
Standard Test Method (ASTM C39): This is the standard method for determining the compressive strength of cylindrical concrete specimens.[14][15][16]
-
Specimen Preparation: Concrete cylinders (typically 6x12 inches or 4x8 inches) are cast from the concrete mix and cured under standard laboratory conditions for specific periods (e.g., 3, 7, 28, or 90 days).[16]
-
Procedure: The cured cylinder is placed in a compression testing machine.[17] A compressive axial load is applied at a prescribed rate until the specimen fails.[18]
-
Calculation: The compressive strength is calculated by dividing the maximum load sustained by the specimen by its cross-sectional area.[15][18]
-
Workability (Slump)
Workability describes the ease with which fresh concrete can be mixed, placed, compacted, and finished. The slump test is the most common method for its measurement.
-
Standard Test Method (ASTM C143): This test measures the consistency of fresh concrete.[19][20]
-
Procedure: A mold shaped like a frustum of a cone (a slump cone) is filled with fresh concrete in three layers of equal volume.[21][22] Each layer is compacted by rodding it 25 times.[22] After filling and rodding, the cone is carefully lifted vertically.[19] The unsupported concrete will "slump" down due to gravity.
-
Measurement: The slump is the measured distance from the original height (the top of the cone) to the displaced center of the slumped concrete's top surface, recorded to the nearest 1/4 inch (5 mm).[23]
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. drillingmanual.com [drillingmanual.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Concrete - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. store.astm.org [store.astm.org]
- 10. ASTM C191 — Material Testing Expert [materialtestingexpert.com]
- 11. salmanco.com [salmanco.com]
- 12. ASTM C403 - Time of Setting of Concrete Mixtures (Penetration Resistance) [appliedtesting.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. conrec.ac.ir [conrec.ac.ir]
- 15. testresources.net [testresources.net]
- 16. ASTM C39: Standard Test Method for Compressive Strength of Cylindrical Concrete Specimens [ssi.shimadzu.com]
- 17. ASTM C39 Concrete Cylinder Compression Testing - ADMET [admet.com]
- 18. normanray.wordpress.com [normanray.wordpress.com]
- 19. kashanu.ac.ir [kashanu.ac.ir]
- 20. store.astm.org [store.astm.org]
- 21. scribd.com [scribd.com]
- 22. youtube.com [youtube.com]
- 23. nicet.org [nicet.org]
comparative effectiveness of gluconic acid and other organic acids in food preservation
A deep dive into the preservative capabilities of gluconic acid, benchmarked against leading organic acids like lactic, acetic, and citric acids, reveals its unique potential in ensuring food safety and extending shelf life. This guide synthesizes experimental data to offer a clear comparison of their effectiveness, mechanisms of action, and practical applications in the food industry.
Organic acids are widely utilized in the food industry as natural preservatives to inhibit the growth of spoilage and pathogenic microorganisms. Among these, this compound, a mild organic acid derived from glucose, is gaining attention for its preservative properties. This comparison guide provides a detailed examination of the comparative effectiveness of this compound against other commonly used organic acids—lactic acid, acetic acid, and citric acid—supported by experimental data on their antimicrobial and antioxidant activities.
Antimicrobial Efficacy: A Quantitative Comparison
The primary role of organic acids in food preservation lies in their ability to inhibit microbial growth. This is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates a more potent antimicrobial agent.
While comprehensive studies directly comparing the MIC of this compound against a wide range of foodborne pathogens alongside other organic acids under uniform conditions are limited, available research provides valuable insights. The antimicrobial activity of organic acids is highly dependent on the pH of the food matrix and the specific microorganism. Generally, the undissociated form of the acid is responsible for its antimicrobial effect, as it can penetrate the microbial cell membrane.[1]
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Organic Acids against Common Foodborne Pathogens
| Organic Acid | Escherichia coli (mg/mL) | Salmonella Typhimurium (mg/mL) | Listeria monocytogenes (mM) | Staphylococcus aureus (mg/mL) |
| This compound | Data not consistently available | Data not consistently available | Data not consistently available | Data not consistently available |
| Lactic Acid | - | - | 5.0 (SD 1.5)[2][3] | - |
| Acetic Acid | 2.0[4] | 3.1[4] | 19.0 (SD 6.5)[2][3] | - |
| Citric Acid | 1.0 - 4.1[4] | 6.3[4] | 3.8 (SD 0.9)[2][3] | - |
Mechanism of Antimicrobial Action
The antimicrobial activity of organic acids is primarily attributed to their ability to disrupt the normal physiology of microbial cells. The prevailing mechanism involves the passive diffusion of the undissociated form of the acid across the cell membrane.
Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons (H+) and leading to a decrease in the internal pH. This cytoplasmic acidification can inhibit essential metabolic functions, denature proteins, and cause DNA damage, ultimately leading to cell death or inhibition of growth. For instance, some organic acids can specifically damage the cell wall of bacteria like E. coli, leading to leakage of cellular components.[5]
Experimental Protocols for Determining Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) of organic acids is typically determined using the broth microdilution method. This quantitative assay allows for the comparison of the antimicrobial activity of different compounds.
Broth Microdilution Method for MIC Determination
Detailed Steps of the Broth Microdilution Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the target microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1 to 2 x 10⁸ CFU/mL.[6]
-
Preparation of Organic Acid Dilutions: Serial twofold dilutions of each organic acid are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[7]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[6] A positive control (broth with inoculum, no acid) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 16 to 20 hours.[8]
-
Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the organic acid at which there is no visible growth of the microorganism.[6]
Antioxidant Properties of this compound
Beyond their antimicrobial effects, organic acids can also contribute to food preservation through their antioxidant activity. Antioxidants help to prevent the deterioration of food quality by inhibiting oxidation reactions that can lead to off-flavors, discoloration, and loss of nutritional value.
Table 2: Antioxidant Activity of Selected Organic Acids (General Observations)
| Organic Acid | Antioxidant Activity |
| This compound | Possesses antioxidant properties.[11] |
| Lactic Acid | Contributes to the antioxidant capacity of fermented foods.[10] |
| Acetic Acid | A major component of vinegar, which exhibits antioxidant activity. |
| Citric Acid | Widely used as an antioxidant in the food industry.[3] |
Note: This table provides a qualitative summary. Quantitative comparative data in a specific food matrix is needed for a more definitive comparison.
Conclusion
This compound demonstrates potential as a valuable food preservative, contributing to both antimicrobial and antioxidant protection. While direct comparative data with other organic acids like lactic, acetic, and citric acid is still emerging, the existing research highlights its role in inhibiting microbial growth. The effectiveness of any organic acid is intricately linked to the specific food environment, particularly pH, and the target microorganisms.
The standardized broth microdilution method provides a reliable framework for quantifying and comparing the antimicrobial efficacy of these acids. Further research focusing on direct comparative studies of MICs against a broader range of foodborne pathogens and the antioxidant capacity of these acids in various food matrices will be instrumental in optimizing their application for enhanced food safety and quality. The development of synergistic combinations of these organic acids may also offer a promising avenue for more effective and broad-spectrum food preservation.
References
- 1. researchgate.net [researchgate.net]
- 2. Minimal inhibitory concentrations of undissociated lactic, acetic, citric and propionic acid for Listeria monocytogenes under conditions relevant to cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Plant Organic Acids as Natural Inhibitors of Foodborne Pathogens [mdpi.com]
- 5. The Effect of Different Organic Acids and Their Combination on the Cell Barrier and Biofilm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of this compound Production in the Regulation of Biocontrol Traits of Pseudomonas fluorescens CHA0 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biovis.net [biovis.net]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Antioxidant Activities, Phenolic Profiles, and Organic Acid Contents of Fruit Vinegars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of antioxidants through lactic acid fermentation: current developments and outlook | The Annals of the University Dunarea de Jos of Galati. Fascicle VI - Food Technology [gup.ugal.ro]
- 11. roquette.com [roquette.com]
Validating the Purity of Synthesized Gluconic Acid: A Comparative Guide to Spectroscopic and Chromatographic Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of various analytical techniques for validating the purity of synthesized gluconic acid. The performance of spectroscopic methods is compared with chromatographic and traditional techniques, supported by experimental data to aid in method selection and implementation.
Comparison of Analytical Techniques for this compound Purity Validation
The choice of analytical technique for purity validation depends on several factors, including the required sensitivity, selectivity, speed, and the nature of potential impurities. Below is a summary of common methods with their respective performance metrics.
| Technique | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Linearity (R²) | Key Advantages | Key Disadvantages |
| HPLC-PAD | Anion exchange chromatography with pulsed amperometric detection. | 0.6 mg/L[1] | 2.0 mg/L[1] | < 2.5%[1][2] | > 0.999[1] | High sensitivity and selectivity for underivatized this compound. | Requires specialized detector; potential for electrode fouling. |
| HPLC-ELSD/CAD | Reversed-phase or HILIC separation with evaporative light scattering or charged aerosol detection. | ~0.32 ng (for GDL)[3] | - | 1.3 - 1.8% (for GDL)[3] | - | Universal detection for non-volatile analytes; good for impurity profiling. | Lower sensitivity compared to MS; requires non-volatile mobile phases. |
| LC-MS | Liquid chromatography coupled with mass spectrometry. | High | High | High | > 0.999[4] | High sensitivity and selectivity; provides molecular weight confirmation. | Higher instrument cost and complexity. |
| GC-MS | Gas chromatography-mass spectrometry after derivatization. | 0.006 - 1.1 ppm (for related acids)[5] | 0.02 - 3.8 ppm (for related acids)[5] | < 10%[5] | > 0.97 - 0.995[5] | High resolution and sensitivity; established libraries for identification. | Requires derivatization, which adds complexity and potential for side reactions. |
| ¹H NMR | Nuclear Magnetic Resonance spectroscopy. | - | - | - | - | Provides detailed structural information; can quantify without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods; complex spectra for mixtures. |
| FTIR | Fourier-Transform Infrared Spectroscopy. | - | - | - | - | Fast and non-destructive; good for functional group identification. | Not suitable for quantification of impurities unless coupled with other techniques; water interference. |
| Enzymatic Assay | Spectrophotometric measurement based on a specific enzyme reaction. | < 2 µM[6] | - | - | Linear range: 0.03 - 1 g/L[7] | High specificity for D-gluconic acid. | Susceptible to matrix interference; may not detect non-biologically active isomers. |
| Titration | Neutralization reaction with a standard base. | - | - | - | - | Simple, inexpensive, and accurate for bulk purity assessment. | Non-specific; titrates all acidic components, including impurities. |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD)
This method is highly sensitive for the direct analysis of this compound.
-
Instrumentation: HPLC system with a pulsed amperometric detector equipped with a gold electrode.
-
Column: Anion exchange column (e.g., CarboPac PA1).
-
Mobile Phase: Isocratic elution with 0.1 M Sodium Hydroxide (NaOH) solution.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 20 °C.
-
Detection: Pulsed amperometry with a gold electrode, using a suitable waveform (e.g., +200, +700, and -900 mV for 300, 100, and 100 ms respectively).[1]
-
Quantification: External calibration curve with this compound standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique requires derivatization to make the non-volatile this compound amenable to gas chromatography.
-
Derivatization: Silylation of the dried sample with a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).[5]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for derivatized sugars and acids (e.g., DB-624).[5]
-
Carrier Gas: Helium at a constant pressure.
-
Injection: Splitless injection of 1 µL of the derivatized sample.
-
Oven Program: Initial temperature of 150°C, ramped at 10°C/min to 260°C, and held for 25 minutes.[5]
-
Mass Spectrometry: Electron impact ionization (70 eV) with the ion source at 230°C and MS quadrupole at 150°C.[5]
-
Quantification: Based on the peak area of a characteristic ion of the derivatized this compound, using an internal or external standard.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR provides structural confirmation and can be used for quantitative analysis.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in a deuterated solvent (e.g., D₂O).
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire a one-dimensional ¹H NMR spectrum.
-
Analysis: Identify the characteristic proton signals of this compound. Purity can be assessed by the presence of signals from impurities. For quantitative NMR (qNMR), a certified internal standard is added to the sample, and the purity is calculated by comparing the integral of a this compound signal to that of the standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid technique for identifying the functional groups present in the synthesized product.
-
Sample Preparation: The sample can be analyzed neat as a liquid film between KBr plates or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FTIR spectrometer.
-
Acquisition: Record the spectrum in the mid-infrared range (e.g., 4000-650 cm⁻¹).[8]
-
Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound.[9] Key characteristic peaks include a broad O-H stretch from the hydroxyl and carboxylic acid groups (~3400 cm⁻¹) and a C=O stretch from the carboxylic acid (~1725 cm⁻¹).[10]
Enzymatic Assay
This method offers high specificity for D-gluconic acid.
-
Principle: D-gluconate is phosphorylated by gluconate kinase to D-gluconate-6-phosphate. This is then oxidized by 6-phosphogluconate dehydrogenase, with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the amount of D-gluconic acid.[11]
-
Reagents: D-Gluconic Acid/D-Glucono-δ-lactone assay kit.
-
Procedure:
-
Prepare sample and standard solutions.
-
In a cuvette, mix the buffer, sample/standard, and necessary cofactors.
-
Record the initial absorbance (A1) at 340 nm.
-
Initiate the reaction by adding the enzyme mixture.
-
Incubate at a specified temperature (e.g., 37°C) for a defined time (e.g., 5-15 minutes).[7][11]
-
Record the final absorbance (A2) at 340 nm.
-
-
Calculation: The concentration of this compound is calculated from the change in absorbance (A2 - A1) compared to a standard.[11]
Titration
A classic and straightforward method for determining the total acidity.
-
Reagents: A standardized solution of a strong base (e.g., 0.1 M NaOH) and a pH indicator (e.g., phenolphthalein).
-
Procedure:
-
Accurately weigh a sample of the synthesized this compound and dissolve it in deionized water.
-
Add a few drops of the indicator.
-
Titrate with the standardized NaOH solution until the endpoint is reached (a persistent faint pink color with phenolphthalein).[12]
-
-
Calculation: The purity is calculated based on the volume of titrant used, its concentration, and the initial mass of the sample.
Visualized Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for validating the purity of synthesized this compound.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. qikan.cmes.org [qikan.cmes.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enzymatic kit for determination of D-gluconic acid [oenolab.com]
- 8. researchgate.net [researchgate.net]
- 9. Food Fraud and Adulteration Detection Using FTIR Spectroscopy - FoodSafetyTech [foodsafetytech.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. How to determine the concentration of this compound 50% accurately? - Blog - Win Chemistry [winchemistry.com]
A Comparative Analysis of Gluconic Acid's Chelating Ability for Various Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chelating ability of gluconic acid for a range of metal ions, supported by experimental data. Understanding the stability of these complexes is crucial for applications in pharmaceuticals, food chemistry, and environmental science, where this compound is utilized as a chelating agent to enhance the solubility, stability, and bioavailability of metal ions.
Quantitative Comparison of Chelating Ability
The efficacy of a chelating agent is quantified by the stability constant (log β) of the metal-ligand complex. A higher log β value indicates a stronger and more stable complex. The following table summarizes the stability constants for gluconate complexes with various metal ions as reported in the scientific literature. It is important to note that the stability of these complexes is highly dependent on pH, with this compound generally being a more potent chelating agent in alkaline conditions due to the deprotonation of its hydroxyl groups.[1][2]
| Metal Ion | Stoichiometry (Metal:Gluconate) | pH | Log β |
| Fe(III) | 1:1 | >3.9 | 37.9 ± 1.2 |
| Ho(III) | 2:1 | >9 | 49.8 ± 0.4 |
| Ce(III) | 2:1 | >7.6 | 43.9 ± 0.6 |
| Eu(III) | 1:1 | >7.7 | 24.3 ± 0.3 |
| U(VI) | 1:1 | 6-13.5 | 19.9 ± 2 |
| Fe(II) | 1:1 | >7.4 | 17.8 ± 0.9 |
| Cd(II) | 1:1 | >11 | 14.2 ± 0.2 |
| Co(II) | 1:1 | >11.8 | 13.1 ± 0.8 |
| Zn(II) | - | - | 1.7 |
Note: The stability constants presented are subject to the specific experimental conditions (e.g., ionic strength, temperature) of the cited studies. Direct comparison should be made with caution.
The data indicates that this compound forms highly stable complexes with trivalent metal ions such as Fe(III), Ho(III), and Ce(III), particularly at elevated pH.[3] The chelating ability for divalent metal ions is also significant, though the stability constants are generally lower than those for trivalent ions.[3][4]
Experimental Protocols for Determining Chelating Ability
The stability constants of metal-gluconate complexes are determined through various analytical techniques. The choice of method often depends on the specific metal ion and the pH of the solution.
Schubert (Ion-Exchange) Method
The Schubert method is a classic ion-exchange technique used to determine the stability constants of metal complexes.[3][4]
-
Equilibration: A cation-exchange resin is equilibrated with a solution containing the metal ion of interest and a known concentration of this compound at a constant ionic strength and pH.
-
Phase Separation: After equilibration, the resin and the supernatant are separated.
-
Analysis: The concentration of the metal ion in the supernatant is determined. The distribution of the metal ion between the resin and the solution is used to calculate the stability constant of the metal-gluconate complex.
Potentiometric Titration
Potentiometric titration is a widely used method for determining stability constants.
-
Titration Setup: A solution containing the metal ion and this compound is titrated with a standard solution of a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored throughout the titration using a pH electrode.
-
Data Analysis: The titration curve (pH vs. volume of titrant) is analyzed to determine the stoichiometry and stability constants of the formed complexes.
Spectrophotometric Methods
Spectrophotometric methods are employed when the metal-gluconate complex has a distinct absorbance spectrum compared to the free metal ion.[3]
-
Sample Preparation: A series of solutions with varying concentrations of the metal ion and this compound are prepared.
-
Absorbance Measurement: The absorbance of each solution is measured at a specific wavelength where the complex absorbs maximally.
-
Data Analysis: The change in absorbance is used to calculate the concentration of the complex and subsequently its stability constant.
Conductometric Titrations
Conductometric titrations can be used to determine the stoichiometry of the complexes formed.[3]
-
Titration: A solution of the metal salt is titrated with a solution of sodium gluconate.
-
Conductivity Measurement: The electrical conductivity of the solution is measured after each addition of the titrant.
-
Endpoint Determination: A plot of conductivity versus the volume of titrant added will show breaks corresponding to the stoichiometry of the complex formation.
Experimental Workflow for Determining Chelating Ability
The following diagram illustrates a generalized workflow for the experimental determination of the chelating ability of this compound for a metal ion.
Caption: Experimental workflow for determining metal-gluconate stability constants.
References
A Critical Evaluation of Chemical Versus Biotechnological Routes for Gluconic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Gluconic acid, a mild organic acid, and its salts have found widespread applications in the pharmaceutical, food, and construction industries due to their excellent chelating properties, low toxicity, and corrosivity.[1][2] The production of this versatile chemical is dominated by two primary approaches: chemical catalysis and microbial fermentation. This guide provides a critical evaluation of these methods, presenting a comprehensive comparison of their performance based on available experimental data to aid researchers and industry professionals in selecting the optimal production strategy.
At a Glance: Chemical vs. Biotechnological Production of this compound
| Feature | Chemical Routes | Biotechnological Routes |
| Primary Method | Catalytic Oxidation, Electrochemical Oxidation | Submerged Fermentation, Solid-State Fermentation |
| Catalyst/Biocatalyst | Noble metals (e.g., Pd, Pt, Au), often bimetallic (e.g., Pd-Bi) | Microorganisms (e.g., Aspergillus niger, Gluconobacter oxydans) or their enzymes (glucose oxidase, glucose dehydrogenase) |
| Reaction Conditions | Elevated temperature (20-80°C) and pH (8.0-11.0)[3] | Mild temperature (28-34°C) and near-neutral pH (4.5-6.5)[1][4] |
| Selectivity & Yield | High selectivity (up to 99.7%) and conversion (up to 99.8%) can be achieved.[5] | Very high yield (approaching 98%) and selectivity are common.[6] |
| Productivity | Can be very high, with rapid reaction times (minutes to hours).[5] | Generally lower productivity, with fermentation times ranging from 24 to 168 hours.[7][8] |
| Raw Materials | High-purity glucose | Can utilize a wide range of glucose-containing substrates, including crude sugars and agro-industrial wastes.[6] |
| Downstream Processing | Catalyst separation and product purification. | Biomass removal, filtration, and crystallization or ion exchange.[9] |
| Environmental Impact | Concerns related to noble metal catalysts and potential for hazardous byproducts.[1] | Generally considered a "green" process, with biodegradable waste. |
| Economic Viability | Can be limited by the high cost of noble metal catalysts and energy-intensive conditions.[1] | Can be cost-effective, especially when using inexpensive raw materials, though downstream processing can be a significant cost factor.[9][10] |
Delving Deeper: A Quantitative Comparison
The choice between chemical and biotechnological routes often hinges on a trade-off between reaction speed and operational costs and sustainability. Below is a summary of quantitative data from various studies to facilitate a more detailed comparison.
Table 1: Performance Metrics of Chemical Routes for this compound Production
| Catalyst | Support | Temperature (°C) | pH | Glucose Conversion (%) | This compound Selectivity (%) | Reference |
| Pd-Bi | Activated Carbon | 56 | 10.0 | 99.8 | 99.7 | [5] |
| Pt, Pd, Bi | Activated Carbon | 20-80 | 8.0-11.0 | >99 | >99 | [3] |
| 0.35Bi:Pd | Al₂O₃ | Not Specified | Maintained with 3M NaOH | 57 | 93 | [11] |
| FeCl₃ | - | 110 | - | Not Specified | 52.3 (yield) | [12] |
| Au | TiO₂ | Not Specified | Base-free | High | High | [13] |
Table 2: Performance Metrics of Biotechnological Routes for this compound Production
| Microorganism | Fermentation Mode | Substrate | Temperature (°C) | pH | This compound Titer (g/L) | Yield (g/g) / Conversion (%) | Productivity (g/L/h) | Reference |
| Aspergillus niger | Submerged | Glucose (14% w/v) | 30 | 6.0 | 58.46 | - | - | [7] |
| Aspergillus niger | Submerged | Golden Syrup (10% w/v glucose) | Not Specified | 5.5 | 85.2 | 86.97% | 1.94 | [8] |
| Aspergillus niger | Submerged | Glucose | 30 | 5.0 | - | - | - | [14] |
| Gluconobacter oxydans | Membrane-integrated | Sugarcane Juice | Not Specified | Not Specified | 93 | 0.94 | 6.7 | [15] |
| Gluconobacter oxydans | Not Specified | Not Specified | Not Specified | <4.5 | - | 75-80% efficiency | - | [1] |
Experimental Protocols: A Methodological Overview
Chemical Route: Catalytic Oxidation of Glucose
This protocol is a generalized representation based on common practices in the field.[3][5][11]
1. Catalyst Preparation:
-
A supported catalyst, for instance, Palladium-Bismuth on activated carbon, is prepared. This often involves the co-impregnation of the support with precursor salts of the metals, followed by reduction to their active metallic form.
2. Reaction Setup:
-
A stirred-tank reactor equipped with a gas inlet, pH probe, temperature control, and a system for the continuous addition of an alkaline solution is used.
-
An aqueous solution of glucose (e.g., 10-20% w/v) is prepared and charged into the reactor along with the catalyst.
3. Reaction Execution:
-
The reaction mixture is heated to the desired temperature (e.g., 50-60°C).
-
The pH is adjusted and maintained at an alkaline level (e.g., 9-11) by the controlled addition of a base like sodium hydroxide. This is crucial as the reaction produces this compound, which would otherwise lower the pH.
-
Oxygen or an oxygen-containing gas is bubbled through the solution under vigorous stirring to ensure efficient mass transfer.
-
The reaction is monitored by periodically taking samples and analyzing for glucose consumption and this compound formation using techniques like HPLC.
4. Product Recovery:
-
Upon completion, the catalyst is separated from the reaction mixture by filtration.
-
The resulting solution contains the sodium salt of this compound. To obtain the free acid, an acidification step followed by purification processes like crystallization or ion-exchange chromatography can be employed.
Biotechnological Route: Submerged Fermentation with Aspergillus niger
This protocol is a composite of typical submerged fermentation procedures for this compound production.[7][8][14]
1. Inoculum Preparation:
-
A pure culture of Aspergillus niger is grown on a suitable agar medium to obtain a dense spore suspension.
-
A seed culture is prepared by inoculating a sterile liquid medium with these spores and incubating under optimal growth conditions.
2. Fermentation Medium:
-
A production medium is prepared containing a high concentration of a carbon source (e.g., 10-15% w/v glucose or a suitable agro-industrial hydrolysate), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.
-
The medium is sterilized by autoclaving.
3. Fermentation Process:
-
The sterilized production medium in a fermenter is inoculated with the seed culture.
-
The fermentation is carried out at a controlled temperature (e.g., 30°C) and pH (e.g., 5.5-6.5). The pH is typically maintained by the addition of a neutralizing agent like calcium carbonate or sodium hydroxide.
-
Continuous aeration and agitation are provided to ensure sufficient oxygen supply for the oxidative conversion of glucose.
-
The fermentation is monitored for glucose consumption, this compound production, and biomass formation over a period of several days.
4. Downstream Processing:
-
The fungal biomass is separated from the fermentation broth by filtration or centrifugation.
-
The cell-free broth is then subjected to purification steps. This may involve clarification, decolorization with activated carbon, and then concentration.
-
The this compound or its salt is typically recovered by crystallization, precipitation, or membrane filtration.[9][16]
Visualizing the Pathways and Processes
References
- 1. Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0350741B1 - Process for preparing this compound by catalytic oxidation of glucose - Google Patents [patents.google.com]
- 4. Frontiers | Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 5. US5132452A - Method for preparation of this compound by catalytic oxidation of glucose - Google Patents [patents.google.com]
- 6. Biotechnological production of this compound: future implications - ProQuest [proquest.com]
- 7. Production of this compound by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. daneshyari.com [daneshyari.com]
- 10. researchgate.net [researchgate.net]
- 11. Pd-Bi-Based Catalysts for Selective Oxidation of Glucose into this compound: The Role of Local Environment of Nanoparticles in Dependence of Their Composition [mdpi.com]
- 12. Oxidative conversion of glucose to this compound by iron(iii) chloride in water under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. als-journal.com [als-journal.com]
- 15. researchgate.net [researchgate.net]
- 16. In downstream processing of this compound, concentrated fermentation broth containing 20% (w/w) this compound is cooled in a heat exchanger prior to crystallisation. 2000 kg h-1 liquid leaving an evaporator at 90°C must be cooled to 6°C. Cooling is achieved by heat exchange with 2700 kg h-1 water initially at 2°C. The final temperature of the cooling water is 50°C. Assume (heat capacity of this compound is 0.35 cal g-1 °C-1).h (liquid water at 90°C = 376.9 kJ kg-1)h (liquid water at 6°C = 25.2 kJ kg-1)h (liquid water at 2°C = 8.4 kJ kg-1 )h (liquid water at 50°C = 209.3 kJ kg-1)h (this compound at 90°C=0)How much heat is removed to the cooling water? -triyambak.org - Triyambak Life Sciences [triyambak.org]
Safety Operating Guide
Navigating the Disposal of Gluconic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of gluconic acid, ensuring the protection of both laboratory personnel and the environment. While this compound is not generally classified as a hazardous substance for transport, adherence to proper disposal protocols is mandatory.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, a lab coat, and gloves.[2] In the event of a spill, it is crucial to prevent the substance from entering drains or watercourses.[3][4][5] For spills, absorb the material with an inert substance such as sand, earth, or vermiculite and collect it into a suitable, labeled container for disposal.[3][5][6][7]
Operational Disposal Plan
The appropriate disposal method for this compound depends on the quantity and concentration of the waste. The following is a procedural workflow to guide the disposal process.
Step 1: Waste Assessment
Evaluate the volume and concentration of the this compound waste. This initial assessment will determine the appropriate disposal pathway.
Step 2: Neutralization of Concentrated or Large Quantities
For concentrated solutions or large volumes of this compound waste, neutralization is a recommended treatment step.[5]
-
Neutralizing Agent : Use a weak base such as soda ash (sodium carbonate) or soda-lime to neutralize the acidic solution.[5]
-
Procedure :
-
Work in a well-ventilated area, preferably a fume hood.
-
Slowly add the neutralizing agent to the this compound solution while stirring.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the base until the pH is within the neutral range (typically 6-8), as required by local regulations.
-
Be aware that the neutralization reaction may be exothermic and produce gas.
-
Step 3: Disposal of Treated and Dilute Solutions
Once neutralized, or if the initial waste is a small quantity of a dilute solution, the disposal options are as follows:
-
Drain Disposal : Some sources suggest that after neutralization and significant dilution with copious amounts of water, the solution may be suitable for drain disposal.[7][8] However, this is strictly dependent on local wastewater regulations.
-
Licensed Disposal Company : For larger quantities or if drain disposal is not permitted, the neutralized solution should be collected in a properly labeled, sealed container and offered to a licensed hazardous material disposal company.[2][9][10]
Step 4: Container Decontamination and Disposal
Empty this compound containers must be decontaminated before disposal.
-
Decontamination Procedure : Rinse the container thoroughly with a 5% aqueous solution of sodium hydroxide or soda ash, followed by several rinses with water.[5]
-
Disposal : Once decontaminated, the container can typically be disposed of as regular waste or recycled, in accordance with institutional and local guidelines.[3] Handle contaminated packages in the same way as the substance itself.[3]
Summary of Disposal Methods
The following table summarizes the primary disposal methods for this compound waste.
| Waste Type | Recommended Disposal Procedure |
| Small Spills / Dilute Solutions | Absorb with an inert material (e.g., sand, vermiculite), place in a labeled container for disposal.[3][6][7] Alternatively, dilute with a large volume of water and, if permitted by local regulations, flush to the sanitary sewer.[6][7][8] |
| Large Spills / Concentrated Solutions | Contain the spill and absorb with an inert material.[3][5][6][7] The waste should then be neutralized with a weak base like soda ash.[5] The neutralized material must be collected in a suitable container and disposed of through a licensed waste disposal service.[2][9][10] |
| Empty Containers | Decontaminate by rinsing with a 5% sodium hydroxide or soda ash solution, followed by water.[5] After decontamination, the container may be recycled or disposed of as non-hazardous waste, following institutional policies.[3] |
Disclaimer: The information provided in this guide is for informational purposes only and is based on publicly available Safety Data Sheets. It is not a substitute for a comprehensive understanding of and compliance with all applicable federal, state, and local regulations regarding chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for the this compound product you are using before handling and disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. valudor.com [valudor.com]
- 4. nexchem.co.uk [nexchem.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. hmdb.ca [hmdb.ca]
- 7. uwwapps.uww.edu [uwwapps.uww.edu]
- 8. pmpinc.com [pmpinc.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. bio.vu.nl [bio.vu.nl]
Safeguarding Your Research: A Comprehensive Guide to Handling Gluconic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling gluconic acid, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal protocols. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, particularly in its common 50% solution form, adherence to proper safety protocols is crucial to prevent exposure and ensure a safe laboratory environment. This compound is an irritant to the eyes, skin, and respiratory tract.[1] Ingestion may lead to gastrointestinal irritation.[1][2]
Engineering Controls:
-
Facilities must be equipped with an eyewash station and a safety shower.[1]
-
Work should be conducted in a well-ventilated area, utilizing local exhaust ventilation to keep airborne concentrations low.[1][3]
Personal Protective Equipment (PPE):
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Chemical safety goggles or a full-face shield. | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Skin | Appropriate chemical-resistant gloves. | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3][4] Nitrile rubber gloves are a recommended option.[5] |
| Body | Protective clothing to prevent skin exposure. | Impervious clothing is recommended.[4][5][6] A lab coat is standard, with a PVC apron for added protection if there is a risk of splashing.[7] |
| Respiratory | A respirator is necessary if ventilation is inadequate or aerosols are generated. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] |
First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][2] |
Standard Operating Procedure for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Emergency Protocol: this compound Spill Response
In the event of a spill, a clear and immediate response plan is necessary to mitigate risks. The following diagram details the procedural steps for handling a this compound spill.
Caption: Step-by-step response plan for a this compound spill.
Experimental Protocol: Preparation of a Gluconate Buffer Solution
This protocol provides a step-by-step methodology for the preparation of a 0.1 M sodium gluconate-gluconic acid buffer solution with a pH of 4.5.
Materials:
-
This compound (50% w/w solution)
-
Sodium hydroxide (NaOH), 1 M solution
-
Deionized water
-
pH meter
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
Procedure:
-
Calculate Required Volumes:
-
To prepare a 1 L solution of 0.1 M gluconate buffer, you will need 0.1 moles of total gluconate species.
-
The molecular weight of this compound is 196.16 g/mol . For a 50% solution with a density of approximately 1.23 g/mL, calculate the volume of the this compound solution needed.
-
Use the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) to determine the ratio of gluconate (A⁻) to this compound (HA) needed for a pH of 4.5. The pKa of this compound is approximately 3.86.
-
-
Prepare the this compound Solution:
-
In a fume hood, wearing all required PPE, measure the calculated volume of the 50% this compound solution and add it to a beaker containing approximately 800 mL of deionized water.
-
-
Adjust the pH:
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Immerse a calibrated pH electrode into the solution.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the pH.
-
Continue adding NaOH until the pH of the solution reaches 4.5.
-
-
Final Volume Adjustment:
-
Carefully transfer the buffer solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to the 1 L mark.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
-
Storage:
-
Store the prepared buffer solution in a clearly labeled and tightly sealed container in a cool, dry place.
-
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, regional, national, and international regulations. Do not empty into drains.[3] Waste should be handled as chemical waste and disposed of through a licensed waste disposal company.[8] Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[8]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
